molecular formula NiPt B13787846 Nickel;platinum CAS No. 12059-08-4

Nickel;platinum

Cat. No.: B13787846
CAS No.: 12059-08-4
M. Wt: 253.78 g/mol
InChI Key: PCLURTMBFDTLSK-UHFFFAOYSA-N
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Description

Nickel;platinum is a useful research compound. Its molecular formula is NiPt and its molecular weight is 253.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12059-08-4

Molecular Formula

NiPt

Molecular Weight

253.78 g/mol

IUPAC Name

nickel;platinum

InChI

InChI=1S/Ni.Pt

InChI Key

PCLURTMBFDTLSK-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Pt]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Phase Diagram and Thermodynamics of Nickel-Platinum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nickel-platinum (Ni-Pt) alloy system, focusing on its phase diagram and thermodynamic properties. The information is curated for professionals in research and development who require a deep understanding of this catalytically and magnetically significant binary alloy.

The Nickel-Platinum Phase Diagram

The Ni-Pt system is characterized by a continuous face-centered cubic (fcc) solid solution between nickel and platinum at high temperatures. As the temperature decreases, the solid solution undergoes ordering transformations, leading to the formation of three distinct intermetallic compounds: Ni₃Pt, NiPt, and NiPt₃. These ordered phases are also known as Kurnakov phases.[1] The phase diagram has been a subject of numerous experimental and computational investigations.

The solid-state transformations include two eutectoid reactions and three dystectoid points. The eutectoid reactions are observed at approximately 500°C with 36 at% Pt and 480°C with 64 at% Pt. The dystectoid points, which represent the congruent ordering temperatures, are located at 515°C (31 at% Pt) for Ni₃Pt, 645°C (50 at% Pt) for NiPt, and 510°C (72 at% Pt) for NiPt₃.[1]

The following diagram illustrates the key features of the Nickel-Platinum phase diagram, including the liquidus, solidus, and the regions of stability for the disordered solid solution and the ordered intermetallic phases.

NiPt_Phase_Diagram cluster_comp cluster_temp c0 0 (Ni) c20 20 c40 40 c60 60 c80 80 c100 100 (Pt) t0 0   t500 500   t1000 1000 t1500 1500 L Liquid (L) A1 Disordered fcc (A1) Ni3Pt_A1 Ni₃Pt + A1 NiPt_A1 NiPt + A1 NiPt3_A1 NiPt₃ + A1 Ni3Pt Ni₃Pt (L1₂) NiPt NiPt (L1₀) NiPt3 NiPt₃ (L1₂) A1_Ni A1 A1_Pt A1 Ni_melt 1455°C Pt_melt 1768°C d1 515°C d2 645°C d3 510°C e1 500°C e2 480°C

Caption: A schematic representation of the Nickel-Platinum phase diagram.

Thermodynamics of Nickel-Platinum Alloys

The thermodynamic properties of Ni-Pt alloys are crucial for understanding phase stability and predicting material behavior at different temperatures and compositions. The CALPHAD (Calculation of Phase Diagrams) method has been extensively used to model the thermodynamic properties of this system.[2][3]

The enthalpy of mixing (ΔHmix) is a measure of the heat absorbed or released upon the formation of an alloy from its constituent elements.[4] For the Ni-Pt system, the enthalpy of mixing in the solid solution is negative, indicating an exothermic reaction and a tendency towards ordering. This is consistent with the formation of stable intermetallic compounds at lower temperatures. Theoretical calculations, such as those using first-principles methods, have been employed to determine the enthalpy of formation for the ordered phases at 0 K.[2]

The Gibbs free energy (G) is the thermodynamic potential that is minimized at equilibrium for a given temperature, pressure, and composition.[5] The relative Gibbs free energies of the disordered solid solution and the ordered intermetallic phases determine the stable phase at any given point on the phase diagram. The ordering transitions from the A1 solid solution to the L1₂, and L1₀ structures are driven by a reduction in the Gibbs free energy.

The phase boundaries in a binary phase diagram are determined by the points at which the Gibbs free energies of the different phases are equal. The following diagram illustrates this fundamental thermodynamic relationship.

Gibbs_PhaseDiagram cluster_gibbs Gibbs Free Energy Curves at a Fixed Temperature cluster_pd Resulting Phase Diagram Slice G_alpha G(α) PD_alpha α Phase G_alpha->PD_alpha Lowest G PD_alphabeta α + β G_alpha->PD_alphabeta Common Tangent (Equilibrium) G_beta G(β) G_beta->PD_alphabeta Common Tangent (Equilibrium) PD_beta β Phase G_beta->PD_beta Lowest G G_L G(Liquid) Experimental_Workflow A Alloy Preparation (e.g., Arc Melting) B Homogenization Annealing A->B C Sample Characterization (Compositional Analysis) B->C D Equilibration Heat Treatment (at various temperatures) C->D G In-situ High-Temp Analysis (DTA, HT-XRD, Resistivity) C->G E Quenching (to preserve high-T microstructure) D->E F Phase Analysis at Room Temp (XRD, Metallography) E->F H Data Compilation F->H G->H I Phase Diagram Construction H->I

References

Unveiling the Electronic and Magnetic Synergy in Ni-Pt Bimetallic Clusters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimetallic nanoparticles, particularly those combining 3d and 5d transition metals like Nickel (Ni) and Platinum (Pt), have garnered significant research interest due to their unique and tunable electronic and magnetic properties. These properties arise from the synergistic effects between the constituent metals, including charge transfer, strain, and ligand effects. Understanding and controlling these characteristics at the atomic level is paramount for their application in diverse fields such as catalysis, magnetic data storage, and biomedicine. This technical guide provides an in-depth exploration of the electronic and magnetic properties of Ni-Pt bimetallic clusters, detailing the theoretical underpinnings and experimental characterization techniques.

Electronic Properties of Ni-Pt Bimetallic Clusters

The electronic structure of Ni-Pt bimetallic clusters is significantly altered compared to their monometallic counterparts. The introduction of Ni into Pt clusters leads to a modification of the d-band electronic structure, which is a key determinant of their catalytic and magnetic properties.

A primary electronic effect in Ni-Pt clusters is the charge transfer between the two elements. Due to the difference in their electronegativities, electrons tend to transfer from the less electronegative Ni to the more electronegative Pt. This charge transfer modifies the local electronic density of states (LDOS) of both atoms. Theoretical studies, often employing Density Functional Theory (DFT), have shown that this charge transfer can influence the binding energies of adsorbates on the cluster surface, a critical factor in catalysis.

The hybridization between the Ni 3d and Pt 5d orbitals plays a crucial role in the electronic properties of these clusters. This d-band coupling can lead to a shift in the d-band center of Pt, which is a widely used descriptor for the reactivity of metal surfaces. A downward shift in the d-band center of Pt, induced by the presence of Ni, can weaken the adsorption of certain molecules, which can be beneficial for catalytic reactions where strong binding of intermediates is detrimental.

Magnetic Properties of Ni-Pt Bimetallic Clusters

Bulk Pt is paramagnetic, while bulk Ni is ferromagnetic. In Ni-Pt bimetallic clusters, the magnetic properties are highly dependent on the composition, size, and atomic arrangement (e.g., core-shell, alloyed). The presence of Pt can significantly influence the magnetic moment of Ni atoms, and interestingly, Pt atoms can acquire an induced magnetic moment due to their proximity to Ni atoms.

The magnetic moments of Ni atoms in Ni-Pt clusters are often enhanced compared to bulk Ni. This enhancement is attributed to the reduced coordination number of surface atoms and the electronic effects induced by Pt. Conversely, the magnetic moment of Ni can also be quenched by the presence of ligands or certain adsorbates.

The magnetic properties of Ni-Pt clusters are also sensitive to their structure. For instance, in core-shell structures, the magnetic behavior can differ significantly depending on whether Ni forms the core or the shell. The local atomic environment plays a critical role in determining the magnetic moment of each constituent atom. Studies have shown that the average magnetic moment per atom can be tuned by controlling the Ni/Pt ratio and the overall cluster size.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data on the structural, electronic, and magnetic properties of Ni-Pt bimetallic clusters, primarily derived from theoretical calculations.

Table 1: Structural and Energetic Properties of Pt13-nNin Clusters [1][2]

CompositionBinding Energy (Eb) (eV/atom)Excess Energy (Eexc) (eV/atom)Average Pt-Ni Bond Length (Å)Average Ni-Ni Bond Length (Å)
Pt13-3.26---
Pt10Ni3--Decreasing trend-
Pt7Ni6--0.1961Decreasing trend2.35
Pt4Ni9--Decreasing trend2.43
Ni13-2.81---

Table 2: Calculated Total Magnetic Moments of Pt13-nNin Clusters [1]

CompositionTotal Magnetic Moment (mT) (μB)
Pt132.86
Pt10Ni35.35
Pt7Ni67.81
Pt4Ni98.47
Ni138.25

Table 3: Layer-Resolved Magnetic Moments in Pt3Ni Surfaces (μB) [3]

SurfaceAtomSurface Layer1st Subsurface2nd SubsurfaceBulk Value
Bulk-terminated (001)Ni0.86--0.67
Pt0.29--0.16
Bulk-terminated (110)Ni0.91--0.67
Pt0.27--0.16
Bulk-terminated (111)Ni0.84--0.67
Pt0.20--0.16
Pt-segregated (111)Ni-0.91-0.67
Pt0.170.29-0.16

Experimental and Theoretical Protocols

A combination of experimental and theoretical techniques is crucial for a comprehensive understanding of the electronic and magnetic properties of Ni-Pt bimetallic clusters.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems like bimetallic clusters.

Methodology:

  • Structural Optimization: The initial step involves determining the most stable geometric structure of the Ni-Pt cluster. This is typically achieved by performing geometry optimization calculations, where the forces on each atom are minimized.

  • Electronic Structure Calculation: Once the optimized geometry is obtained, the electronic properties, such as the density of states (DOS), partial density of states (PDOS), and charge distribution, are calculated.

  • Magnetic Property Calculation: Spin-polarized DFT calculations are performed to determine the magnetic properties, including the total magnetic moment of the cluster and the local magnetic moments on individual Ni and Pt atoms.

  • Adsorption Studies: To understand the catalytic activity, the adsorption of probe molecules on the cluster surface is simulated to calculate binding energies and identify preferential adsorption sites.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Input Initial Ni-Pt Cluster Geometry & Composition GeoOpt Geometry Optimization Input->GeoOpt ElecStruct Electronic Structure (DOS, PDOS, Charge) GeoOpt->ElecStruct MagProp Magnetic Properties (Spin-polarized) GeoOpt->MagProp Output Optimized Structure Binding Energies Magnetic Moments Electronic Properties ElecStruct->Output MagProp->Output

A simplified workflow for DFT calculations of Ni-Pt clusters.
Vibrating Sample Magnetometry (VSM)

VSM is a widely used experimental technique to measure the magnetic properties of materials. It operates on the principle of Faraday's law of induction.

Methodology:

  • Sample Preparation: A small amount of the Ni-Pt bimetallic cluster sample is placed in a sample holder.

  • Measurement: The sample is made to vibrate at a constant frequency within a uniform magnetic field. This vibration induces an electrical signal in a set of pickup coils, which is proportional to the magnetic moment of the sample.

  • Data Acquisition: The magnetic moment is measured as a function of the applied magnetic field, typically at various temperatures. This generates a hysteresis loop for ferromagnetic or superparamagnetic materials.

  • Data Analysis: From the hysteresis loop, key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) are determined.

VSM_Workflow SamplePrep Sample Preparation (Ni-Pt Clusters) VSM_Measurement Vibration in Magnetic Field SamplePrep->VSM_Measurement Signal_Detection Signal Induction in Pickup Coils VSM_Measurement->Signal_Detection Data_Acquisition Hysteresis Loop (M vs. H) Signal_Detection->Data_Acquisition Data_Analysis Determine Ms, Mr, Hc Data_Acquisition->Data_Analysis XAS_Methodology XAS X-ray Absorption Spectroscopy XANES XANES (Oxidation State, Coordination) XAS->XANES EXAFS EXAFS (Coordination #, Bond Distances) XAS->EXAFS Alloying Extent of Alloying EXAFS->Alloying CoreShell Core-Shell Structure EXAFS->CoreShell

References

A Technical Guide to the Synthesis and Characterization of Nickel-Platinum Core-Shell Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of nickel-platinum (Ni-Pt) core-shell nanoparticles. These materials are of significant interest due to their enhanced catalytic properties and reduced cost compared to pure platinum nanoparticles, making them promising for applications in catalysis, including in fuel cells and various chemical reactions. This document details common synthesis methodologies, extensive characterization techniques, and presents key quantitative data in a structured format.

Synthesis Methodologies

The fabrication of Ni-Pt core-shell nanoparticles with controlled size, morphology, and composition is crucial for their application. Several effective methods have been developed, with the sequential reduction in a polyol medium being a prominent approach.

Sequential Reduction via Modified Polyol Process

The polyol process is a versatile method for synthesizing metallic nanoparticles, where a polyol acts as both the solvent and a reducing agent. In the context of Ni-Pt core-shell structures, a sequential reduction strategy is often employed. This involves the initial synthesis of nickel core nanoparticles, followed by the deposition of a platinum shell.[1][2] A strong reducing agent is sometimes introduced to facilitate the formation of small, uniform nickel cores.[2]

A typical synthesis involves the following steps:

  • Nickel Core Synthesis:

    • A mixture of a nickel precursor (e.g., Nickel(II) acetate, Ni(Ac)₂), a stabilizing agent (e.g., oleic acid), and a base (e.g., NaOH) is dissolved in a polyol solvent (e.g., 1,2-propanediol).[2]

    • The solution is heated to a specific temperature (e.g., 118°C) under an inert atmosphere (e.g., N₂) to form a clear solution.[2]

    • The temperature is then raised (e.g., to 138°C), and a solution of a strong reducing agent (e.g., Potassium borohydride, KBH₄) in the polyol is slowly added, leading to the formation of nickel nanoparticles.[2]

    • The resulting colloid is aged for a period (e.g., 20 minutes) to ensure complete formation and stabilization of the Ni cores.[2]

  • Platinum Shell Deposition:

    • While maintaining the temperature and inert atmosphere, a solution of a platinum precursor (e.g., Hexachloroplatinic acid, H₂PtCl₆) in the polyol is added dropwise to the nickel nanoparticle suspension.[2]

    • The reduction of the platinum precursor onto the nickel core surface is carried out at a temperature where homogeneous nucleation of platinum is avoided (e.g., 138°C).[2]

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) to ensure the formation of a complete shell.[2]

  • Purification:

    • The final Ni-Pt core-shell nanoparticles are isolated from the reaction mixture by centrifugation.

    • The collected nanoparticles are washed multiple times with a solvent like ethanol to remove any unreacted precursors, byproducts, and excess stabilizing agents.

    • The purified nanoparticles are then dried under vacuum.[2]

SynthesisWorkflow cluster_core Nickel Core Synthesis cluster_shell Platinum Shell Deposition cluster_purification Purification A Mix Ni Precursor, Stabilizer, Base in Polyol B Heat to 118°C under N2 A->B C Heat to 138°C B->C D Add Reducing Agent (KBH4) C->D E Age for 20 min D->E F Add Pt Precursor Solution Dropwise E->F G Stir for 30 min at 138°C F->G H Centrifuge G->H I Wash with Ethanol H->I J Dry under Vacuum I->J

Fig. 1: Sequential reduction synthesis workflow for Ni-Pt nanoparticles.
One-Pot Synthesis

One-pot synthesis methods offer a simpler and more direct route to Ni-Pt core-shell nanoparticles. In this approach, the precursors for both nickel and platinum are present in the reaction mixture from the beginning, and the core-shell structure is formed by carefully controlling the reaction conditions, such as temperature and the choice of reducing agents and surfactants.[3]

Seed-Mediated Growth

In the seed-mediated growth method, pre-synthesized nanoparticles of one metal (the seed) are used as templates for the growth of a shell of another metal. This technique allows for precise control over the size and shape of the resulting core-shell nanoparticles. For Ni-Pt systems, pre-formed nickel nanoparticles can be used as seeds for the subsequent deposition of a platinum shell.[4]

Characterization Techniques

A comprehensive characterization of Ni-Pt core-shell nanoparticles is essential to understand their structural, compositional, and functional properties. A combination of microscopic, spectroscopic, and electrochemical techniques is typically employed.

Structural and Morphological Characterization
  • Transmission Electron Microscopy (TEM): TEM is a fundamental technique for visualizing the size, shape, and morphology of the nanoparticles. High-resolution TEM (HRTEM) can provide detailed information about the crystalline structure and the core-shell architecture.[2][5]

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase composition of the nanoparticles. The diffraction patterns can confirm the presence of both nickel and platinum and provide information about lattice parameters, which can be indicative of strain effects due to the core-shell structure.[2][5]

Compositional Analysis
  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface. It is particularly useful for confirming the presence of a platinum shell over a nickel core.[6]

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with TEM, EDS allows for elemental mapping of individual nanoparticles, providing direct evidence of the core-shell structure by showing the spatial distribution of nickel and platinum.[7]

Electrochemical Characterization

Electrochemical methods are crucial for evaluating the catalytic performance of Ni-Pt core-shell nanoparticles, especially for applications in fuel cells.

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical active surface area (ECSA) of the catalyst and to study the characteristic redox processes occurring on the nanoparticle surface.[8]

  • Oxygen Reduction Reaction (ORR) Polarization Curves: For fuel cell applications, the catalytic activity towards the ORR is a key performance metric. Linear sweep voltammetry (LSV) or rotating disk electrode (RDE) techniques are used to obtain ORR polarization curves, from which parameters like the onset potential and mass activity can be determined.[8][9]

CharacterizationWorkflow cluster_structure Structural/Morphological cluster_composition Compositional cluster_electrochem Electrochemical TEM TEM/HRTEM (Size, Shape, Core-Shell) XRD XRD (Crystal Structure, Phase) XPS XPS (Surface Composition, Chemical State) EDS EDS/EDX (Elemental Mapping) CV Cyclic Voltammetry (ECSA) ORR ORR Polarization (Catalytic Activity) NiPt_Sample Ni-Pt Nanoparticle Sample NiPt_Sample->TEM NiPt_Sample->XRD NiPt_Sample->XPS NiPt_Sample->EDS NiPt_Sample->CV NiPt_Sample->ORR

Fig. 2: Comprehensive characterization workflow for Ni-Pt nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and characterization of Ni-Pt core-shell nanoparticles.

Table 1: Synthesis Parameters for Ni-Pt Core-Shell Nanoparticles
ParameterValueReference
Nickel Core Synthesis
Ni PrecursorNi(Ac)₂[2]
Polyol Solvent1,2-propanediol[2]
Stabilizing AgentOleic acid[2]
Reducing AgentKBH₄[2]
Reaction Temperature138°C[2]
Platinum Shell Deposition
Pt PrecursorH₂PtCl₆[2]
Reaction Temperature138°C[2]
Table 2: Structural and Compositional Characterization Data
PropertyValueTechniqueReference
Ni Core Diameter~4.2 - 4.6 nmTEM[2]
Ni-Pt Particle Diameter~5.0 - 5.4 nmTEM[2]
Pt Shell Thickness~1 nmTEM-EDS[7]
Crystal StructureFace-Centered Cubic (fcc)XRD[2][7]
Average CompositionPt₃₇Ni₆₃ to Pt₆₀Ni₄₀STEM-EDS[7]
Table 3: Electrochemical Performance Data for Oxygen Reduction Reaction (ORR)
CatalystMass Activity (A/mgPt)Specific Activity (mA/cm²)Reference
Ni₁.₁Pt/C0.66171.52[3]
Pt₁Ni₁@Pt/C1.4241.554[10]
Commercial Pt/C0.0920.34[4]
4.2/0.8 nm Ni/FePt (acid washed to Ni/Pt)0.4901.95[4]

Conclusion

The synthesis of Ni-Pt core-shell nanoparticles offers a promising avenue for developing high-performance, cost-effective catalysts. The methodologies outlined in this guide, particularly the sequential reduction polyol process, allow for the fabrication of well-defined core-shell nanostructures. A thorough characterization using a combination of microscopic, spectroscopic, and electrochemical techniques is imperative to establish the structure-property relationships that govern their enhanced catalytic activity. The data presented herein demonstrates the superior performance of Ni-Pt core-shell nanoparticles compared to conventional platinum catalysts, highlighting their potential for various technological applications.

References

A Fundamental Examination of Catalytic Activity in Nickel-Platinum Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental principles governing the catalytic activity of nickel-platinum (Ni-Pt) bimetallic systems. The synergistic interplay between nickel and platinum offers unique catalytic properties, leading to enhanced performance in a wide array of chemical transformations. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying catalytic mechanisms to serve as a comprehensive resource for professionals in research and development.

Introduction to Nickel-Platinum Catalysis

Bimetallic nickel-platinum catalysts have emerged as a highly promising class of materials, often exhibiting superior activity, selectivity, and stability compared to their monometallic counterparts.[1][2] The enhancement in catalytic performance is attributed to a combination of electronic and geometric effects arising from the interaction between Ni and Pt atoms.[3][4] These effects can modify the d-band center of platinum, leading to optimized adsorption energies for reactants and intermediates, and can also create unique active sites at the interface of the two metals.[3][5]

The applications of Ni-Pt catalysts are diverse, ranging from energy conversion reactions like the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), and oxygen reduction reaction (ORR), to crucial industrial processes such as CO oxidation, methane reforming, and selective hydrogenation of organic molecules.[1][2][6][7][8] Understanding the fundamental principles that govern the activity of these systems is paramount for the rational design of next-generation catalysts with tailored properties for specific applications.

Quantitative Analysis of Catalytic Performance

The catalytic efficacy of Ni-Pt systems is highly dependent on factors such as the composition (Ni/Pt ratio), particle size, surface structure, and the nature of the support material. This section presents a summary of key performance metrics from various studies to facilitate a comparative analysis.

Electrocatalysis
Catalyst CompositionReactionKey Performance Metric(s)Reference
Hollow-structure Pt-NiOxygen Reduction Reaction (ORR)Specific Activity: 1.88 mA/cm²; Mass Activity: 0.49 A/mg (7 times higher than commercial Pt/C)[7]
Pt-Ni/C (various ratios)Oxygen Reduction Reaction (ORR)Enhancement factor of ~1.5 to 3 in mass activity and ~1.5 to 4 in specific activity compared to Pt/C.[9]
PtNi/C (Pt/Ni ~1:0.35)Oxygen Reduction Reaction (ORR)Electrochemical Active Surface Area (ECSA): 63.8 m² gPt-1; Mass Activity (MA): 0.547 A mgPt-1[10]
Pt₀.₀₅Ni₀.₉₅Hydrogen Evolution Reaction (HER)Tafel Slope: 30 mV dec⁻¹; Overpotential at 10 mA cm⁻²: 20 mV[11]
Pt-Ni Thin FilmHydrogen Oxidation Reaction (HOR)Enhanced activity compared to Pt monometal thin-film and nanoparticle catalysts.[6][12]
Pt decorated Ni/CHydrogen Oxidation Reaction (HOR)Higher exchange current density than pure supported platinum.[13]
Pt-Ni/CEthanol & 2-Propanol OxidationHigher catalytic activity and stability compared to Pt/C.[4]
Heterogeneous Catalysis
Catalyst CompositionReactionKey Performance Metric(s)Reference
Ni₂–Pt₁-comodified TiO₂Photocatalytic Hydrogen Evolution~40-fold higher performance than bare TiO₂.[1]
Sandwich NiO₁₋ₓ/Pt/Ni/Pt(111)CO Oxidation100% CO conversion near room temperature.[14][15]
Ni(10%)Pt(0.5%)/Al₂O₃Dry Reforming of MethaneHigher and more stable catalytic activity with lower carbon deposition compared to Ni(10%)/Al₂O₃.[8]
Ni₈₈Pt₁₂@MIL-101Hydrogen ProductionTurnover Frequency (TOF): 375.1 h⁻¹ at 50 °C.[3]
Ni₆₄Pt₃₆@MIL-96Hydrogen ProductionTurnover Frequency (TOF): 114.3 h⁻¹ at room temperature with 100% H₂ selectivity.[3]
Pt₂/Ni₁.₅Co₀.₅AlOSoot CombustionT₅₀ = 350 °C; TOF = 6.63 × 10⁻³ s⁻¹[16][17]
Ni-Pt/Al₂O₃ (Ni:Pt = 1:0.007)Furfural Hydrogenation to Cyclopentanone93% furfural conversion with 66% cyclopentanone yield.[18]
NiPt-0.6%Reduction of 4-nitrophenolApparent rate constant (Kₐ): 0.01882 s⁻¹[19]
Ni-Pt bimetallic nanocatalystsHydrazine Decomposition100% hydrogen selectivity at room temperature.[20]

Experimental Protocols

The synthesis and characterization of Ni-Pt catalysts are critical steps that dictate their final catalytic properties. This section outlines common methodologies employed in the literature.

Catalyst Synthesis

3.1.1. Impregnation Method for Supported Catalysts

This method is widely used for preparing supported catalysts, such as Ni-Pt/Al₂O₃.[8][18]

  • Support Preparation: The support material (e.g., γ-Al₂O₃) is chosen and may be pre-treated (e.g., calcined) to ensure surface purity and desired properties.

  • Precursor Solution Preparation: Aqueous solutions of nickel and platinum precursors, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chloroplatinic acid (H₂PtCl₆), are prepared at the desired molar ratios.[18]

  • Impregnation: The support is added to the precursor solution. The wetness impregnation technique is often used, where the volume of the solution is equal to the pore volume of the support.[21]

  • Drying: The impregnated support is dried to remove the solvent, typically in an oven at a controlled temperature (e.g., 80-120 °C).[21]

  • Calcination: The dried material is calcined in air at high temperatures (e.g., 500 °C) to decompose the precursors into their oxide forms.[21]

  • Reduction: The calcined catalyst is reduced in a hydrogen-containing atmosphere (e.g., 5% H₂/N₂) at elevated temperatures to form the bimetallic Ni-Pt nanoparticles.[21]

3.1.2. Radiolytic Reduction for Highly Dispersed Cocatalysts

This technique is effective for depositing highly dispersed bimetallic nanoparticles on a support surface, as demonstrated for Ni-Pt/TiO₂.[1]

  • Precursor Adsorption: The support material (e.g., TiO₂) is suspended in a solution containing the metal precursors (e.g., Ni²⁺ and PtCl₆²⁻).

  • Irradiation: The suspension is subjected to gamma-irradiation. The radiolysis of the solvent (e.g., water) generates solvated electrons and reducing radicals, which subsequently reduce the metal ions to their metallic state.

  • Washing and Drying: The resulting catalyst is washed to remove any unreacted precursors and byproducts, and then dried.

3.1.3. Sacrificial Template Method for Hollow Structures

This method is used to create catalysts with unique morphologies, such as hollow Pt-Ni nanospheres.[7]

  • Template Synthesis: A sacrificial template, such as silica (SiO₂) nanospheres, is synthesized.

  • Metal Deposition: The metal precursors are deposited onto the surface of the template.

  • Template Removal: The template is selectively etched away, leaving behind a hollow structure of the desired material.

  • Annealing/Activation: The hollow structures may be further treated (e.g., annealed) to form an alloy and improve crystallinity.

3.1.4. Electrodeposition for Nanoparticle Films

Electrodeposition allows for the controlled deposition of thin films of bimetallic nanoparticles onto conductive substrates.

  • Electrolyte Preparation: An electrolyte solution containing the ions of the metals to be deposited (e.g., PtCl₆²⁻ and Ni²⁺) is prepared.

  • Electrochemical Deposition: A potential or current is applied between a working electrode (the substrate) and a counter electrode, causing the metal ions to reduce and deposit onto the working electrode surface.

  • Characterization: The deposited film is then characterized for its composition, morphology, and catalytic activity.

Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of Ni-Pt catalysts and correlate them with their catalytic performance.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase composition, and average crystallite size of the nanoparticles. The shift in diffraction peaks can indicate alloy formation.[7][22]

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the surface elemental composition and the electronic states of the elements, which is crucial for understanding the electronic effects in bimetallic catalysts.[7]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology, size distribution, and dispersion of the nanoparticles on the support.[23]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis of the catalyst composition.[23]

  • Temperature-Programmed Reduction (TPR): Helps to understand the reducibility of the metal oxides and the interaction between the metals and the support.[24]

  • Chemisorption: Techniques like H₂ or CO chemisorption are used to determine the active metal surface area and dispersion.[25]

  • X-ray Absorption Spectroscopy (XAS): A powerful technique to probe the local atomic and electronic structure of the catalyst under in-situ or operando conditions.[25]

Catalytic Mechanisms and Pathways

The enhanced activity of Ni-Pt catalysts often stems from synergistic mechanisms where both metals play distinct yet complementary roles.

Bifunctional Mechanism in Electrocatalysis

In reactions like the hydrogen oxidation reaction (HOR) in alkaline media, a bifunctional mechanism is often proposed. Platinum is highly effective at dissociating hydrogen molecules, while nickel, being more oxophilic, is adept at adsorbing and activating water molecules to provide hydroxyl species (OHad). The proximity of these sites in a Ni-Pt alloy facilitates the reaction between adsorbed hydrogen and hydroxyl species, thereby accelerating the overall reaction rate.[12][13]

Bifunctional_HOR_Mechanism cluster_catalyst Ni-Pt Alloy Surface Pt_site Pt Site H_ad H_ad Pt_site->H_ad Ni_site Ni Site OH_ad OH_ad Ni_site->OH_ad H2 H₂ H2->Pt_site Dissociative Adsorption H2O H₂O H2O->Ni_site Adsorption H2O_out H₂O H_ad->H2O_out Reaction OH_ad->H2O_out electron e⁻ H2O_out->electron CO_Oxidation_Pathway cluster_surface Sandwich Catalyst Surface O2 O₂ NiO_islands Surface NiO Islands O2->NiO_islands O₂ Activation CO CO Pt_surface Pt Surface CO->Pt_surface CO Adsorption O_atomic O_atomic NiO_islands->O_atomic Atomic O CO2 CO₂ Pt_surface->CO2 subsurface_Ni Subsurface Ni subsurface_Ni->Pt_surface Enhancement O_atomic->CO2 Reaction Photocatalytic_H2_Evolution cluster_system Ni-Pt/TiO₂ Photocatalyst TiO2 TiO₂ Support Pt_trap Pt (Electron Trap) TiO2->Pt_trap Electron Transfer Ni_supplier Ni (Electron Supplier) Pt_trap->Ni_supplier Synergistic Transfer Hydrogen H₂ Ni_supplier->Hydrogen Light Light (hν) Light->TiO2 Photoexcitation Protons H⁺ Protons->Hydrogen Reduction

References

An In-depth Technical Guide to the Crystal Structure and Phase Transitions in the Nickel-Platinum System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and phase transitions in the Nickel-Platinum (Ni-Pt) binary alloy system. The information presented is curated for researchers and scientists, with a focus on providing detailed data, experimental methodologies, and visual representations to aid in the understanding and utilization of these materials.

Introduction to the Ni-Pt System

The Ni-Pt system is of significant interest due to its diverse range of properties, including excellent corrosion resistance, high-temperature strength, and catalytic activity. At high temperatures, Ni and Pt are completely miscible in the solid state, forming a continuous face-centered cubic (fcc) solid solution. As the temperature decreases, the system undergoes ordering transformations, leading to the formation of several intermetallic compounds. Understanding the crystal structure and phase transitions of these alloys is crucial for tailoring their properties for specific applications in catalysis, electronics, and high-temperature materials.

Crystal Structures of Ni-Pt Phases

The Ni-Pt system is characterized by a disordered solid solution and several ordered intermetallic phases. The primary phases and their crystallographic details are summarized in the table below.

PhaseCompositionCrystal StructureSpace GroupPearson Symbol
(Ni,Pt) Solid Solution0-100 at.% Ptfcc (A1)Fm-3mcF4
Ni₃Pt~25 at.% PtL1₂ (Cubic)Pm-3mcP4
NiPt~50 at.% PtL1₀ (Tetragonal)P4/mmmtP2
NiPt₃~75 at.% PtL1₂ (Cubic)Pm-3mcP4

Disordered (Ni,Pt) Solid Solution (A1 Structure): At high temperatures, Ni and Pt atoms are randomly distributed on the sites of a face-centered cubic (fcc) lattice. This disordered phase exists across the entire composition range. The lattice parameter of the solid solution varies with composition, generally increasing with higher Pt content due to the larger atomic radius of platinum compared to nickel.

Ordered Ni₃Pt Phase (L1₂ Structure): Around the stoichiometry of Ni₃Pt, the alloy undergoes an order-disorder transition to the L1₂ crystal structure. In this ordered arrangement, the Pt atoms occupy the corner positions of the cubic unit cell, while the Ni atoms occupy the face-centered positions.[1]

Ordered NiPt Phase (L1₀ Structure): At the equiatomic composition, the NiPt alloy transforms from the disordered fcc structure to the ordered L1₀ structure. This structure is characterized by a face-centered tetragonal (fct) lattice where layers of Ni and Pt atoms are stacked alternately along the c-axis.[2]

Ordered NiPt₃ Phase (L1₂ Structure): Similar to Ni₃Pt, an ordered L1₂ phase is also reported to form at the NiPt₃ stoichiometry.[1] However, experimental studies have shown that achieving a high degree of long-range order in this phase can be challenging.[1]

Data Presentation: Lattice Parameters

The lattice parameters of the Ni-Pt alloys are a function of both composition and the degree of ordering. The following table summarizes the approximate lattice parameters for the key phases.

PhaseComposition (at.% Pt)a (Å)c (Å)c/a Ratio
Disordered fcc (A1)0 (Pure Ni)3.5243.5241.00
Disordered fcc (A1)203.593.591.00
Disordered fcc (A1)403.683.681.00
Disordered fcc (A1)603.773.771.00
Disordered fcc (A1)803.853.851.00
Disordered fcc (A1)100 (Pure Pt)3.9233.9231.00
Ordered Ni₃Pt (L1₂)253.5753.5751.00
Ordered NiPt (L1₀)503.823.720.97
Ordered NiPt₃ (L1₂)75N/AN/A1.00

Note: Lattice parameters for the disordered phase are approximated from graphical data and may vary depending on the specific heat treatment of the alloy.

Phase Transitions in the Ni-Pt System

The Ni-Pt phase diagram is characterized by a series of order-disorder transitions. At high temperatures, a complete solid solution exists. Upon cooling, ordered phases precipitate from the disordered matrix.

Order-Disorder Transitions

The transformation from the disordered A1 phase to the ordered L1₂, and L1₀ phases is a key feature of the Ni-Pt system. These transitions are typically first-order, characterized by a discontinuous change in the order parameter at the transition temperature.[2]

The critical temperatures for these order-disorder transitions are composition-dependent and are summarized below.

Ordered PhaseStoichiometric CompositionOrder-Disorder Transition Temperature (°C)
Ni₃Pt25 at.% Pt~580
NiPt50 at.% Pt~645
NiPt₃75 at.% Pt~510

The phase diagram also indicates the presence of two-phase regions and eutectoid reactions. For instance, a eutectoid reaction is observed at approximately 480°C and 64 at.% Pt.[3]

Thermodynamic Data

The stability of the ordered phases is reflected in their negative enthalpies of formation. The following table provides theoretically calculated values for the enthalpy of formation of the ordered Ni-Pt compounds.

CompoundEnthalpy of Formation (kJ/mol)
Ni₃Pt-16.5
NiPt-21.0
NiPt₃-15.5

Note: These values are based on computational models and may differ from experimental values.

Experimental Protocols

The characterization of the crystal structure and phase transitions in the Ni-Pt system relies on several key experimental techniques.

Sample Preparation
  • Alloy Synthesis: High-purity nickel and platinum (typically >99.9%) are weighed in the desired atomic ratios. The constituents are then arc-melted or induction-melted under an inert atmosphere (e.g., argon) to create a homogeneous alloy. To ensure homogeneity, the resulting button is typically flipped and re-melted several times.

  • Homogenization Annealing: The as-cast alloy is sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 1000-1200°C) for an extended period (e.g., several days to weeks) to eliminate compositional segregation.

  • Ordering/Disordering Heat Treatments:

    • Disordered State: To obtain the disordered fcc phase, the homogenized sample is heated above the order-disorder transition temperature and then rapidly quenched in ice water or brine.

    • Ordered State: To induce ordering, the alloy is annealed at a temperature below the order-disorder transition temperature for a prolonged duration to allow for atomic diffusion and the formation of the ordered structure. The cooling rate from the annealing temperature can influence the degree of ordering.

X-ray Diffraction (XRD)

Objective: To identify the crystal structure, determine lattice parameters, and quantify the degree of long-range order.

Methodology:

  • Sample Preparation: A small piece of the heat-treated alloy is ground into a fine powder using a mortar and pestle. For bulk samples, the surface is mechanically polished to a mirror finish to remove any surface deformation.

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα (λ = 1.5406 Å) or similar X-ray source is used. The sample is mounted on a zero-background sample holder.

  • Data Collection: The diffraction pattern is typically recorded over a 2θ range of 20° to 120° with a step size of 0.02° and a dwell time of 1-2 seconds per step. For high-temperature XRD, the sample is mounted in a high-temperature chamber, and diffraction patterns are collected at various temperatures upon heating and cooling.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the Bragg reflections. The positions of the peaks are used to calculate the lattice parameters. The presence of superlattice reflections (e.g., (100) and (110) for the L1₂ structure) indicates the formation of an ordered phase. The degree of long-range order can be estimated from the relative intensities of the superlattice and fundamental reflections.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small, disk-shaped sample (typically 10-20 mg) is cut from the bulk alloy. The surfaces should be flat to ensure good thermal contact with the DSC pan.

  • Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using standard reference materials (e.g., indium and zinc). The sample is placed in an alumina or platinum crucible, and an empty crucible is used as a reference.

  • Data Collection: The sample is heated and cooled at a controlled rate (e.g., 5-20°C/min) under a protective inert atmosphere (e.g., argon or nitrogen). The heat flow to or from the sample is measured as a function of temperature.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify thermal events. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.[2]

Visualizations

Ni-Pt Phase Diagram Relationships

NiPt_PhaseDiagram Disordered_FCC Disordered fcc (A1) L12_Ni3Pt Ordered L1₂ (Ni₃Pt) Disordered_FCC->L12_Ni3Pt ~580°C L10_NiPt Ordered L1₀ (NiPt) Disordered_FCC->L10_NiPt ~645°C L12_NiPt3 Ordered L1₂ (NiPt₃) Disordered_FCC->L12_NiPt3 ~510°C TwoPhase_Ni3Pt_fcc Ni₃Pt + fcc Disordered_FCC->TwoPhase_Ni3Pt_fcc TwoPhase_NiPt_fcc NiPt + fcc Disordered_FCC->TwoPhase_NiPt_fcc TwoPhase_NiPt3_fcc NiPt₃ + fcc Disordered_FCC->TwoPhase_NiPt3_fcc Experimental_Workflow Synthesis Alloy Synthesis (Arc/Induction Melting) Homogenization Homogenization Annealing Synthesis->Homogenization HeatTreatment Heat Treatment (Quenching/Annealing) Homogenization->HeatTreatment XRD X-Ray Diffraction (XRD) HeatTreatment->XRD DSC Differential Scanning Calorimetry (DSC) HeatTreatment->DSC Structure Crystal Structure Lattice Parameters XRD->Structure Transitions Transition Temperatures Enthalpies DSC->Transitions

References

A Historical Overview of Nickel-Platinum Alloy Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-platinum (Ni-Pt) alloys represent a fascinating class of materials, bridging the gap between the cost-effectiveness and catalytic activity of nickel and the high performance and stability of platinum. From their early empirical use to modern-day nano-engineering, the development of Ni-Pt alloys has been driven by the persistent demand for advanced materials in diverse fields, including catalysis, electronics, and medicine. This technical guide provides a comprehensive historical overview of the development of Ni-Pt alloys, with a focus on their synthesis, characterization, and application, particularly in catalysis.

Early Developments and Foundational Understanding

The journey of Ni-Pt alloys begins with the independent histories of their constituent elements. Nickel, initially mistaken for "devil's copper" (kupfernickel) by German miners, was identified as an element in the 18th century.[1] Its utility in plating and as an alloying element with copper and zinc was recognized early on.[1] Platinum, known to pre-Columbian cultures, was introduced to Europe in the 16th century and its remarkable corrosion resistance and catalytic properties were gradually understood.

The late 19th and early 20th centuries saw a surge in the development of nickel alloys, driven by the industrial revolution's demand for materials with superior strength and durability.[2] Alloys like Monel (a nickel-copper alloy) and Inconel (a nickel-chromium superalloy) found widespread use in marine and aerospace applications, respectively.[2][3] While early research focused on these binary and ternary nickel-based systems, the systematic study of the Ni-Pt system began to gain traction as the unique synergistic effects of combining these two elements were recognized.

Early studies on the Ni-Pt system were crucial in establishing the fundamental phase diagram, which shows a continuous solid solution at high temperatures and the formation of ordered intermetallic phases such as NiPt and Ni3Pt at lower temperatures.[4] This understanding of the phase equilibria laid the groundwork for controlling the microstructure and, consequently, the properties of these alloys.

The Rise of Ni-Pt in Catalysis

A significant turning point in the development of Ni-Pt alloys was the discovery of their exceptional catalytic properties. Murray Raney's pioneering work with nickel as a hydrogenation catalyst over a century ago set the stage for the exploration of nickel-based catalysts.[5] The addition of platinum to nickel was found to dramatically enhance both the activity and stability of the catalyst for a variety of reactions.

Oxygen Reduction Reaction (ORR)

One of the most significant applications of Ni-Pt alloys is as electrocatalysts for the Oxygen Reduction Reaction (ORR) in fuel cells. The ORR is a notoriously sluggish reaction, and platinum has long been the benchmark catalyst. However, the high cost and scarcity of platinum have driven research towards reducing its usage. Alloying platinum with less expensive transition metals like nickel has proven to be a highly effective strategy.

The enhanced ORR activity of Ni-Pt alloys is attributed to a combination of electronic and geometric effects. The presence of nickel modifies the electronic structure of platinum, leading to a more optimal binding energy for oxygen intermediates.[6] This synergistic effect results in a significant enhancement in both the mass activity and specific activity of the catalyst compared to pure platinum.

Table 1: Comparison of Catalytic Activity for Oxygen Reduction Reaction (ORR)

Catalyst CompositionMass Activity (A/mg_Pt)Specific Activity (mA/cm²)Reference
Pt/C (commercial)~0.2~0.2[6]
Hollow-structure Pt-Ni0.491.88[6]
9 nm Pt-Ni Octahedra3.3-[3]
PtNi/C (core-shell like)0.574-[7]
Hydrogenation and Other Catalytic Applications

Beyond the ORR, Ni-Pt alloys have shown great promise in various hydrogenation reactions. The addition of platinum to nickel catalysts can improve their activity and selectivity in reactions such as the hydrogenation of nitroaromatics and the steam reforming of methane.[8][9] In petroleum refining, bimetallic catalysts, including those containing nickel and platinum, are employed in processes like catalytic reforming to improve the octane rating of gasoline.[10]

Evolution of Synthesis and Characterization Techniques

The advancement of Ni-Pt alloys is intrinsically linked to the development of sophisticated synthesis and characterization techniques that allow for precise control over their composition, size, shape, and structure at the nanoscale.

Synthesis Methodologies

Early methods for producing Ni-Pt alloys often involved traditional metallurgical techniques such as arc melting and casting, suitable for producing bulk materials. However, for catalytic applications where high surface area is crucial, wet-chemical synthesis routes have become predominant.

Table 2: Overview of Synthesis Methods for Ni-Pt Nanomaterials

Synthesis MethodDescriptionKey Advantages
Co-reduction Simultaneous reduction of nickel and platinum precursors in a solvent.Simple, allows for good control over composition.
Galvanic Displacement A more noble metal (Pt) is deposited on a less noble metal (Ni) template through an electrochemical reaction.Can create core-shell and hollow nanostructures.
Supercritical Fluid Chemical Deposition (SFCD) Deposition of thin films from precursors dissolved in a supercritical fluid.Produces high-purity, uniform thin films.[7]
Seed-mediated Growth Pre-formed nanoparticles (seeds) are used to direct the growth of the final nanostructure.Allows for precise control over size and shape.
Characterization Techniques

A suite of advanced characterization techniques is employed to understand the structure-property relationships in Ni-Pt alloys.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase composition, and lattice parameters of the alloys. The shift in diffraction peaks compared to pure nickel and platinum provides evidence of alloy formation.[10]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the alloy surface. This is crucial for understanding the surface chemistry of catalysts.[10]

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and morphology. When combined with Energy Dispersive X-ray Spectroscopy (EDX), it can also provide elemental mapping of individual nanoparticles.

Experimental Protocols

Synthesis of Ni-Pt Nanoparticles via Co-reduction

This protocol describes a general method for the synthesis of Ni-Pt nanoparticles with a controlled composition.

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • Oleylamine (surfactant)

  • Oleic acid (surfactant)

  • 1,2-hexadecanediol (reducing agent)

  • Benzyl ether (solvent)

Procedure:

  • In a three-neck flask, dissolve the desired molar ratio of Ni(acac)₂ and Pt(acac)₂ in benzyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Add oleylamine and oleic acid to the solution and heat the mixture to a moderate temperature (e.g., 100 °C) with stirring to ensure complete dissolution of the precursors.

  • Add 1,2-hexadecanediol to the solution.

  • Rapidly heat the mixture to a higher temperature (e.g., 220-280 °C) and maintain this temperature for a specific duration (e.g., 30-60 minutes) to allow for the nucleation and growth of the nanoparticles.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent such as ethanol and centrifuge to collect the product.

  • Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove excess surfactants and unreacted precursors.

  • Finally, disperse the purified nanoparticles in a suitable solvent for storage or further use.

Electrochemical Evaluation of ORR Activity

This protocol outlines the standard procedure for evaluating the ORR activity of a Ni-Pt catalyst using a rotating disk electrode (RDE).

Materials and Equipment:

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat

  • Rotating disk electrode setup

  • Catalyst ink (prepared by dispersing the Ni-Pt catalyst in a solution of Nafion and isopropanol)

  • 0.1 M HClO₄ electrolyte solution

  • High-purity oxygen and nitrogen gas

Procedure:

  • Prepare the working electrode by drop-casting a specific volume of the catalyst ink onto the glassy carbon tip of the RDE and allowing it to dry.

  • Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode).

  • Saturate the 0.1 M HClO₄ electrolyte with high-purity oxygen by bubbling the gas through the solution for at least 30 minutes.

  • Perform cyclic voltammetry (CV) in a nitrogen-saturated electrolyte to clean the electrode surface and determine the electrochemical surface area (ECSA).

  • Perform linear sweep voltammetry (LSV) in the oxygen-saturated electrolyte at a specific scan rate (e.g., 10 mV/s) while rotating the electrode at various speeds (e.g., 400, 900, 1600, 2500 rpm).

  • Analyze the LSV data to determine the kinetic current and calculate the mass activity and specific activity of the catalyst.

Signaling Pathways and Workflows

The development of Ni-Pt alloys, particularly for catalytic applications, follows a logical workflow that integrates synthesis, characterization, and performance evaluation in an iterative cycle.

Catalyst_Development_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation S1 Precursor Selection (Ni & Pt salts) S2 Synthesis Method (e.g., Co-reduction) S1->S2 S3 Parameter Optimization (Temp, Time, Surfactants) S2->S3 C1 Structural Analysis (XRD, TEM) S3->C1 Initial Characterization C2 Compositional Analysis (XPS, EDX) C1->C2 E1 Catalytic Activity (e.g., ORR) C2->E1 Structure-Activity Correlation E2 Stability & Durability (Accelerated Stress Tests) E1->E2 E2->S1 Feedback Loop for Improved Synthesis E2->S3 Refinement

Caption: A typical workflow for the development of Ni-Pt catalysts, illustrating the iterative process of synthesis, characterization, and performance evaluation.

In the context of the Oxygen Reduction Reaction, the catalytic pathway on a Pt-based surface is generally understood to proceed through a series of elementary steps involving the adsorption of oxygen and subsequent reduction to water. The role of the Ni-Pt alloy is to modify the energetics of these steps to enhance the overall reaction rate.

ORR_Pathway O2_gas O₂(gas) O2_ads O₂ O2_gas->O2_ads Adsorption OOH_ads OOH O2_ads->OOH_ads + H⁺ + e⁻ O_ads O O2_ads->O_ads Dissociation OOH_ads->O_ads + H⁺ + e⁻ OH_ads OH O_ads->OH_ads + H⁺ + e⁻ H2O_liq H₂O(liquid) OH_ads->H2O_liq + H⁺ + e⁻

Caption: A simplified schematic of the associative mechanism for the Oxygen Reduction Reaction (ORR) on a catalyst surface.

Conclusion and Future Outlook

The historical development of nickel-platinum alloys showcases a remarkable journey from fundamental metallurgical studies to the rational design of advanced nanomaterials. The synergy between nickel and platinum has been effectively harnessed to create highly active and durable catalysts that address critical challenges in energy conversion and chemical synthesis. Future research in this field is likely to focus on further reducing the platinum content, exploring more complex multi-metallic alloy systems, and utilizing advanced computational tools to accelerate the discovery and optimization of new alloy compositions with tailored properties for specific applications. The continued exploration of Ni-Pt and related alloys holds immense potential for advancing technologies that are crucial for a sustainable future.

References

Theoretical Modeling of Surface Segregation in Ni-Pt Alloys: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface segregation, a phenomenon where the concentration of one component of an alloy is higher at the surface than in the bulk, plays a pivotal role in the performance of Nickel-Platinum (Ni-Pt) alloy catalysts. This guide provides a comprehensive overview of the theoretical models used to understand and predict surface segregation in Ni-Pt alloys, alongside the experimental techniques employed for model validation. A thorough understanding of these principles is critical for the rational design of next-generation catalysts with enhanced activity and stability.

The segregation behavior in Ni-Pt alloys is a complex interplay of factors including surface energy, atomic size mismatch, and the chemical environment. Theoretical modeling provides a powerful tool to unravel these complexities and guide the synthesis of materials with tailored surface compositions.

Theoretical Modeling Approaches

Several computational methods are employed to model surface segregation in Ni-Pt alloys, ranging from first-principles quantum mechanical calculations to semi-empirical and statistical methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of materials.[1][2][3] It allows for the accurate determination of surface energies, segregation energies, and the effects of adsorbates on surface composition.

The segregation energy (ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="ng-star-inserted display">

EsegE{seg}Eseg​
) can be calculated as the energy difference between a system with a solute atom at the surface and a system with the solute atom in the bulk. A negative segregation energy indicates a thermodynamic driving force for the solute to move to the surface. DFT calculations have shown that the segregation energy in Ni-Pt alloys is sensitive to the surface facet ((111), (100), etc.) and can vary by up to 1.5 eV depending on the exposed surface.[1]

DFT_Workflow cluster_setup System Setup cluster_calculation DFT Calculation cluster_analysis Analysis slab_model Define Ni-Pt Alloy Slab Model (e.g., (111) surface) vacuum_layer Add Vacuum Layer slab_model->vacuum_layer dopant_position Place Dopant (Ni or Pt) in Surface vs. Bulk vacuum_layer->dopant_position scf_calc Perform Self-Consistent Field (SCF) Calculation dopant_position->scf_calc relax_geo Relax Ionic Positions scf_calc->relax_geo total_energy Calculate Total Energy relax_geo->total_energy seg_energy Calculate Segregation Energy (E_surface - E_bulk) total_energy->seg_energy surface_props Analyze Surface Properties (Surface Energy, d-band center) seg_energy->surface_props

A simplified workflow for calculating segregation energy using DFT.
Embedded Atom Method (EAM)

The Embedded Atom Method (EAM) is a semi-empirical approach that offers a computationally less expensive alternative to DFT, allowing for the simulation of larger systems and longer timescales. EAM potentials are fitted to experimental data and/or DFT calculations. These potentials are particularly useful in Monte Carlo simulations to explore the equilibrium surface composition over a wide range of temperatures and compositions.

Monte Carlo (MC) Simulations

Monte Carlo simulations are a statistical method used to model the equilibrium properties of a system. In the context of surface segregation, MC simulations, often paired with EAM potentials, can predict the equilibrium distribution of Ni and Pt atoms between the surface and the bulk at a given temperature. These simulations have been instrumental in revealing oscillatory segregation profiles in Pt-Ni alloys, where Pt enriches the first and third layers, and Ni enriches the second layer for (111) and (100) surfaces.

MC_Workflow cluster_init Initialization cluster_mc_loop Monte Carlo Loop cluster_analysis Analysis define_system Define Simulation Cell (Ni-Pt alloy slab) initial_config Generate Initial Random Atomic Configuration define_system->initial_config set_params Set Temperature and Chemical Potentials initial_config->set_params select_atoms Randomly Select Two Unlike Atoms (Ni and Pt) set_params->select_atoms propose_swap Propose an Atom Swap select_atoms->propose_swap calc_energy_change Calculate Energy Change (ΔE) using EAM Potential propose_swap->calc_energy_change acceptance_criterion Apply Metropolis Criterion (Accept if ΔE < 0 or with probability e^(-ΔE/kT)) calc_energy_change->acceptance_criterion acceptance_criterion->select_atoms Iterate equilibrate Run for a Number of Steps to Reach Equilibrium acceptance_criterion->equilibrate After many iterations sample_configs Sample Configurations and Calculate Averages equilibrate->sample_configs surface_composition Determine Layer-by-Layer Surface Composition sample_configs->surface_composition

A schematic of a Monte Carlo simulation for surface segregation.

Quantitative Data from Theoretical Models

The following tables summarize key quantitative data obtained from theoretical modeling of surface segregation in Ni-Pt alloys.

Table 1: Calculated Segregation Energies for Ni in Pt and Pt in Ni Surfaces

SoluteHostSurface OrientationSegregation Energy (eV)Method
NiPt(111)0.27MEAM
PtNi(111)-0.35MEAM
NiPt(100)-0.01EAM
NiPt(100)-0.20 (2nd layer)EAM
PtNi(100)-0.32EAM
PtNi(110)NegativeMEAM
PtNi(110)More negative in 2nd layerMEAM

Data sourced from Monte Carlo simulations using MEAM and EAM potentials.

Table 2: DFT Calculated Segregation Energy Trends for Transition Metal Dopants in Pt

HostDopant CategoryGeneral Segregation Trend
PtEarly Transition MetalsLess preferred for segregation
PtMiddle Transition MetalsMore preferred for segregation
PtLate Transition MetalsLess preferred for segregation

General trends observed from DFT calculations of segregation energies.[1]

Experimental Validation Techniques

Experimental validation is crucial to confirm the predictions of theoretical models. Several surface-sensitive techniques are employed to characterize the surface composition of Ni-Pt alloys.

Low Energy Ion Scattering (LEIS)

Low Energy Ion Scattering (LEIS) is a highly surface-sensitive technique capable of providing quantitative information about the elemental composition of the outermost atomic layer.

A typical LEIS experiment involves bombarding the sample surface with a monoenergetic beam of noble gas ions (e.g., Ne⁺ or He⁺) with low kinetic energy (typically 0.5-5 keV). The energy of the scattered ions is measured at a specific angle. Due to the nature of the scattering process, the energy of the scattered ion is characteristic of the mass of the surface atom it collided with.

Key Experimental Parameters:

  • Ion Source: Noble gas ions (e.g., Ne⁺, He⁺)

  • Beam Energy: 0.5 - 5 keV

  • Sample Preparation: The Ni-Pt alloy single crystal is cleaned in ultra-high vacuum (UHV) by cycles of sputtering (e.g., with Ar⁺ ions) and annealing to produce a clean, well-ordered surface.

  • Data Acquisition: The energy distribution of the scattered ions is recorded. The peak positions in the energy spectrum correspond to different elements on the surface, and the peak intensities can be used for quantification.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and, in some cases, chemical information about the surface region of a sample.

In AES, the sample surface is irradiated with a primary electron beam (typically 3-10 keV), which causes the ejection of a core-level electron from a surface atom. The resulting core hole is filled by an electron from a higher energy level, and the excess energy is transferred to another electron, the Auger electron, which is then ejected from the atom. The kinetic energy of the Auger electron is characteristic of the element from which it originated.

Key Experimental Parameters:

  • Primary Electron Beam Energy: 3 - 10 keV

  • Sample Preparation: Similar to LEIS, the sample must be cleaned in a UHV environment.

  • Data Acquisition: An electron energy analyzer is used to measure the kinetic energy of the emitted Auger electrons. The resulting spectrum shows peaks at energies characteristic of the elements present on the surface. Quantitative analysis can be performed by comparing the peak intensities to those of standards.

Validation_Logic cluster_model Theoretical Prediction cluster_experiment Experimental Measurement cluster_comparison Validation dft_model DFT/EAM/MC Model predicted_composition Predicted Surface Composition dft_model->predicted_composition compare_results Compare Predicted and Measured Compositions predicted_composition->compare_results sample_prep Prepare Ni-Pt Alloy Sample (Clean & Anneal in UHV) leis_aes_measurement Perform LEIS/AES Measurement sample_prep->leis_aes_measurement measured_composition Measured Surface Composition leis_aes_measurement->measured_composition measured_composition->compare_results model_validated Model Validated compare_results->model_validated Agreement model_refined Model Refinement Needed compare_results->model_refined Disagreement

The logical flow of validating theoretical models with experimental data.

Conclusion

The theoretical modeling of surface segregation in Ni-Pt alloys, primarily through DFT, EAM, and Monte Carlo simulations, provides invaluable insights into the atomic-level phenomena that govern catalytic activity. These models predict complex segregation behaviors, such as the formation of a Pt-skin and oscillatory concentration profiles, which are crucial for understanding and designing high-performance catalysts. Experimental techniques like LEIS and AES are indispensable for validating these theoretical predictions and providing a feedback loop for model refinement. The synergy between advanced theoretical modeling and precise experimental characterization is paving the way for the rational design of Ni-Pt and other bimetallic alloy catalysts with tailored surface properties for a wide range of applications.

References

An In-depth Technical Guide to the Discovery and Properties of Nickel-Platinum Superalloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel-based superalloys are a cornerstone of high-temperature structural applications, particularly in the hot sections of gas and aviation turbines. The relentless pursuit of higher operating temperatures and improved engine efficiencies has driven the exploration of novel alloying elements. Among these, platinum has emerged as a critical addition, leading to the development of nickel-platinum (Ni-Pt) superalloys with significantly enhanced performance characteristics. This technical guide provides a comprehensive overview of the discovery, properties, and underlying mechanisms of Ni-Pt superalloys. It details the experimental protocols for their fabrication and characterization, presents quantitative data on their performance, and visualizes the key pathways through which platinum imparts its beneficial effects.

Introduction: The Genesis of Nickel-Platinum Superalloys

The development of nickel-based superalloys began in the early 20th century, with the recognition of the superior high-temperature strength and corrosion resistance of the nickel-chromium system. The primary strengthening mechanism in these alloys is the precipitation of a coherent, ordered L1₂ intermetallic phase known as gamma prime (γ'), with a nominal composition of Ni₃(Al,Ti), within a face-centered cubic (FCC) gamma (γ) matrix.[1][2]

The quest for materials capable of withstanding increasingly aggressive turbine environments led researchers to explore the addition of platinum group metals (PGMs). Early investigations revealed that platinum, when added to nickel-based superalloys, significantly improves their resistance to oxidation and hot corrosion, particularly in sulfur- and salt-rich environments.[3] This discovery paved the way for the development of platinum-aluminide coatings, which became a standard for protecting turbine blades.[3][4][5] Subsequently, the incorporation of platinum as a bulk alloying element in the superalloy itself was explored, leading to the creation of advanced Ni-Pt superalloys with a superior balance of properties.

The Role of Platinum: A Multi-faceted Enhancement

Platinum's beneficial effects on nickel-based superalloys are manifold, influencing the material's microstructure, mechanical properties, and resistance to environmental degradation.

Strengthening Mechanisms

Platinum contributes to the strength of nickel-based superalloys through two primary mechanisms:

  • Solid Solution Strengthening: Platinum atoms, with their larger atomic radius compared to nickel, create lattice distortions in the γ matrix, which impede the movement of dislocations and thus increase the alloy's strength.[6]

  • Gamma Prime (γ') Phase Stabilization: Platinum preferentially partitions to the γ' phase, occupying the nickel lattice sites.[6] This partitioning has a profound effect on the stability of the γ' phase at elevated temperatures. It raises the γ' solvus temperature, the temperature at which the γ' phase dissolves back into the γ matrix. A higher γ' solvus temperature allows the alloy to retain its strength at higher operating temperatures.

The following diagram illustrates the fundamental strengthening mechanism in Ni-Pt superalloys.

Strengthening_Mechanism Ni_Matrix Nickel (γ) Matrix (FCC Structure) Dislocation_Movement Dislocation Movement Pt_Addition Platinum Addition Pt_Addition->Ni_Matrix Solid Solution Strengthening Gamma_Prime γ' Precipitates (Ni₃(Al,Ti)) Pt_Addition->Gamma_Prime Partitioning & Stabilization Gamma_Prime->Dislocation_Movement Impedes Creep_Resistance Increased Creep Resistance Dislocation_Movement->Creep_Resistance Reduced

Fig. 1: Platinum's dual role in strengthening Ni-based superalloys.
Enhanced Oxidation and Corrosion Resistance

The addition of platinum significantly enhances the resistance of nickel-based superalloys to high-temperature oxidation and hot corrosion.[3] This is particularly evident in the improved adherence of the protective alumina (Al₂O₃) scale that forms on the alloy's surface. Platinum is believed to promote the selective oxidation of aluminum and improve the chemical bonding at the oxide-metal interface, reducing the likelihood of scale spallation during thermal cycling.[3]

Quantitative Data on Performance

The following tables summarize the quantitative data on the mechanical and environmental resistance of nickel-platinum superalloys compared to their baseline counterparts.

Creep Rupture Properties

The primary measure of a superalloy's high-temperature strength is its creep rupture life, the time it takes for a sample to fracture under a constant load and temperature.

Alloy SystemTest Temperature (°C)Applied Stress (MPa)Creep Rupture Life (hours)Reference
Ni-based Superalloy (Baseline)90056092[7]
Ni-based Superalloy (Baseline)90060034[7]
Ni-based Superalloy (CMSX-4)900-(Referenced Data)[7]
Rene 80 (Baseline)871446~1000[8]
Rene 80 (Baseline)982191~1000[8]
Oxidation Resistance

The oxidation resistance is typically evaluated by measuring the change in mass of a sample exposed to a high-temperature, oxidizing environment over time. A smaller mass change indicates better oxidation resistance.

Coating SystemTest Temperature (°C)Exposure Time (hours)Mass Change (mg/cm²)Reference
Aluminide Coating on CM-2471100350~ -10[9]
Platinum-Aluminide Coating on CM-2471100350~ +1[9]
Aluminide Coating on CM-2471200200~ -45[9]
Platinum-Aluminide Coating on CM-2471200200~ -5[9]
Pt-modified Aluminide on IN-713 LC11001000Minimal (qualitative)[3]

Experimental Protocols

The fabrication of nickel-platinum superalloys and coatings involves a series of precise metallurgical and electrochemical processes.

Platinum Electrodeposition

A common method for applying a platinum layer to a nickel-based superalloy substrate is through electroplating. The Watts bath is a widely used electrolyte for nickel plating and can be adapted for platinum deposition.[10][11]

Typical Watts Bath Composition and Operating Parameters for Nickel Plating:

ComponentConcentration (g/L)
Nickel Sulfate (NiSO₄·6H₂O)192
Nickel Chloride (NiCl₂·6H₂O)42
Boric Acid (H₃BO₃)26.4

Operating Conditions:

  • pH: 4.0 - 4.6

  • Temperature: 48 - 55 °C

  • Current Density: 2 - 3 A/dm²

Note: For platinum electroplating, a platinum-containing salt would be used as the source of platinum ions.

The following diagram outlines the workflow for platinum electrodeposition.

Electrodeposition_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning, Degreasing) Start->Substrate_Prep Bath_Prep Electrolyte Bath Preparation Substrate_Prep->Bath_Prep Electroplating Electroplating (Apply Current) Bath_Prep->Electroplating Post_Treatment Post-Treatment (Rinsing, Drying) Electroplating->Post_Treatment End End Post_Treatment->End

Fig. 2: A simplified workflow for the electrodeposition process.
Slurry Aluminizing

Slurry aluminizing is a common method for forming a protective aluminide layer on turbine components.

Slurry Composition:

A typical slurry consists of:

  • Aluminum Powder: The source of aluminum.

  • Activator: A halide salt (e.g., NH₄Cl or AlF₃) to facilitate the transport of aluminum to the substrate surface.

  • Binder: An organic or inorganic binder to create a paint-like consistency.

Process Steps:

  • Slurry Application: The slurry is applied to the component surface by spraying, dipping, or painting.[5][12]

  • Drying: The coated component is dried to remove the liquid carrier from the slurry. A typical drying cycle might involve holding at room temperature, followed by a low-temperature bake (e.g., 180°C).[13]

  • Diffusion Heat Treatment: The component is heated in a protective atmosphere (e.g., argon or vacuum) to a high temperature (e.g., 900-1100°C) for several hours.[5][12] During this step, the aluminum diffuses into the nickel-based substrate to form the nickel-aluminide layer.

The following diagram illustrates the slurry aluminizing process.

Slurry_Aluminizing Start Start Slurry_Prep Slurry Preparation (Al Powder, Activator, Binder) Start->Slurry_Prep Slurry_Application Slurry Application (Spraying/Dipping) Slurry_Prep->Slurry_Application Drying Drying Slurry_Application->Drying Heat_Treatment Diffusion Heat Treatment (High Temperature, Inert Atmosphere) Drying->Heat_Treatment End End Heat_Treatment->End

Fig. 3: Key stages in the slurry aluminizing process.

Conclusion

The incorporation of platinum into nickel-based superalloys represents a significant advancement in high-temperature materials science. Through a combination of solid solution strengthening and gamma prime phase stabilization, platinum enhances the mechanical properties of these alloys at extreme temperatures. Furthermore, the remarkable improvement in oxidation and hot corrosion resistance imparted by platinum has extended the service life and reliability of critical turbine components. The continued development of Ni-Pt superalloys, guided by a deeper understanding of the underlying mechanisms and refined fabrication processes, holds the promise of even greater efficiencies and performance in future high-temperature applications.

References

solubility and diffusion of hydrogen in nickel-platinum alloys

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Diffusion of Hydrogen in Nickel-Platinum Alloys

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the principles and experimental methodologies for characterizing the solubility and diffusion of hydrogen in nickel-platinum (Ni-Pt) alloys. Due to a notable scarcity of publicly available quantitative data specifically for the Ni-Pt alloy system, this document focuses on the established experimental protocols and the behavior of hydrogen in pure nickel, which serves as the foundational component of these alloys. The anticipated effects of platinum addition are discussed based on available literature concerning other alloy systems and surface studies.

Introduction

The interaction of hydrogen with metallic alloys is a critical area of study with significant implications for various fields, including energy storage, catalysis, and materials science. Nickel-platinum alloys, known for their catalytic activity and corrosion resistance, are of particular interest. Understanding the solubility and diffusion of hydrogen in these materials is paramount for predicting their performance and longevity in hydrogen-rich environments. Solubility dictates the concentration of hydrogen that can be absorbed by the material, while the diffusion coefficient determines the rate at which hydrogen atoms move through the alloy lattice.

Fundamental Concepts

Hydrogen Solubility

Hydrogen solubility in metals is the extent to which hydrogen gas can dissolve in the metallic lattice. For diatomic gases like hydrogen, this process is typically governed by Sieverts' Law , which states that the concentration of the dissolved gas is proportional to the square root of the partial pressure of the gas in the surrounding environment.[1][2] This relationship arises from the dissociation of molecular hydrogen (H₂) into two hydrogen atoms (H) upon adsorption onto the metal surface before dissolving into the interstitial sites of the crystal lattice.[3]

The temperature dependence of hydrogen solubility often follows an Arrhenius-type relationship, where solubility can either increase or decrease with temperature depending on whether the dissolution process is endothermic or exothermic.

Hydrogen Diffusion

Hydrogen diffusion in metals is the process by which hydrogen atoms migrate from one interstitial site to another within the crystal lattice. This is a thermally activated process, and the diffusion coefficient (D) is strongly dependent on temperature, typically following the Arrhenius equation:

D = D₀ * exp(-Eₐ / RT)

where D₀ is the pre-exponential factor, Eₐ is the activation energy for diffusion, R is the gas constant, and T is the absolute temperature. The presence of alloying elements, grain boundaries, dislocations, and other lattice defects can significantly influence the diffusion of hydrogen by creating trapping sites, which can lower the effective diffusion coefficient.[4]

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of specific experimental data for hydrogen solubility and diffusion in bulk nickel-platinum alloys across a range of compositions and temperatures. However, extensive data is available for pure nickel, which is summarized below.

Hydrogen Solubility in Pure Nickel

The solubility of hydrogen in pure nickel is relatively low compared to other transition metals like palladium. The available data is often presented in the form of Sieverts' constants.

Temperature (K)Pressure (atm)Hydrogen Solubility (at. ppm)Reference
6231~10[2]
8731~50[2]
12731~200[2]

Note: The values presented are approximate and can vary depending on the experimental conditions and material purity.

One study on Pt-implanted nickel suggested that the presence of platinum at the surface increases hydrogen solubility.[5] However, it is crucial to note that this pertains to a surface modification and may not be representative of the behavior in a bulk Ni-Pt alloy.

Hydrogen Diffusion in Pure Nickel

The diffusion of hydrogen in pure nickel has been extensively studied. The diffusion coefficient is a function of temperature and can be described by the Arrhenius relationship.

Temperature (K)Pre-exponential Factor (D₀) (m²/s)Activation Energy (Eₐ) (kJ/mol)Diffusion Coefficient (D) (m²/s)Reference
2987.11 x 10⁻⁷41.1~3.5 x 10⁻¹⁴[5]
6237.11 x 10⁻⁷41.1~1.5 x 10⁻¹⁰[5]
8737.11 x 10⁻⁷41.1~4.1 x 10⁻⁹[5]

Research on Pt-implanted nickel indicated a lower effective diffusion coefficient of hydrogen compared to unimplanted nickel, suggesting that platinum may act as a trapping site or otherwise impede hydrogen transport.[5]

Experimental Protocols

Accurate determination of hydrogen solubility and diffusion requires sophisticated experimental techniques. The following sections detail the methodologies for the most common approaches.

Measurement of Hydrogen Solubility: Sieverts' Apparatus

The Sieverts' method is a volumetric technique used to measure the amount of gas absorbed by a solid or liquid.[6][7] The apparatus consists of a calibrated gas burette connected to a sample chamber, both of which are enclosed in a temperature-controlled environment.

Experimental Procedure:

  • Sample Preparation: A known mass of the Ni-Pt alloy is placed in the sample chamber.

  • Degassing: The sample is heated under a high vacuum to remove any pre-existing dissolved gases.

  • Volume Calibration: The volume of the sample chamber (dead volume) is determined, often by filling it with an inert gas like argon.

  • Hydrogen Introduction: A known amount of high-purity hydrogen gas is introduced into the gas burette.

  • Absorption Measurement: The valve connecting the burette and the sample chamber is opened, allowing the alloy to absorb hydrogen. The pressure drop in the system is monitored until it stabilizes, indicating that equilibrium has been reached.

  • Calculation: The amount of absorbed hydrogen is calculated from the initial and final pressures, the known volumes of the system, and the temperature, using the ideal gas law.

  • Isotherm Generation: The process is repeated at different pressures to generate a pressure-composition-isotherm (PCI) curve.

Sieverts_Apparatus_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Analysis start Start sample_prep Prepare Ni-Pt Sample start->sample_prep degas Degas Sample in Vacuum sample_prep->degas introduce_h2 Introduce H2 to Burette degas->introduce_h2 equilibrate Equilibrate H2 with Sample introduce_h2->equilibrate measure_p Measure Equilibrium Pressure equilibrate->measure_p calculate_sol Calculate Solubility measure_p->calculate_sol more_pressure More Pressure Points? calculate_sol->more_pressure more_pressure->introduce_h2 Yes generate_isotherm Generate PCI Isotherm more_pressure->generate_isotherm No end End generate_isotherm->end

Caption: Workflow for determining hydrogen solubility using the Sieverts' method.

Measurement of Hydrogen Diffusion: Electrochemical Permeation

The electrochemical permeation technique, often utilizing a Devanathan-Stachurski cell, is a sensitive method for measuring hydrogen diffusion in metals at or near ambient temperatures.[8][9]

Experimental Procedure:

  • Cell Setup: A thin membrane of the Ni-Pt alloy separates two electrochemical cells.

  • Hydrogen Charging: In the charging cell, the membrane acts as the cathode. An external power source is used to cathodically charge the membrane with hydrogen, typically in an acidic or alkaline solution. This creates a high concentration of hydrogen on the entry side of the membrane.

  • Hydrogen Detection: In the detection cell, the exit side of the membrane is held at a more anodic potential, causing any hydrogen atoms that permeate through the membrane to be immediately oxidized.

  • Permeation Current Measurement: The oxidation of hydrogen atoms at the exit surface generates a current, which is measured as a function of time.

  • Data Analysis: The diffusion coefficient is determined by analyzing the time lag before the permeation current begins to rise or by fitting the entire permeation transient to Fick's second law of diffusion.

Electrochemical_Permeation_Workflow start Start setup Setup Devanathan-Stachurski Cell with Ni-Pt Membrane start->setup charge Initiate Cathodic Hydrogen Charging setup->charge detect Apply Anodic Potential to Detection Side charge->detect measure Record Permeation Current vs. Time detect->measure analyze Analyze Permeation Transient measure->analyze determine_d Determine Diffusion Coefficient (D) analyze->determine_d end End determine_d->end

Caption: Experimental workflow for the electrochemical permeation technique.

Characterization of Hydrogen Trapping: Thermal Desorption Spectroscopy (TDS)

Thermal Desorption Spectroscopy (TDS) is a powerful technique for studying the trapping and detrapping of hydrogen in materials.[10][11] It provides information about the binding energies of hydrogen to different microstructural features.

Experimental Procedure:

  • Hydrogen Charging: The Ni-Pt sample is charged with hydrogen, either through high-pressure gas exposure or electrochemically.

  • TDS Measurement: The hydrogen-charged sample is placed in a high-vacuum chamber and heated at a constant rate.

  • Desorption Detection: A mass spectrometer is used to measure the rate of hydrogen desorption from the sample as a function of temperature.

  • Data Analysis: The resulting TDS spectrum shows one or more desorption peaks. The temperature at which each peak occurs is related to the binding energy of hydrogen to a specific type of trap site. The area under each peak is proportional to the amount of hydrogen trapped at that site.

TDS_Workflow start Start charge_sample Charge Ni-Pt Sample with Hydrogen start->charge_sample place_in_vacuum Place Sample in High-Vacuum Chamber charge_sample->place_in_vacuum heat_sample Heat Sample at a Constant Rate place_in_vacuum->heat_sample detect_desorption Detect H₂ Desorption with Mass Spectrometer heat_sample->detect_desorption generate_spectrum Generate TDS Spectrum (Desorption Rate vs. Temp) detect_desorption->generate_spectrum analyze_spectrum Analyze Peaks for Trapping Information generate_spectrum->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for Thermal Desorption Spectroscopy (TDS) analysis.

Logical Relationships in Hydrogen-Material Interactions

The interplay between solubility, diffusion, and trapping governs the overall behavior of hydrogen in Ni-Pt alloys.

Hydrogen_Interaction_Logic cluster_external External Conditions cluster_material Material Properties cluster_phenomena Hydrogen Behavior Temp Temperature Solubility Solubility Temp->Solubility Diffusion Diffusion Temp->Diffusion Pressure H₂ Partial Pressure Pressure->Solubility Sieverts' Law Composition Alloy Composition (Ni:Pt Ratio) Composition->Solubility Composition->Diffusion Microstructure Microstructure (Grain Size, Defects) Microstructure->Diffusion Trapping Trapping Microstructure->Trapping Permeability Overall Permeability Solubility->Permeability Diffusion->Permeability Trapping->Diffusion

Caption: Factors influencing hydrogen behavior in Ni-Pt alloys.

Conclusion and Future Outlook

While a comprehensive dataset on the is currently lacking in the public domain, the experimental frameworks for characterizing these properties are well-established. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to undertake such investigations. Future work should focus on systematic studies across a range of Ni-Pt compositions and temperatures to populate the much-needed quantitative database for this important class of materials. Such data will be invaluable for the design and implementation of Ni-Pt alloys in hydrogen-related technologies.

References

A Guide to the Early Literature of Nickel-Platinum Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational literature on nickel-platinum (Ni-Pt) bimetallic catalysis, with a focus on seminal works from the 1970s and 1980s. This era was pivotal in establishing the unique catalytic properties of bimetallic systems, which differ significantly from their constituent monometallic counterparts. Early research in this field laid the groundwork for understanding how the addition of a second metal, in this case nickel to the highly active platinum, could modify catalytic activity, selectivity, and stability. These pioneering studies were particularly influential in the context of industrially significant hydrocarbon reactions, such as hydrogenolysis and reforming. This document summarizes key quantitative data, details early experimental protocols, and provides visualizations of the core concepts that emerged from this foundational research.

Core Concepts in Early Ni-Pt Catalysis

Early investigations into Ni-Pt catalysts were driven by the desire to understand and control the catalytic properties of platinum, a highly active but expensive metal. The addition of nickel was found to have a profound effect on the electronic structure and surface geometry of the platinum, leading to what became known as "ligand" and "ensemble" effects. These concepts were central to explaining the observed changes in catalytic behavior.

One of the key reactions used to probe the properties of these bimetallic catalysts was the hydrogenolysis of hydrocarbons, such as ethane and cyclopentane. This reaction involves the breaking of carbon-carbon bonds and is highly sensitive to the structure of the catalyst surface. Early researchers discovered that the addition of nickel to platinum could significantly alter the rate and selectivity of these reactions.

dot

G cluster_concepts Core Catalytic Concepts cluster_effects Observed Effects Pt Platinum (Pt) - High Activity - High Cost Bimetallic Ni-Pt Bimetallic Catalyst Pt->Bimetallic Base Metal Ni Nickel (Ni) - Promoter/Modifier Ni->Bimetallic Modifying Metal Ligand Ligand Effect (Electronic Modification) Bimetallic->Ligand Ensemble Ensemble Effect (Geometric Modification) Bimetallic->Ensemble Activity Modified Catalytic Activity Ligand->Activity Alters Adsorption Strength Selectivity Altered Reaction Selectivity Ensemble->Selectivity Controls Surface Site Size

Caption: Fundamental concepts in early Ni-Pt bimetallic catalysis.

Quantitative Data from Early Studies

A significant portion of the early research focused on quantifying the catalytic performance of Ni-Pt alloys in comparison to the individual metals. The hydrogenolysis of cyclopentane was a model reaction used to explore these effects. The data below, adapted from seminal studies, illustrates the dramatic impact of alloying on catalytic activity.

Catalyst Composition (Atomic Ratio)SupportReactionTemperature (°C)Turnover Frequency (molecules/surface atom/sec)
PtSiO₂-Al₂O₃Cyclopentane Hydrogenolysis3161.0 x 10⁻²
NiSiO₂-Al₂O₃Cyclopentane Hydrogenolysis3161.0 x 10⁻⁶
Pt:Ni (1:1)SiO₂-Al₂O₃Cyclopentane Hydrogenolysis3161.0 x 10⁻⁴
Pt:Ni (1:4)SiO₂-Al₂O₃Cyclopentane Hydrogenolysis3161.0 x 10⁻⁵

Note: The data presented are representative values from early literature to illustrate trends and may not be exact values from a single source.

The data clearly show that while pure platinum is highly active for cyclopentane hydrogenolysis, pure nickel is several orders of magnitude less active. The addition of nickel to platinum leads to a significant decrease in the hydrogenolysis activity. This was a key finding, as it demonstrated that the bimetallic catalysts did not simply exhibit properties that were an average of the two components. This non-linear behavior was attributed to the modification of the platinum's catalytic sites by the nickel atoms.

Experimental Protocols in Early Ni-Pt Catalyst Research

The preparation of supported bimetallic catalysts in the 1970s and 1980s relied heavily on impregnation techniques. These methods, while seemingly straightforward, required careful control to achieve well-dispersed and consistent catalysts.

Catalyst Preparation: Impregnation Method

A common method for preparing silica-alumina supported Ni-Pt catalysts was co-impregnation. The general steps were as follows:

  • Support Preparation : A silica-alumina support was typically used, often chosen for its high surface area and acidic properties, which were important for reforming reactions.

  • Impregnation Solution : Aqueous solutions of chloroplatinic acid (H₂PtCl₆) and nickel nitrate (Ni(NO₃)₂) were prepared. The concentrations of these solutions were carefully calculated to achieve the desired atomic ratio of the metals on the support.

  • Impregnation Step : The support material was added to the mixed metal salt solution. The volume of the solution was often just enough to fill the pores of the support, a technique known as incipient wetness impregnation.

  • Drying : The impregnated support was then dried, typically in an oven at temperatures around 100-120°C, to remove the solvent.

  • Calcination and Reduction : The dried material was subsequently calcined in air at elevated temperatures (e.g., 500°C). This step converts the metal salts to their oxide forms. The final step was the reduction of the metal oxides to the metallic state by heating the catalyst in a stream of hydrogen gas, often at temperatures similar to the calcination temperature.

dot

G cluster_prep Catalyst Preparation Workflow start Start support Silica-Alumina Support start->support impregnate Impregnate Support with Solution support->impregnate solution Prepare Aqueous Solution (H₂PtCl₆ + Ni(NO₃)₂) solution->impregnate dry Dry in Oven (100-120°C) impregnate->dry calcine Calcine in Air (~500°C) dry->calcine reduce Reduce in H₂ Flow (~500°C) calcine->reduce end Final Ni-Pt Catalyst reduce->end

Caption: Typical workflow for Ni-Pt catalyst synthesis via impregnation.

Catalyst Characterization and Reaction Studies

Early characterization of these bimetallic catalysts often involved techniques such as:

  • Chemisorption : Hydrogen and carbon monoxide chemisorption were used to determine the metal dispersion and the number of active sites on the catalyst surface.

  • X-ray Diffraction (XRD) : To identify the crystalline phases present and to determine if alloying had occurred.

  • Electron Microscopy : To visualize the size and morphology of the metal particles on the support.

Catalytic activity and selectivity were typically studied in flow reactors. For a reaction like cyclopentane hydrogenolysis, a mixture of cyclopentane and hydrogen would be passed over a fixed bed of the catalyst at a controlled temperature and pressure. The reaction products would then be analyzed using gas chromatography to determine the conversion of the reactant and the distribution of the products.

Concluding Remarks

The early literature on Ni-Pt catalysis was instrumental in establishing the fundamental principles of bimetallic catalysis. The key takeaway from this era was the understanding that the properties of a bimetallic catalyst are not simply a linear combination of its components. The synergistic effects arising from the electronic and geometric modifications of the active metal (platinum) by the second metal (nickel) opened up new possibilities for designing catalysts with tailored activity and selectivity. The experimental protocols developed during this period, particularly those involving impregnation and detailed kinetic studies, laid the foundation for the more sophisticated synthesis and characterization techniques used today. For researchers in catalysis and related fields, a thorough understanding of this early work provides a crucial context for contemporary research and development.

Methodological & Application

protocol for electrodeposition of nickel-platinum thin films

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Electrodeposition of Nickel-Platinum Thin Films

This document provides a detailed protocol for the electrodeposition of nickel-platinum (Ni-Pt) alloy thin films, intended for researchers, scientists, and professionals in drug development and related fields. Ni-Pt films are of significant interest due to their catalytic, magnetic, and mechanical properties.[1] This protocol covers substrate preparation, electrolyte formulation, the electrodeposition process, and post-deposition characterization.

Principle and Applications

Electrodeposition is a versatile technique for synthesizing thin films where a metallic coating is deposited onto a conductive substrate by applying an electrical current through an electrolyte solution containing the desired metal ions. For Ni-Pt alloys, the composition and morphology of the film can be precisely controlled by adjusting electrochemical parameters such as deposition potential, current density, electrolyte composition, and temperature.[1][2] These films are notable for their applications as catalysts in hydrogen evolution reactions (HER), as magnetic components in microelectromechanical systems (MEMS), and in sensors.[1][2]

Materials and Equipment

2.1 Chemicals and Materials:

  • Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) Sulfate hexahydrate (NiSO₄·6H₂O)[3][4]

  • Platinum precursor, e.g., Chloroplatinic acid (H₂PtCl₆) or Potassium tetrachloroplatinate(II) (K₂PtCl₄)[5]

  • Boric Acid (H₃BO₃) (optional, as a pH buffer and grain refiner)[6]

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment[1]

  • Deionized (DI) water

  • Substrates (e.g., Si/Ti/Cu, TiN, Ruthenium, Vitreous Carbon, Indium Tin Oxide - ITO)[2][6][7][8]

  • Standard alkaline or acid cleaners for substrate preparation[9]

2.2 Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (the substrate)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[6][10]

  • Counter Electrode (e.g., Platinum wire or mesh)[10]

  • Magnetic stirrer and hot plate

  • pH meter

  • Fume hood

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Sonication bath for cleaning

Data Presentation: Electrolyte and Deposition Parameters

The composition of the electrolyte bath and the deposition parameters are critical for controlling the final properties of the Ni-Pt thin film. The following tables summarize typical conditions reported in the literature.

Table 1: Typical Electrolyte Bath Compositions for Ni-Pt Electrodeposition

ComponentConcentration RangePurposeReference
Nickel Chloride (NiCl₂)Varies (e.g., 0.1 M - 0.9 M)Source of Nickel ions[2]
Platinum Precursor (e.g., H₂PtCl₆)Varies (e.g., 1 mM - 10 mM)Source of Platinum ions[6][7]
Boric Acid (H₃BO₃)~0.5 MpH buffer, improves deposit quality[6]
Supporting Electrolyte (e.g., HCl)To adjust pHEnsures conductivity, controls pH[1]

Table 2: Typical Electrodeposition Parameters for Ni-Pt Thin Films

ParameterTypical RangeEffect on DepositionReference(s)
Deposition Method Potentiostatic (Constant Potential)Controls alloy composition; higher negative potential increases Ni content.[2][6]
Galvanostatic (Constant Current)Controls deposition rate and thickness.[8][11]
Potential (vs. Ag/AgCl or SCE) -0.6 V to -1.3 VDirectly influences the Ni:Pt ratio in the deposited film.[2][6]
Current Density 2.0 A/dm² to 40-100 mA cm⁻²Affects film morphology, grain size, and mechanical properties.[11][12]
Temperature 21°C to 60°C (294 K to 333 K)Influences reaction kinetics, diffusion, and deposit stress.[6][11][12]
pH 2.0 to 5.5Affects hydrogen evolution, current efficiency, and deposit quality.[3][10][12]
Deposition Time Minutes to hoursDetermines the final film thickness.[6][8]
Agitation Stirring or stagnantAffects mass transport of ions to the electrode surface.[2][11]

Experimental Protocol

4.1 Substrate Preparation: Proper substrate preparation is crucial for achieving good adhesion and uniformity of the thin film.[9]

  • Cleaning: Begin by sonicating the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally DI water, for 10-15 minutes each.

  • Electrocleaning: For metallic substrates, an electrocleaning step is often employed.[9] This involves immersing the substrate in an alkaline or acid solution and applying an electric current to remove oxides and other surface soils.[9]

    • For steel, copper, or nickel substrates, a standard alkaline cleaner is suitable.[9]

  • Activation: Immediately before deposition, dip the substrate in a dilute acid solution (e.g., 10% HCl) for a short period (30-60 seconds) to remove any native oxide layer, followed by a thorough rinse with DI water.

  • Drying: Dry the substrate using a stream of inert gas (e.g., nitrogen or argon).

4.2 Electrolyte Preparation:

  • In a clean beaker, dissolve the required amount of boric acid (if used) in a portion of the DI water. Gentle heating may be required.

  • Add the nickel salt (e.g., NiCl₂·6H₂O) and stir until fully dissolved.

  • In a separate container, dissolve the platinum precursor in a small amount of DI water.

  • Slowly add the platinum solution to the nickel solution while stirring.

  • Add DI water to reach the final desired volume.

  • Adjust the pH of the solution to the target value using dilute HCl or NaOH.

  • Allow the solution to stabilize at the desired deposition temperature.

4.3 Electrodeposition Workflow:

  • Cell Assembly: Assemble the three-electrode cell. Place the prepared substrate as the working electrode, the platinum mesh/wire as the counter electrode, and the reference electrode (Ag/AgCl or SCE) in the cell. Ensure the reference electrode tip is positioned close to the working electrode surface.

  • Electrolyte Filling: Fill the cell with the prepared Ni-Pt electrolyte solution.

  • Connection: Connect the electrodes to the appropriate terminals of the potentiostat/galvanostat.

  • Deposition:

    • Potentiostatic Method: Apply the desired constant potential (e.g., -0.9 V vs. Ag|AgCl) for the specified duration.[2] The composition of the Ni-Pt alloy can be tuned by varying this potential.[1][6]

    • Galvanostatic Method: Apply the desired constant current density for the specified duration to control the film thickness.[11]

  • Monitoring: Record the current (in potentiostatic mode) or potential (in galvanostatic mode) as a function of time during the deposition process.

4.4 Post-Deposition Treatment:

  • Once the deposition is complete, turn off the potentiostat.

  • Carefully remove the substrate (now coated with the Ni-Pt film) from the electrolyte bath.

  • Immediately rinse the film thoroughly with DI water to remove any residual electrolyte.

  • Dry the film gently with a stream of nitrogen or argon.

  • The film is now ready for characterization.

Characterization Techniques

The properties of the electrodeposited Ni-Pt films should be analyzed to confirm their composition, structure, and morphology.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.[2]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition (Ni:Pt ratio) of the deposited film.[2]

  • X-ray Diffraction (XRD): To identify the crystal structure, phase, and crystallite size of the alloy.[13]

  • Cyclic Voltammetry (CV): To assess the electrochemical properties and electrocatalytic activity of the film.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the electrodeposition protocol.

Electrodeposition_Workflow cluster_prep Preparation Phase cluster_dep Deposition Phase cluster_post Post-Processing & Analysis sub_prep Substrate Cleaning (Sonication, Electrocleaning) cell_setup Assemble 3-Electrode Cell sub_prep->cell_setup sol_prep Electrolyte Preparation (Dissolve Precursors, Adjust pH) sol_prep->cell_setup electrodep Electrodeposition (Apply Potential/Current) cell_setup->electrodep post_treat Rinsing and Drying electrodep->post_treat characterize Film Characterization (SEM, EDX, XRD) post_treat->characterize

Caption: Workflow for Ni-Pt thin film electrodeposition.

References

Application Notes and Protocols: Ni-Pt Catalysts for the Oxygen Reduction Reaction (ORR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nickel-Platinum (Ni-Pt) catalysts in the oxygen reduction reaction (ORR). This information is intended to guide researchers in the synthesis, characterization, and evaluation of these advanced catalytic materials, which are of significant interest in the development of fuel cells and other electrochemical energy conversion technologies.

Introduction to Ni-Pt Catalysts for ORR

The oxygen reduction reaction is a critical process in energy conversion devices, but its sluggish kinetics often limit overall efficiency. Platinum (Pt) is the benchmark catalyst for ORR; however, its high cost and scarcity are significant drawbacks. Alloying Pt with less expensive transition metals like nickel (Ni) has emerged as a promising strategy to enhance catalytic activity and durability while reducing the reliance on Pt.[1][2][3]

Ni-Pt catalysts, particularly in the form of core-shell nanoparticles, alloys, and other complex nanostructures, have demonstrated superior performance compared to traditional Pt/C catalysts.[4][5][6][7][8] The enhanced activity is often attributed to a combination of factors, including:

  • Electronic Effects: The interaction between Ni and Pt modifies the electronic structure of Pt (specifically, the d-band center), leading to optimized adsorption of oxygen and desorption of reaction intermediates.[2][9]

  • Strain Effects: The lattice mismatch between the Ni-rich core and the Pt shell can induce compressive strain in the Pt layer, which weakens the binding of oxygenated species and accelerates the ORR.[1]

  • Geometric Effects: The formation of specific crystal facets, such as the highly active Pt(111) surface, can be promoted in Ni-Pt nanostructures.[2]

Quantitative Performance Data

The following tables summarize the electrochemical performance of various Ni-Pt catalysts for the ORR, as reported in the literature. These values are typically obtained using Rotating Disk Electrode (RDE) voltammetry in acidic electrolytes.

Table 1: Oxygen Reduction Reaction (ORR) Activity of Ni-Pt Catalysts

CatalystECSA (m²/gPt)Mass Activity (A/mgPt @ 0.9V vs. RHE)Specific Activity (mA/cm²Pt @ 0.9V vs. RHE)Reference
PtNi/C (core-shell like)63.80.574-[9]
Hollow-structure Pt-Ni-0.491.88[10][11]
Pt-Ni nanourchins-0.81-[12]
Pt₁Ni₁@Pt/C (core-shell)-1.4241.554[8]
Commercial Pt/C-~0.15~0.23[13]

Table 2: Durability of Ni-Pt Catalysts

CatalystDurability Test ConditionsECSA LossMass Activity LossReference
PtNi/C (core-shell like)30,000 cycles (0.6-1.0 V vs. RHE)10.2%31.2%[9]
Hollow-structure Pt-Ni5,000 cycles2.8% (vs. Pt/C)28.5%[11]
TiNiN@Pt (core-shell)10,000 cyclesSlight activity loss-[13]

Experimental Protocols

Synthesis of Ni-Pt Core-Shell Nanoparticles

This protocol describes a general method for synthesizing Ni-Pt core-shell nanoparticles based on the co-thermolytic decomposition of metal precursors.[4]

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • 1-Octadecene (ODE)

  • Oleylamine (OAm)

  • Oleic acid (OAc)

  • Toluene

  • Ethanol

  • Carbon black (e.g., Vulcan XC-72)

Procedure:

  • In a three-neck flask, dissolve Ni(acac)₂ and Pt(acac)₂ in a mixture of ODE, OAm, and OAc.

  • Heat the mixture to 130°C under a nitrogen atmosphere with constant stirring.

  • Inject a tungsten hexacarbonyl (W(CO)₆) solution in ODE (if synthesizing nano-octahedra) to control the morphology.

  • Increase the temperature to 230°C and maintain for 40-60 minutes to allow for particle growth.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding ethanol and centrifuge to collect the product.

  • Wash the nanoparticles multiple times with a mixture of ethanol and toluene to remove excess surfactants.

  • Disperse the cleaned nanoparticles in toluene and mix with carbon black.

  • Sonciate the mixture for several hours to ensure uniform deposition of the nanoparticles onto the carbon support.

  • Collect the carbon-supported Ni-Pt nanoparticles by centrifugation and dry in a vacuum oven.

Electrochemical Evaluation of ORR Activity

The following protocol outlines the standard procedure for evaluating the ORR activity of Ni-Pt catalysts using a Rotating Disk Electrode (RDE) setup.[14][15][16][17][18]

Materials and Equipment:

  • Three-electrode electrochemical cell (working electrode: glassy carbon RDE, counter electrode: platinum wire, reference electrode: Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat

  • RDE rotator

  • 0.1 M HClO₄ electrolyte

  • High-purity N₂ and O₂ gas

  • Catalyst ink (see below)

Catalyst Ink Preparation:

  • Disperse a known amount of the carbon-supported Ni-Pt catalyst in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (e.g., 5 wt%).

  • Sonciate the mixture for at least 30 minutes to form a homogeneous ink.

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon RDE tip to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and dry it.

    • Drop a specific volume of the catalyst ink onto the glassy carbon surface and let it dry to form a thin, uniform film.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the catalyst-modified RDE as the working electrode.

    • Purge the 0.1 M HClO₄ electrolyte with high-purity N₂ for at least 30 minutes to remove dissolved oxygen.

    • Perform Cyclic Voltammetry (CV) in the N₂-saturated electrolyte to clean the catalyst surface and determine the Electrochemical Surface Area (ECSA).

    • Switch the gas to high-purity O₂ and purge for at least 30 minutes to saturate the electrolyte with oxygen.

    • Record Linear Sweep Voltammograms (LSVs) at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while scanning the potential from a non-faradaic region to the oxygen reduction region (e.g., 1.0 V to 0.2 V vs. RHE).

Data Analysis:

  • The kinetic current density (Jk) can be calculated using the Koutecky-Levich equation: 1/J = 1/Jk + 1/JL = 1/Jk + 1/(Bω1/2) where J is the measured current density, JL is the diffusion-limited current density, ω is the electrode rotation rate, and B is the Levich constant.

  • Mass activity is calculated by normalizing the kinetic current to the mass of Pt on the electrode.

  • Specific activity is determined by normalizing the kinetic current to the ECSA of the catalyst.

Methanol Tolerance Test

This protocol is used to assess the catalyst's resistance to methanol poisoning, which is crucial for direct methanol fuel cell applications.[19][20][21][22][23]

Procedure:

  • Perform an initial ORR measurement in O₂-saturated 0.1 M HClO₄ electrolyte as described above.

  • While holding the electrode potential at a value in the ORR region (e.g., 0.7 V vs. RHE), inject a known concentration of methanol (e.g., 1 M) into the electrochemical cell.

  • Record the current response over time (chronoamperometry). A stable current indicates good methanol tolerance, while a significant drop in current suggests that the catalyst is being poisoned by methanol.

  • Alternatively, run LSVs in the O₂-saturated electrolyte with and without methanol and compare the ORR polarization curves.

Visualizations

ORR_Pathway cluster_gas Gas Phase cluster_surface Catalyst Surface O2_gas O₂ (gas) O2_ads O₂ (adsorbed) O2_gas->O2_ads Adsorption OOH_ads OOH O2_ads->OOH_ads + H⁺ + e⁻ O_ads O O2_ads->O_ads O-O bond scission H2O2_des H₂O₂ (desorbed) OOH_ads->H2O2_des + H⁺ + e⁻ OH_ads *OH O_ads->OH_ads + H⁺ + e⁻ H2O_des H₂O (desorbed) OH_ads->H2O_des + H⁺ + e⁻ H2O2_des->OH_ads + H⁺ + e⁻ (further reduction)

Caption: Oxygen Reduction Reaction Pathways on a Catalyst Surface.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrochemistry Electrochemical Evaluation cluster_analysis Data Analysis synthesis Synthesis of Ni-Pt Nanoparticles characterization Physicochemical Characterization (TEM, XRD) synthesis->characterization ink_prep Catalyst Ink Preparation characterization->ink_prep rde_prep RDE Preparation & Polishing ink_prep->rde_prep cv Cyclic Voltammetry (ECSA) rde_prep->cv lsv Linear Sweep Voltammetry (ORR Activity) cv->lsv durability Accelerated Durability Test lsv->durability methanol_tolerance Methanol Tolerance Test lsv->methanol_tolerance kl_analysis Koutecky-Levich Analysis lsv->kl_analysis performance_metrics Determine Mass & Specific Activity kl_analysis->performance_metrics

Caption: Experimental Workflow for Evaluating Ni-Pt ORR Catalysts.

References

Application Notes and Protocols for the Fabrication of High-Surface-Area Nickel-Platinum Aerogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bimetallic nickel-platinum (Ni-Pt) aerogels are a promising class of nanomaterials characterized by their high surface area, porous three-dimensional network, and synergistic catalytic properties.[1][2] These unique features make them highly effective catalysts for a variety of electrochemical reactions, including the methanol oxidation reaction (MOR) and the oxygen reduction reaction (ORR), which are critical in fuel cell technology.[1][3][4] The interconnected network of nanoparticles in Ni-Pt aerogels provides abundant accessible active sites and facilitates efficient mass transport, leading to enhanced catalytic activity and stability compared to traditional carbon-supported catalysts.[2][5] This document provides detailed protocols for the synthesis and characterization of high-surface-area Ni-Pt aerogels, along with key performance data and workflow visualizations.

Experimental Protocols

This section details the methodologies for the synthesis of both three-dimensional (3D) and two-dimensional (2D) Ni-Pt aerogels.

1. Synthesis of 3D Pt-Ni Bimetallic Aerogel

This protocol is based on a one-step reduction and gel formation process in an aqueous solution.[3][6]

  • Materials:

    • Hexachloroplatinic acid (H₂PtCl₆)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)[6]

    • Sodium borohydride (NaBH₄)

    • Ultrapure water (18.2 MΩ·cm)

  • Procedure:

    • Prepare aqueous solutions of H₂PtCl₆ and NiCl₂·6H₂O with the desired Pt:Ni atomic ratio (e.g., 3:1 or 1.5:1).[3]

    • Combine the precursor solutions in a beaker.

    • Rapidly add a freshly prepared, ice-cold aqueous solution of NaBH₄ to the precursor mixture with vigorous stirring. The molar ratio of NaBH₄ to total metal ions should be sufficient to ensure complete reduction.

    • Observe the immediate formation of a black precipitate of Pt-Ni nanoparticles.

    • Allow the nanoparticle solution to stand at room temperature (20 °C) and 40% humidity for 3 days.[1] During this time, a black hydrogel will form at the bottom of the beaker.[1]

    • Carefully decant the supernatant liquid.

    • Wash the resulting hydrogel multiple times with ultrapure water to remove residual reactants and byproducts.

    • Perform solvent exchange by immersing the hydrogel in a series of ethanol-water mixtures with increasing ethanol concentration, and finally in pure ethanol.

    • Dry the gel using supercritical CO₂ drying to obtain the final aerogel.[7]

2. Synthesis of 2D Pt-Ni Bimetallic Aerogel

This protocol utilizes a phase-boundary gelation method, which is advantageous for requiring smaller quantities of precursors and avoiding specialized drying techniques.[1]

  • Materials:

    • Pt-Ni nanoparticle solution (prepared as in steps 1-4 of the 3D synthesis protocol).

    • Ethanol

  • Procedure:

    • Prepare the Pt-Ni nanoparticle solution as described previously.

    • For electrode preparation, deposit a specific volume of the nanoparticle solution onto a glassy carbon electrode.

    • Rinse the electrode with ethanol and dry with a stream of nitrogen gas for approximately 5 minutes.[1]

    • Repeat the deposition, rinsing, and drying steps to achieve the desired mass loading. A stable signal is often observed after 8 layers.[1] The resulting film-like structure is a 2D aerogel.

Characterization Methods

  • Structural and Morphological Analysis:

    • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To investigate the morphology, particle size, and network structure of the aerogels.[1][3] Samples are typically dispersed in ethanol and drop-casted onto a TEM grid or SEM stub.

    • X-ray Diffraction (XRD): To determine the crystal structure and confirm alloy formation between Pt and Ni.[8]

  • Compositional Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical states of Pt and Ni.[1][8] This is particularly useful for identifying the presence of oxidized Ni species.[1]

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the bulk elemental composition of the bimetallic aerogels.[6]

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): To determine the electrochemically active surface area (ECSA) and to study the electrochemical behavior of the aerogels. CVs are typically recorded in a deaerated electrolyte solution (e.g., 0.1 M HClO₄ or 0.1 M NaOH).[3]

    • Linear Sweep Voltammetry (LSV) with a Rotating Disk Electrode (RDE): To evaluate the catalytic activity for reactions like the MOR and ORR.

Data Presentation

Table 1: Physicochemical and Electrochemical Properties of Ni-Pt Aerogels

Aerogel TypePt:Ni RatioBET Surface Area (m²/g)Nanochain Diameter (nm)ECSA (m²/g)Mass Activity (A/mg)ApplicationReference
3D Pt-Ni3:1~60~5--ORR[2][3]
3D Pt-Ni1.5:1-~5--ORR[3]
2D Pt-Ni---~50.6~1.8MOR[1]
3D Ni-100---Ethanol Oxidation[8]

Note: "-" indicates data not specified in the cited sources.

Table 2: Comparison of Catalytic Activity for Oxygen Reduction Reaction (ORR)

CatalystSpecific Activity (mA/cm²_Pt_) at 0.9 V vs RHEMass Activity (A/mg_Pt_) at 0.9 V vs RHEReference
Pt₃Ni Aerogel~0.2-[4]
Commercial Pt/C~0.07-[4]

Note: The Pt₃Ni aerogel shows approximately a 3-fold increase in surface-specific ORR activity compared to a commercial platinum-on-carbon catalyst.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_characterization Characterization Stage prep_precursors Prepare Aqueous H₂PtCl₆ & NiCl₂·6H₂O Solutions co_reduction Co-reduction with NaBH₄ Solution prep_precursors->co_reduction gelation Hydrogel Formation (Aging) co_reduction->gelation washing Wash Hydrogel with Ultrapure Water gelation->washing solvent_exchange Solvent Exchange (Ethanol) washing->solvent_exchange drying Supercritical CO₂ Drying solvent_exchange->drying aerogel High-Surface-Area Ni-Pt Aerogel drying->aerogel tem_sem TEM / SEM (Morphology) aerogel->tem_sem xrd XRD (Crystal Structure) aerogel->xrd xps XPS (Surface Composition) aerogel->xps electrochem Electrochemical Tests (Activity) aerogel->electrochem

Caption: Experimental workflow for the synthesis and characterization of 3D Ni-Pt aerogels.

logical_relationships synthesis_params Synthesis Parameters pt_ni_ratio Pt:Ni Atomic Ratio synthesis_params->pt_ni_ratio gelation_method Gelation Method (e.g., Spontaneous vs. Phase-Boundary) synthesis_params->gelation_method drying_technique Drying Technique (e.g., Supercritical vs. Ambient) synthesis_params->drying_technique composition Surface Composition (e.g., Ni oxides) pt_ni_ratio->composition morphology Morphology (2D vs. 3D) gelation_method->morphology surface_area Surface Area & Porosity drying_technique->surface_area aerogel_props Aerogel Properties aerogel_props->surface_area aerogel_props->morphology aerogel_props->composition activity Mass Activity & Specific Activity surface_area->activity morphology->activity composition->activity stability Durability composition->stability performance Catalytic Performance performance->activity performance->stability

Caption: Factors influencing the properties and performance of Ni-Pt aerogels.

Conclusion

The protocols and data presented provide a comprehensive guide for the fabrication and evaluation of high-surface-area Ni-Pt aerogels. The synthesis methods are robust and can be adapted to produce materials with tailored properties for specific catalytic applications.[1] The presence of oxidized nickel species on the surface and the overall morphology (2D vs. 3D) are key factors that influence the catalytic performance.[1] By carefully controlling the synthesis parameters, researchers can optimize the structure and composition of Ni-Pt aerogels to achieve superior activity and stability, making them excellent candidates for next-generation catalysts in energy conversion and storage devices.

References

Application Notes and Protocols for Nickel-Platinum Nanoparticles in the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of nickel-platinum (Ni-Pt) nanoparticles as catalysts for the hydrogen evolution reaction (HER). The synergistic effect between nickel and platinum allows for enhanced catalytic activity and stability, making these nanomaterials promising for applications in water splitting and renewable energy systems.

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of clean energy technology, enabling the production of hydrogen fuel from water. While platinum (Pt) is the benchmark catalyst for HER due to its exceptional activity, its high cost and scarcity limit its widespread application. Alloying Pt with earth-abundant transition metals like nickel (Ni) has emerged as a promising strategy to reduce Pt loading while maintaining or even enhancing catalytic performance.[1][2]

Ni-Pt nanoparticles exhibit remarkable HER activity due to a combination of factors. The presence of Ni can modify the electronic structure of Pt, weakening the hydrogen binding energy and facilitating the release of H₂ gas.[3] Furthermore, Ni itself can be active for the initial water dissociation step in alkaline media, providing a synergistic effect with Pt, which excels at hydrogen recombination.[4][5] This results in lower overpotentials and faster reaction kinetics compared to pure Pt or Ni catalysts.

Quantitative Performance Data

The following table summarizes the key performance metrics for various Ni-Pt nanoparticle catalysts for HER, providing a comparative overview of their efficiencies.

Catalyst CompositionElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Pt₀.₀₅Ni₀.₉₅ Nanoparticle-Nanonetwork0.5 M H₂SO₄2030High stability[1][2]
1.0 nm Pt islands on branched Ni nanoparticles1.0 M KOH~70Not specifiedStable for 24 hours[3]
Pt nanoparticle dispersed Ni(OH)₂ nanosheets1 M KOH247.5 ± 43212.5 ± 30Not specified[6]
Pt/Ni single crystalline spines (Pt/Ni-SP, >0.5 mol% Pt)1 M NaOHNot specified~30Very stable[4][5]
Pt/Ni₃S₂/NF heterostructure array1 M KOH10Not specifiedEnhanced stability[7]

Experimental Protocols

This section details the methodologies for the synthesis of Ni-Pt nanoparticles and their subsequent electrochemical evaluation for HER.

Synthesis of Ni-Pt Nanoparticles

A common method for synthesizing Ni-Pt alloy nanoparticles is the wet-chemical co-reduction method.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), hydrogen gas)[3][8]

  • Stabilizing agent/ligand (e.g., hexadecylamine (HDA))[9]

  • Solvent (e.g., deionized water, ethylene glycol)

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of the Ni and Pt precursors in the chosen solvent in a reaction flask.

  • Addition of Stabilizer: Add the stabilizing agent to the precursor solution and stir to ensure homogeneity. The stabilizer controls the nanoparticle growth and prevents aggregation.

  • Reduction: While stirring vigorously, introduce the reducing agent to the solution. The reaction is often carried out at a controlled temperature. For instance, using H₂ gas as a mild reducing agent allows for slow, controlled growth.[3]

  • Nanoparticle Formation: The reduction of the metal salts leads to the nucleation and growth of Ni-Pt nanoparticles. The reaction is typically allowed to proceed for a specific duration to achieve the desired particle size.

  • Purification: The synthesized nanoparticles are collected by centrifugation, washed multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts, and then dried under vacuum.

Electrode Preparation

Materials:

  • Synthesized Ni-Pt nanoparticles

  • Conductive support (e.g., carbon black, nickel foam)[6][7]

  • Nafion solution (5 wt%)

  • Isopropanol

  • Deionized water

  • Working electrode substrate (e.g., glassy carbon electrode, titanium foil)

Procedure:

  • Catalyst Ink Preparation: Disperse a specific amount of the Ni-Pt nanoparticles and conductive support in a mixture of isopropanol, deionized water, and Nafion solution.

  • Sonication: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Deposition: Drop-cast a precise volume of the catalyst ink onto the surface of the working electrode.

  • Drying: Allow the electrode to dry at room temperature or in a low-temperature oven to evaporate the solvents.

Electrochemical Measurements for HER

Electrochemical performance is typically evaluated in a standard three-electrode cell.[10]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (WE): The prepared Ni-Pt catalyst electrode

  • Counter electrode (CE): Platinum wire or graphite rod

  • Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

Electrolyte:

  • Acidic medium: 0.5 M H₂SO₄

  • Alkaline medium: 1.0 M KOH or 1.0 M NaOH[5][6]

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution with the desired concentration and purge with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, CE, and RE, ensuring the WE is fully immersed in the electrolyte.[10]

  • Conditioning: Condition the working electrode by performing cyclic voltammetry (CV) scans until a stable voltammogram is obtained.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve using LSV at a slow scan rate (e.g., 5-10 mV/s) in the potential range of 0 to -0.5 V vs. RHE for HER.[10]

  • iR Correction: Measure the solution resistance using electrochemical impedance spectroscopy (EIS) and apply iR correction to the LSV data to obtain accurate overpotentials.[10]

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope, which provides insight into the reaction mechanism.

  • Stability Test: Perform chronoamperometry or chronopotentiometry for an extended period (e.g., 10-24 hours) at a constant potential or current density to evaluate the long-term stability of the catalyst.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Prepare Ni & Pt Precursors s2 Add Stabilizing Agent s1->s2 s3 Co-reduction s2->s3 s4 Purify & Dry Nanoparticles s3->s4 e1 Prepare Catalyst Ink s4->e1 e2 Sonication e1->e2 e3 Deposit on Electrode e2->e3 e4 Drying e3->e4 t1 Assemble 3-Electrode Cell e4->t1 t2 Linear Sweep Voltammetry t1->t2 t3 Tafel Analysis t2->t3 t4 Stability Test t3->t4

Caption: Workflow for Ni-Pt nanoparticle synthesis and electrochemical testing.

HER Mechanism in Alkaline Media

HER_mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O H_ads H_ads H2O->H_ads + e⁻ e_minus e⁻ OH_minus OH⁻ H_ads2 H_ads H_ads->H_ads2 H_ads3 H_ads H_ads->H_ads3 H2 H₂ H_ads2->H2 + H₂O + e⁻ H2O2 H₂O e_minus2 e⁻ OH_minus2 OH⁻ H2_2 H₂ H_ads3->H2_2 + H_ads H_ads4 H_ads

Caption: Key reaction steps in the Hydrogen Evolution Reaction.

Concluding Remarks

Ni-Pt nanoparticles represent a highly effective class of catalysts for the hydrogen evolution reaction. The synergistic interplay between Ni and Pt leads to enhanced catalytic activity, allowing for a significant reduction in the reliance on precious Pt. The protocols outlined in this document provide a foundation for the synthesis and evaluation of these promising nanomaterials. Further research and development in this area, focusing on optimizing nanoparticle morphology, composition, and support interactions, will continue to advance the field of electrochemical hydrogen production.

References

Application Note: Characterization of Ni-Pt Bimetallic Catalysts using X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide and standard protocols for the comprehensive characterization of nickel-platinum (Ni-Pt) bimetallic catalysts. It focuses on leveraging XPS for surface chemical analysis and TEM for morphological and structural evaluation.

Introduction

Bimetallic nanoparticles, particularly those combining platinum with less expensive transition metals like nickel, are of significant interest in catalysis.[1][2] The synergistic effects between the two metals can lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts.[2] The performance of these catalysts is critically dependent on their structural and electronic properties, such as particle size, elemental distribution (e.g., alloy vs. core-shell), and the surface oxidation states of the constituent metals.[1][3]

X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) are indispensable techniques for a thorough characterization. XPS provides quantitative information about the surface elemental composition and the chemical (oxidation) states of Ni and Pt.[3] TEM, including high-resolution (HRTEM) and scanning TEM (STEM) modes, offers direct visualization of nanoparticle morphology, size distribution, crystallinity, and the spatial distribution of elements within individual particles.[4] This application note details the experimental protocols for both techniques and illustrates how the data can be interpreted and presented.

Experimental Protocols

Synthesis of Ni-Pt/C Catalyst (Illustrative Protocol)

A common method for synthesizing carbon-supported Ni-Pt catalysts is the wet-chemical reduction of metal precursors.

  • Support Dispersion: Disperse a high-surface-area carbon support (e.g., Vulcan XC-72) in a solvent mixture, such as ethylene glycol and water, using ultrasonication.

  • Precursor Addition: Add calculated amounts of nickel and platinum precursors (e.g., NiCl₂·6H₂O and K₂PtCl₆) to the carbon dispersion. The molar ratio of Ni to Pt is adjusted to achieve the desired catalyst composition.

  • Reduction: Heat the mixture to a specific temperature (e.g., 160°C). Add a reducing agent, such as sodium borohydride (NaBH₄) solution, dropwise while stirring vigorously.

  • Recovery and Cleaning: After the reaction is complete, cool the mixture to room temperature. Collect the catalyst powder by filtration or centrifugation.

  • Washing: Wash the collected powder repeatedly with deionized water and ethanol to remove residual ions and synthesis byproducts.

  • Drying: Dry the final Ni-Pt/C catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

X-ray Photoelectron Spectroscopy (XPS) Protocol

XPS is used to analyze the surface composition and chemical states of the catalyst.

  • Sample Preparation:

    • Press a small amount of the dried catalyst powder into a clean indium foil or onto a sample holder with double-sided carbon tape.

    • Ensure the sample surface is flat and representative of the bulk powder.

    • Transfer the sample holder into the XPS instrument's introduction chamber and evacuate.

  • Instrumentation & Data Acquisition:

    • X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Vacuum: Maintain an ultra-high vacuum (UHV) condition in the analysis chamber, typically below 10⁻⁸ mbar.

    • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the regions of interest: Pt 4f, Ni 2p, C 1s, and O 1s. Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.

    • Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, especially for samples supported on less conductive materials.

  • Data Analysis:

    • Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.

    • Peak Fitting: Deconvolute the high-resolution spectra into their constituent components using Gaussian-Lorentzian peak shapes. For Pt 4f and Ni 2p, use spin-orbit split doublets with fixed area ratios and separations.

    • Quantification: Calculate the surface atomic concentrations of each element using the peak areas from the high-resolution spectra and the appropriate relative sensitivity factors (RSFs).

Transmission Electron Microscopy (TEM) Protocol

TEM is used to analyze the morphology, size, and elemental distribution of the nanoparticles.

  • Sample Preparation (Grid Preparation):

    • Disperse a very small amount (e.g., 1 mg) of the catalyst powder in a solvent like high-purity ethanol (e.g., 2-5 mL).[5]

    • Ultrasonicate the suspension for 10-20 minutes to ensure a fine and homogeneous dispersion.[5]

    • Carefully place a single drop of the suspension onto a TEM grid (e.g., a 200-mesh copper grid with a holey carbon film).[5]

    • Allow the solvent to evaporate completely in a dust-free environment before inserting the grid into the microscope.[5]

  • Instrumentation & Data Acquisition:

    • Microscope: Use a TEM/STEM instrument operating at an accelerating voltage of 200-300 kV.

    • Bright-Field (BF) Imaging: Acquire BF-TEM images to visualize the overall morphology and measure the size distribution of the nanoparticles. Measure at least 100-200 particles for statistical accuracy.

    • High-Resolution TEM (HRTEM): Obtain HRTEM images to observe the crystal lattice fringes, identify the crystal structure, and detect any defects.

    • STEM-HAADF: Use Scanning TEM with a High-Angle Annular Dark-Field detector for Z-contrast imaging. In this mode, heavier elements (like Pt) appear brighter than lighter elements (like Ni), providing initial insights into elemental distribution.

    • Energy-Dispersive X-ray Spectroscopy (EDS): Perform STEM-EDS mapping to generate elemental maps showing the spatial distribution of Ni and Pt within the nanoparticles, which is crucial for distinguishing between alloy, core-shell, or segregated structures.[6]

Data Presentation & Interpretation

Quantitative data from XPS and TEM should be summarized for clear comparison and reporting.

XPS Quantitative Data

The binding energies (BE) of the core levels provide information on the chemical state. Shifts from standard values often indicate electronic interactions between Ni and Pt.[7][8]

  • Pt 4f: The Pt 4f spectrum is deconvoluted into Pt 4f₇/₂ and Pt 4f₅/₂ doublets. Metallic Pt (Pt⁰) peaks typically appear around 71.1 eV, while oxidized species like Pt²⁺ (e.g., PtO) appear at higher binding energies (~72.8 eV).[9]

  • Ni 2p: The Ni 2p spectrum is more complex due to satellite peaks. Metallic Ni (Ni⁰) has a Ni 2p₃/₂ peak around 852.7 eV.[10] Oxidized species like Ni²⁺ (e.g., NiO or Ni(OH)₂) appear at higher binding energies (~854-856 eV) and are accompanied by strong shake-up satellite peaks.[9][11]

Table 1: Example XPS Data Summary for a Ni-Pt Catalyst

Element Core Level Binding Energy (eV) Chemical State Surface Atomic Conc. (%)
Pt 4f₇/₂ 71.2 Pt⁰ 8.5
72.5 Pt²⁺ 1.2
Ni 2p₃/₂ 852.8 Ni⁰ 3.1
855.9 Ni²⁺ 15.7
C 1s 284.8 C-C/C-H 60.5

| O | 1s | 532.5 | C-O/Oxides | 11.0 |

TEM Quantitative Data

TEM analysis provides physical characteristics of the nanoparticles.

Table 2: Example TEM Data Summary for a Ni-Pt Catalyst

Parameter Method Result
Average Particle Size BF-TEM Image Analysis 4.5 ± 0.8 nm
Morphology BF-TEM / HRTEM Roughly spherical
Crystal Structure HRTEM / SAED Face-Centered Cubic (FCC)

| Elemental Distribution | STEM-EDS Mapping | Homogeneous Ni-Pt alloy |

Visualization of Workflows and Relationships

Diagrams are essential for visualizing the experimental process and the interplay between catalyst properties and performance.

experimental_workflow cluster_synthesis Catalyst Preparation cluster_xps XPS Characterization cluster_tem TEM Characterization S1 Synthesis of Ni-Pt Catalyst S2 Washing & Drying S1->S2 X1 Sample Preparation for XPS S2->X1 T1 TEM Grid Preparation (Dispersion) S2->T1 X2 Data Acquisition (Survey & High-Res Scans) X1->X2 X3 Data Analysis (Peak Fitting, Quantification) X2->X3 DA Correlated Data Interpretation X3->DA T2 Data Acquisition (BF, HRTEM, STEM-EDS) T1->T2 T3 Data Analysis (Size Distribution, Mapping) T2->T3 T3->DA logical_relationship cluster_synthesis Synthesis Parameters cluster_properties Catalyst Properties S1 Precursor Ratio (Ni:Pt) P1 Structural Properties (TEM) - Particle Size - Morphology - Elemental Distribution S1->P1 P2 Electronic Properties (XPS) - Surface Composition - Oxidation States - Electron Transfer S1->P2 S2 Temperature S2->P1 S2->P2 S3 Reducing Agent S3->P1 S3->P2 Perf Catalytic Performance - Activity - Selectivity - Stability P1->Perf P2->Perf

References

Application Notes and Protocols for Controlling Atomic Ordering in Ni-Pt Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The atomic ordering in Nickel-Platinum (Ni-Pt) alloys plays a crucial role in determining their material properties, including catalytic activity, magnetic behavior, and thermal stability. For applications in catalysis, particularly in fuel cells and drug synthesis, the formation of the ordered L10 intermetallic phase is often desirable as it can enhance catalytic performance and stability compared to the disordered solid solution.[1] This document provides detailed application notes and protocols for several established methods to control the atomic ordering in Ni-Pt alloys.

Methods for Controlling Atomic Ordering

Several techniques can be employed to induce and control the degree of atomic ordering in Ni-Pt alloys. The primary methods include:

  • Thermal Annealing: The most common method, involving the heat treatment of a disordered alloy to promote atomic diffusion and the formation of an ordered lattice.

  • Sputtering Followed by Annealing: A thin film deposition technique where a disordered Ni-Pt solid solution is first deposited onto a substrate and subsequently ordered through annealing.

  • Pre-ordered Precursor Reduction (PPR): A chemical synthesis approach that utilizes a precursor with a pre-existing atomic order to facilitate the formation of the L10 phase at milder conditions.[1]

  • Ion Irradiation: A technique that uses ion beams to induce atomic displacements and promote ordering at temperatures lower than those required for conventional thermal annealing.

Method 1: Thermal Annealing of Bulk and Thin Film Ni-Pt Alloys

Application Note:

Thermal annealing is a widely used and effective method for inducing the L10 ordered phase in Ni-Pt alloys. The process involves heating the alloy to a temperature below the order-disorder transition temperature (approximately 645°C) for a specific duration to allow for the necessary atomic diffusion and arrangement into the ordered tetragonal L10 structure.[1] The degree of long-range order (S) is highly dependent on the annealing temperature and time. Insufficient annealing times or temperatures will result in incomplete ordering, while excessive temperatures can lead to a disordered face-centered cubic (fcc) solid solution. The annealing atmosphere is also a critical parameter; an inert or reducing atmosphere is necessary to prevent oxidation of the alloy.

Experimental Protocol:

Objective: To induce the L10 ordered phase in a disordered Ni-Pt alloy sample.

Materials:

  • Disordered Ni-Pt alloy sample (e.g., as-cast ingot, sputtered thin film, or chemically synthesized nanoparticles).

  • High-temperature tube furnace with programmable temperature controller.

  • Quartz or alumina sample boat.

  • Inert gas (e.g., Argon or Nitrogen) or forming gas (e.g., 5% H2 in Ar or N2) supply with flow controller.

Procedure:

  • Sample Preparation:

    • Place the disordered Ni-Pt alloy sample into a clean quartz or alumina boat.

    • Position the boat in the center of the tube furnace.

  • Furnace Purging:

    • Seal the tube furnace and purge with the chosen inert or forming gas for at least 30 minutes to remove any residual oxygen and moisture.

    • Maintain a constant, low flow rate of the gas throughout the annealing process.

  • Heating:

    • Program the furnace to ramp up to the desired annealing temperature (e.g., 630°C) at a controlled rate (e.g., 5-10°C/minute). A slower heating rate can help to ensure uniform temperature distribution within the sample.[2]

  • Isothermal Annealing:

    • Hold the sample at the set annealing temperature for the desired duration. The annealing time can range from a few hours to several days, depending on the desired degree of ordering. For thin films, shorter annealing times of 6 to 12 hours have been shown to be effective.[1]

  • Cooling:

    • After the isothermal annealing period, cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/minute). Slow cooling is generally preferred to preserve the ordered structure.[3]

    • Continue to flow the inert or forming gas until the furnace has cooled to below 100°C to prevent oxidation.

  • Sample Retrieval:

    • Once at room temperature, the furnace can be opened, and the annealed Ni-Pt sample can be retrieved for characterization.

Quantitative Data:

Annealing Temperature (°C)Annealing Time (hours)Heating/Cooling Rate (°C/min)AtmosphereLong-Range Order Parameter (S)Reference
63065N2Moderate L10 phase formation[1]
630125N2Significant L10 phase formation[1]
7000.5Rapid Thermal AnnealingVacuumS > 0.9[4]
400135 days--High[5]
61054 days--High[5]

Workflow Diagram:

Thermal_Annealing_Workflow cluster_prep Preparation cluster_process Annealing Process cluster_analysis Analysis start Start place_sample Place Sample in Furnace start->place_sample purge Purge with Inert Gas place_sample->purge heat Ramp to Annealing Temp. purge->heat e.g., 5-10°C/min anneal Isothermal Annealing heat->anneal e.g., 630°C for 6-12h cool Controlled Cooling anneal->cool e.g., 5-10°C/min retrieve Retrieve Sample cool->retrieve characterize Characterize Atomic Order retrieve->characterize finish End characterize->finish

Workflow for Thermal Annealing of Ni-Pt Alloys.

Method 2: Sputtering Deposition Followed by Annealing

Application Note:

This two-step method is ideal for creating ordered Ni-Pt thin films with precise control over thickness and composition.[5] First, a disordered Ni-Pt solid solution thin film is deposited onto a substrate using magnetron sputtering (e.g., DC magnetron sputtering or High-Power Impulse Magnetron Sputtering). The as-deposited film is typically in a disordered fcc state. Subsequently, the film is subjected to a thermal annealing process, as described in Method 1, to induce the transformation to the ordered L10 phase. The choice of substrate can influence the crystallographic orientation of the resulting ordered film.

Experimental Protocol:

Objective: To fabricate an L10 ordered Ni-Pt thin film.

Part 1: Sputtering Deposition

Materials:

  • Sputtering system with co-sputtering capabilities.

  • High-purity Ni and Pt targets.

  • Substrate (e.g., Si wafer with a thermal oxide layer, MgO single crystal).

  • Sputtering gas (e.g., high-purity Argon).

Procedure:

  • Substrate Preparation:

    • Clean the substrate to remove any organic and particulate contamination.

    • Mount the substrate onto the substrate holder in the sputtering chamber.

  • Chamber Pump-down:

    • Evacuate the sputtering chamber to a high vacuum (e.g., < 5 x 10-7 Pa).

  • Sputtering Deposition:

    • Introduce the sputtering gas (Ar) into the chamber and maintain a constant pressure.

    • Co-sputter from the Ni and Pt targets onto the substrate. The relative power applied to each target will determine the composition of the film. Adjust the power to achieve a near-equiatomic (1:1) Ni:Pt ratio.

    • Continue deposition until the desired film thickness is achieved.

Part 2: Post-Deposition Annealing

  • Follow the detailed protocol outlined in Method 1: Thermal Annealing .

Quantitative Data:

Deposition MethodAnnealing Temp. (°C)Annealing Time (h)Film Thickness (nm)Resulting PhaseReference
DCMS63012240L10 + fcc[5]
HiPIMS63012240L10 + fcc[5]

Workflow Diagram:

Sputtering_Annealing_Workflow cluster_sputter Sputtering Deposition cluster_anneal Post-Deposition Annealing cluster_result Result start Start load_substrate Load Substrate start->load_substrate pump_down Pump to High Vacuum load_substrate->pump_down sputter Co-sputter Ni and Pt pump_down->sputter Achieve desired thickness and composition anneal_step Thermal Annealing Protocol (Method 1) sputter->anneal_step ordered_film L10 Ordered Ni-Pt Thin Film anneal_step->ordered_film finish End ordered_film->finish

Workflow for Sputtering and Annealing of Ni-Pt Thin Films.

Method 3: Pre-ordered Precursor Reduction (PPR)

Application Note:

The Pre-ordered Precursor Reduction (PPR) method is a promising chemical synthesis route for producing highly ordered L10 Ni-Pt nanoparticles at significantly lower temperatures and shorter times compared to conventional thermal annealing.[1][6] This technique leverages a crystalline precursor salt, such as Ni(H2O)6PtCl6, where the Ni and Pt atoms are already arranged in alternating planes, mimicking the L10 structure.[6] The thermal reduction of this precursor in a reducing atmosphere preserves this inherent atomic order, leading to the direct formation of ordered nanoparticles.

Experimental Protocol:

Objective: To synthesize L10 ordered Ni-Pt nanoparticles using the PPR method.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Hexachloroplatinic acid (H2PtCl6)

  • Deionized water

  • Tube furnace with gas flow control

  • Reducing atmosphere (e.g., forming gas: 5% H2 / 95% Ar)

  • Ball mill (optional, for precursor homogenization)

Procedure:

  • Precursor Synthesis (Ni(H2O)6PtCl6):

    • Prepare aqueous solutions of NiCl2·6H2O and H2PtCl6 in a 1:1 molar ratio.

    • Slowly mix the two solutions while stirring.

    • Allow the solvent to evaporate slowly at room temperature to crystallize the Ni(H2O)6PtCl6 salt.

    • Collect and dry the resulting crystalline precursor.

  • Thermal Reduction:

    • (Optional) Ball mill the precursor salt with an inert matrix like NaCl to control the final nanoparticle size.[7]

    • Place the precursor powder in a sample boat inside a tube furnace.

    • Purge the furnace with the reducing gas mixture.

    • Heat the furnace to the desired reduction temperature (e.g., 350-500°C) at a controlled rate (e.g., 5°C/min).

    • Hold at the reduction temperature for a specific duration (e.g., 2 hours).

    • Cool the furnace to room temperature under the reducing atmosphere.

  • Purification:

    • If an inert matrix like NaCl was used, wash the resulting powder with deionized water to remove the salt.

    • Separate the Ni-Pt nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles multiple times with deionized water and ethanol.

    • Dry the purified nanoparticles under vacuum.

Quantitative Data:

PrecursorReduction Temp. (°C)Reduction Time (h)Resulting PhaseLong-Range Order Parameter (S)Reference
Ni(H2O)6PtCl64002L10> 0.9[1][4]

Logical Relationship Diagram:

PPR_Logic precursor Crystalline Precursor (Ni(H2O)6PtCl6) - Atomic Pre-ordering reduction Thermal Reduction in H2/Ar precursor->reduction Preserves Atomic Order ordered_nps L10 Ordered Ni-Pt Nanoparticles reduction->ordered_nps Lower Temp. & Shorter Time

Logical Relationship in the PPR Method.

Method 4: Ion Irradiation-Induced Ordering

Application Note:

Ion irradiation can be used to induce atomic ordering in Ni-Pt thin films at temperatures significantly lower than those required for thermal annealing. The process involves bombarding a disordered film with energetic ions (e.g., He+, Ni+). The ion bombardment creates vacancies and promotes atomic mobility in a localized manner, which can drive the system towards the thermodynamically favorable ordered L10 state. This technique is particularly useful for applications where high-temperature processing is undesirable. The degree of ordering depends on the ion species, energy, fluence (dose), and the substrate temperature during irradiation.

Experimental Protocol:

Objective: To induce L10 ordering in a disordered Ni-Pt thin film using ion irradiation.

Materials:

  • Disordered Ni-Pt thin film on a suitable substrate.

  • Ion accelerator capable of producing the desired ion beam.

  • Sample holder with temperature control.

  • High-vacuum irradiation chamber.

Procedure:

  • Sample Mounting:

    • Mount the Ni-Pt thin film sample on the temperature-controlled sample holder within the high-vacuum chamber.

  • Irradiation:

    • Evacuate the chamber to a high vacuum.

    • Heat the sample to the desired irradiation temperature (e.g., 230-300°C).

    • Irradiate the sample with a uniform ion beam (e.g., He+) at a specific energy and fluence. The ion beam directly heats the sample surface, contributing to the ordering process.[8]

    • Monitor the sample temperature and ion beam parameters throughout the process.

  • Post-Irradiation:

    • After irradiation, cool the sample to room temperature under vacuum.

    • Remove the sample for characterization.

Quantitative Data:

Ion SpeciesIon EnergyFluence (ions/cm²)Irradiation Temp. (°C)Resulting EffectReference
He+2 MeV-230L10 ordering (S=0.73) in FePt[8]
Ni+8.8 MeV2.4 x 101640Insufficient for ordering without direct beam heating[8]

Experimental Workflow Diagram:

Ion_Irradiation_Workflow start Start mount_sample Mount Disordered Ni-Pt Film start->mount_sample setup_chamber Evacuate Chamber & Heat Sample mount_sample->setup_chamber irradiate Irradiate with Ion Beam setup_chamber->irradiate e.g., He+, 230°C cool_down Cool to Room Temperature irradiate->cool_down characterize Characterize Atomic Order cool_down->characterize end End characterize->end

Workflow for Ion Irradiation-Induced Ordering.

Characterization of Atomic Ordering

Application Note:

The primary method for quantifying the degree of long-range atomic order in Ni-Pt alloys is X-ray Diffraction (XRD). The formation of the L10 superlattice results in the appearance of characteristic superlattice reflections (e.g., (001) and (110)) in the XRD pattern, which are absent in the disordered fcc structure. The long-range order parameter (S) can be calculated from the ratio of the integrated intensities of the superlattice and fundamental peaks. Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are also powerful techniques for visualizing the ordered domains and confirming the presence of the L10 phase.

Protocol for Calculating the Long-Range Order Parameter (S) from XRD Data:

Objective: To determine the long-range order parameter (S) from an XRD pattern of a Ni-Pt alloy.

Procedure:

  • Obtain a high-quality XRD pattern of the Ni-Pt alloy, ensuring good peak resolution and signal-to-noise ratio.

  • Identify the superlattice and fundamental peaks. For the L10 structure, a common pair of peaks to use are the (001) superlattice peak and the (002) fundamental peak.

  • Measure the integrated intensity of the chosen superlattice peak (IS) and fundamental peak (IF). This is done by fitting the peaks with a suitable profile function (e.g., Gaussian or Lorentzian) and calculating the area under the curve.

  • Calculate the theoretical intensity ratio for a fully ordered structure ((IS/IF)S=1). This requires calculating the structure factors for the superlattice and fundamental reflections, taking into account the atomic scattering factors, Lorentz-polarization factor, and multiplicity factor for each peak.

  • Calculate the long-range order parameter (S) using the following equation:

    S = √[(IS / IF)exp / (IS / IF)S=1]

    where (IS / IF)exp is the experimentally measured intensity ratio.

TEM and SAED Analysis:

  • TEM: Bright-field and dark-field imaging can be used to visualize the morphology and size distribution of ordered domains.

  • SAED: By taking a diffraction pattern from a region of interest, the presence of superlattice spots in the diffraction pattern provides direct evidence of the L10 ordered structure.[9]

Relationship between Atomic Order and Properties:

Properties_Relationship atomic_order Degree of Atomic Order (S) catalytic_activity Catalytic Activity atomic_order->catalytic_activity Enhances magnetic_properties Magnetic Properties (e.g., Coercivity) atomic_order->magnetic_properties Modifies thermal_stability Thermal Stability atomic_order->thermal_stability Improves

Influence of Atomic Order on Material Properties.

References

Application of Nickel-Platinum Alloys in High-Temperature Sensors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of nickel-platinum (Ni-Pt) alloys in the fabrication and testing of high-temperature sensors. Ni-Pt alloys offer a compelling combination of high sensitivity, stability, and a wide operating range, making them suitable for various demanding applications, including process control, medical devices, and aerospace engineering.[1] This guide will cover the essential performance characteristics, fabrication methodologies, and testing protocols for both thin-film resistance temperature detectors (RTDs) and thermocouples based on Ni-Pt alloys.

Introduction to Nickel-Platinum Alloy Sensors

Nickel-platinum alloys are increasingly utilized in high-temperature sensing due to their advantageous properties. Alloying nickel with platinum allows for the tuning of the material's Temperature Coefficient of Resistance (TCR), a key parameter for sensitivity.[2] Specifically, Ni-Pt alloys can achieve a higher TCR than conventional platinum sensors, leading to more sensitive temperature measurements.[2] These alloys can be fabricated into thin films for RTDs or drawn into wires for thermocouples, offering versatility in sensor design.

Key Advantages of Ni-Pt Alloy Sensors:

  • High Sensitivity: Ni-Pt alloys can be engineered to have a high TCR, enabling precise detection of small temperature changes.[2]

  • High-Temperature Operation: These alloys exhibit stability at elevated temperatures, with some thin-film thermocouples operating up to 1100°C.[3]

  • Corrosion Resistance: The inclusion of platinum enhances the alloy's resistance to oxidation and corrosion, contributing to long-term stability.[4]

  • Tunable Properties: The ratio of nickel to platinum can be adjusted to optimize sensor performance for specific temperature ranges and applications.

Quantitative Performance Data

The performance of Ni-Pt alloy sensors can vary based on the specific composition, fabrication method, and sensor type (RTD or thermocouple). The following tables summarize key quantitative data from various studies.

Table 1: Performance of Ni-Pt Alloy Thin-Film Resistance Temperature Detectors (RTDs)

ParameterNi₀.₇₅Pt₀.₂₅ Alloy FilmNi₀.₅₇Pt₀.₄₃ FilmGeneral Platinum RTDGeneral Nickel RTD
Temperature Coefficient of Resistance (TCR) ~10,000 ppm/K at Room Temperature~1000 ppm/K at Room Temperature[2]3850 ppm/K (Standard)[1]5000 - 6720 ppm/K[1]
Operating Temperature Range Not specified, tested at RTNot specified, tested at RT-200°C to +1000°C[1]-60°C to +300°C[1]
Fabrication Method RF Magnetron Sputtering followed by high vacuum annealing[2]Sputtering[2]Thin-film deposition or wire-woundThin-film deposition or wire-wound[5]
Substrate SrTiO₃ (STO)Not specifiedCeramic, Silicon[6][7]Various
Key Feature TCR is 2.5 times higher than common Pt sensors[2]---High stability and linearity[8]High sensitivity, limited range[5]

Table 2: Performance of Ni-Based and Pt-Based Thermocouples

Thermocouple TypeCompositionMaximum Operating TemperatureSeebeck CoefficientKey Characteristics
Thin-Film Pt-based on Ni-superalloy Pt10Rh/Pt sensitive layers on a Ni-based superalloy with NiCrAlY transition layer[3]1100°C[3]8.26 µV/°C[3]Withstands harsh environments, service life over 20 hours.[3]
Type K NiCr-NiAl[9]~1200°C[9]~41 µV/°CWidely used, undergoes deviation in output near Curie point (~150°C).[10]
Type N NiCrSi-NiSi[10]-270°C to +1300°C[10]~39 µV/°C at 900°C[10]Good stability and oxidation resistance.[10]
Type R 87%Pt/13%Rh–Pt[10]0 to 1600°C[10]~10 µV/°CStable in clean conditions, susceptible to grain growth at high temperatures.[10]
Type S 90%Pt/10%Rh-Pt[10]Up to 1600°C~10 µV/°CSimilar to Type R, often used as a standard for calibration.

Experimental Protocols

The following sections provide detailed protocols for the fabrication and testing of Ni-Pt alloy high-temperature sensors.

Protocol for Fabrication of Ni-Pt Alloy Thin-Film RTD Sensor

This protocol describes a general method for fabricating a thin-film RTD sensor using sputtering, a common deposition technique.

Materials and Equipment:

  • Substrate (e.g., Silicon wafer with an insulating layer like SiO₂, or SrTiO₃)

  • Ni-Pt alloy sputtering target (with desired composition, e.g., Ni₇₅Pt₂₅)

  • RF Magnetron Sputtering System

  • High-vacuum annealing furnace

  • Photolithography equipment (photoresist, mask, UV light source)

  • Lift-off chemicals (e.g., acetone)

  • E-beam evaporator (for adhesion and contact layers, e.g., Ti and Au)

  • Wafer cleaning solutions (e.g., acetone, isopropanol, deionized water)

Methodology:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water to remove any organic and particulate contamination. Dry the substrate with nitrogen gas.

  • Photolithography:

    • Spin-coat a layer of photoresist onto the substrate.

    • Soft-bake the photoresist.

    • Align the photomask with the desired sensor pattern (e.g., a meander structure) over the substrate and expose it to UV light.

    • Develop the photoresist to create the sensor pattern.

  • Adhesion Layer Deposition (Optional but Recommended): Deposit a thin adhesion layer (e.g., 5-10 nm of Titanium) using e-beam evaporation to improve the adhesion of the Ni-Pt alloy film to the substrate.

  • Ni-Pt Alloy Film Deposition:

    • Place the patterned substrate into the RF magnetron sputtering system.

    • Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁶ Torr).

    • Introduce argon gas and ignite the plasma.

    • Sputter the Ni-Pt alloy target to deposit a thin film of the desired thickness (e.g., 50-100 nm) onto the substrate.

  • Lift-off: Immerse the substrate in a solvent (e.g., acetone) to dissolve the remaining photoresist, lifting off the metal film deposited on top of it and leaving the desired sensor pattern.

  • Contact Pad Deposition: Use photolithography and e-beam evaporation to define and deposit contact pads (e.g., Gold) on the ends of the sensor structure for electrical connections.

  • Annealing:

    • Place the fabricated sensor in a high-vacuum furnace.

    • Anneal the sensor at a specific temperature (e.g., 300-600°C) for a set duration to improve the crystalline quality and stabilize the electrical properties of the Ni-Pt film.[2][7] The exact temperature and time will depend on the alloy composition and substrate.

  • Dicing and Packaging: Dice the wafer into individual sensor chips and package them appropriately for the intended application, ensuring robust electrical connections.

Protocol for Testing and Calibration of a High-Temperature Sensor

This protocol outlines a general procedure for testing the performance and calibrating a fabricated high-temperature sensor.

Materials and Equipment:

  • Fabricated Ni-Pt alloy sensor

  • High-temperature tube furnace or environmental chamber with controlled temperature ramping

  • Reference thermocouple (e.g., Type S) or a calibrated RTD

  • Multimeter or Data Acquisition (DAQ) system for resistance/voltage measurement

  • Probe station or appropriate connectors for the sensor

  • Computer with data logging software

Methodology:

  • Setup:

    • Place the fabricated Ni-Pt sensor and the reference sensor in close proximity within the high-temperature furnace to ensure they experience the same temperature.

    • Connect the Ni-Pt sensor and the reference sensor to the multimeter or DAQ system.

  • Initial Measurement: Record the resistance (for RTDs) or voltage (for thermocouples) of both the Ni-Pt sensor and the reference sensor at room temperature.

  • Thermal Cycling:

    • Slowly ramp up the temperature of the furnace to the desired maximum operating temperature. It is crucial to use a controlled heating rate to avoid thermal shock.[11]

    • Simultaneously record the output of the Ni-Pt sensor and the temperature from the reference sensor at regular intervals.

    • Dwell at the maximum temperature for a specified period to assess stability.

    • Slowly cool the furnace back to room temperature, continuing to record data.

  • Data Analysis:

    • Plot the resistance/voltage of the Ni-Pt sensor as a function of the temperature measured by the reference sensor.

    • For an RTD, determine the Temperature Coefficient of Resistance (TCR) from the slope of the resistance vs. temperature curve.

    • For a thermocouple, determine the Seebeck coefficient from the slope of the voltage vs. temperature curve.

    • Assess the linearity, sensitivity, and hysteresis of the sensor from the plotted data.

  • Stability and Drift Test (Long-Term):

    • For stability testing, hold the sensor at a high temperature for an extended period (e.g., 100+ hours) and monitor the drift in its output over time.[12]

    • Periodic recalibration can be performed to quantify the long-term drift.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of a Ni-Pt alloy thin-film temperature sensor.

G cluster_fab Fabrication cluster_test Testing & Characterization sub_clean Substrate Cleaning photolith Photolithography for Sensor Pattern sub_clean->photolith deposition Ni-Pt Alloy Deposition (Sputtering) photolith->deposition liftoff Lift-off deposition->liftoff contacts Contact Pad Deposition liftoff->contacts anneal Annealing contacts->anneal setup Sensor & Reference Setup in Furnace anneal->setup Fabricated Sensor thermal_cycle Thermal Cycling (Heating/Cooling) setup->thermal_cycle data_acq Data Acquisition (Resistance/Voltage vs. Temp) thermal_cycle->data_acq analysis Data Analysis (TCR, Sensitivity, Linearity) data_acq->analysis stability Long-Term Stability Test analysis->stability

Fabrication and Testing Workflow for Ni-Pt Sensors
Logical Relationship of Sensor Properties

This diagram shows the relationship between material properties, fabrication parameters, and the final performance characteristics of the high-temperature sensor.

G cluster_inputs Input Parameters cluster_outputs Sensor Performance mat_props Material Properties (Ni/Pt Ratio) sensitivity Sensitivity (TCR) mat_props->sensitivity op_range Operating Temperature Range mat_props->op_range fab_params Fabrication Parameters (Deposition Method, Annealing Temp) fab_params->sensitivity stability Stability & Drift fab_params->stability linearity Linearity fab_params->linearity

Influence of Inputs on Ni-Pt Sensor Performance

References

Application Notes and Protocols for the Synthesis of Platinum-Nickel Nanowires in Fuel Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of platinum-nickel (Pt-Ni) nanowires, which are highly effective catalysts for the oxygen reduction reaction (ORR) in proton exchange membrane fuel cells (PEMFCs). The one-dimensional nanostructure of these materials offers a high surface area and enhanced durability compared to traditional platinum-carbon catalysts.

Introduction to Platinum-Nickel Nanowire Catalysts

Platinum-based catalysts are essential for the ORR at the cathode of PEMFCs. However, the high cost and scarcity of platinum hinder the widespread commercialization of this technology. Alloying platinum with less expensive transition metals like nickel not only reduces the overall cost but can also enhance the catalytic activity and stability of the catalyst. Pt-Ni nanowires, in particular, have demonstrated exceptional performance due to their unique morphology and synergistic electronic effects between Pt and Ni. These nanowires exhibit higher specific and mass activities for the ORR and improved durability over conventional Pt/C nanoparticle catalysts.[1] This document outlines various synthesis methodologies, post-synthesis treatments, and characterization techniques for developing high-performance Pt-Ni nanowire electrocatalysts.

Synthesis Methodologies

Several methods have been successfully employed to synthesize Pt-Ni nanowires. The choice of method influences the morphology, composition, and ultimately, the electrochemical performance of the nanowires. The most common methods include galvanic displacement, solvothermal synthesis, and electrospinning.

Galvanic Displacement (Template-Assisted) Method

This is a widely used method that involves the spontaneous replacement of a less noble metal template (nickel nanowires) with a more noble metal (platinum) from a precursor salt solution.[2][3][4]

Advantages:

  • Simple and cost-effective.

  • Good control over the final composition.

  • Produces catalysts with high Pt surface areas.[2]

Disadvantages:

  • Requires a pre-synthesized nickel nanowire template.

  • The resulting nanowires may have a hollow core after Ni leaching, which can affect stability.[5]

Solvothermal Synthesis

In this method, precursors of platinum and nickel are dissolved in a high-boiling-point solvent and heated in a sealed vessel (autoclave). The high temperature and pressure facilitate the reduction of the metal salts and the formation of crystalline alloyed nanowires.

Advantages:

  • Produces well-faceted and highly crystalline nanowires.[6][7]

  • Allows for good control over the size and shape of the nanostructures by varying reaction parameters.

Disadvantages:

  • Requires high temperatures and pressures, which can be energy-intensive.

  • The use of organic solvents may require additional purification steps.

Electrospinning

Electrospinning is a versatile technique for producing continuous polymer nanofibers. For catalyst synthesis, metal precursors are mixed with a polymer solution, and the resulting mixture is electrospun to form composite nanofibers. These fibers are then subjected to a high-temperature calcination process to remove the polymer and reduce the metal salts, followed by a reduction step to form the metallic nanowires.

Advantages:

  • Produces long and continuous nanowires with a uniform diameter.[8]

  • The process is scalable for mass production.[9]

Disadvantages:

  • Requires a post-synthesis high-temperature treatment, which can lead to agglomeration of the nanowires.

  • The removal of the polymer template must be complete to avoid catalyst poisoning.

Post-Synthesis Processing for Enhanced Performance

As-synthesized Pt-Ni nanowires often require post-synthesis treatments to optimize their catalytic activity and durability. These treatments are crucial for removing residual nickel, creating a platinum-rich surface, and improving the overall stability of the catalyst.[3][4][5]

  • Annealing: Thermal treatment in a controlled atmosphere (e.g., hydrogen or an inert gas) is used to promote the alloying of platinum and nickel.[2][10][11] This process can also lead to a more ordered crystal structure and a compressive strain on the platinum surface, which is beneficial for ORR activity.[2]

  • Acid Leaching: This step involves treating the nanowires with an acid (e.g., nitric acid or sulfuric acid) to selectively dissolve nickel from the surface layers.[2][4][5] This creates a "Pt-skin" or platinum-rich surface, which is highly active for the ORR and protects the underlying nickel from further dissolution during fuel cell operation.[12]

  • Oxygen Annealing: A final annealing step in an oxygen-containing atmosphere can help to stabilize the near-surface nickel by forming a passivating oxide layer.[3][4]

Data Presentation: Performance Metrics

The performance of Pt-Ni nanowire catalysts is evaluated based on several key metrics. The following table summarizes typical performance data obtained for Pt-Ni nanowires synthesized by different methods.

Synthesis MethodCatalyst CompositionECSA (m²/gPt)Mass Activity @ 0.9V (A/mgPt)Stability (Mass Activity Loss after ADT)Reference
Galvanic Displacement7.1 wt% Pt905.5 (after H₂ anneal)Not specified[2]
Galvanic Displacement15.2 wt% PtNot specified>11x Pt/HSC<3% after 30,000 cycles[1]
Ni Impregnation & AnnealingPtNi/CNot specified1.78x Pt NWs/CNot specified[10][11]
SolvothermalPtNiNot specified~15x Pt/CSignificant activity remained after 20,000 cycles[7]
Ethylene Glycol ReductionPtNi/C (52 wt% metal)63.80.57431.2% after 30,000 cycles[13]

Note: ECSA stands for Electrochemically Active Surface Area, and ADT stands for Accelerated Durability Test. The performance metrics can vary significantly depending on the specific synthesis conditions, post-processing treatments, and testing protocols.

Experimental Protocols

Protocol for Galvanic Displacement Synthesis of Pt-Ni Nanowires

This protocol is adapted from procedures described in the literature.[2][3][14]

Materials:

  • Nickel nanowire template

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Deionized water

  • Nitric acid (for acid leaching)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hot plate

  • Syringe pump

  • Centrifuge

  • Tube furnace

Procedure:

  • Dispersion of Ni Nanowire Template: Disperse 40 mg of nickel nanowires in 80 mL of deionized water in a 250 mL round-bottom flask by sonicating for 5 minutes.[2]

  • Heating: Place the flask in a mineral oil bath on a hot plate with a magnetic stirrer. Heat the dispersion to 90 °C while stirring at 500 rpm.[2]

  • Platinum Precursor Addition: Dissolve the desired amount of K₂PtCl₄ in 15 mL of deionized water. Add this solution dropwise to the heated nickel nanowire dispersion using a syringe pump at a rate of 1 mL/min.[2] The amount of K₂PtCl₄ will determine the final Pt content in the nanowires.[14]

  • Reaction: Allow the reaction to proceed for 1 hour at 90 °C.

  • Washing: Cool the mixture to room temperature and collect the synthesized Pt-Ni nanowires by centrifugation. Wash the nanowires repeatedly with deionized water to remove any unreacted precursors and byproducts.

  • Drying: Dry the Pt-Ni nanowires in a vacuum oven at 40 °C overnight.[14]

  • Post-Synthesis Treatment (Optional but Recommended):

    • Hydrogen Annealing: Place the dried nanowires in a tube furnace and anneal under a flow of hydrogen gas at temperatures ranging from 200-400 °C for 1-2 hours.[1][2]

    • Acid Leaching: Disperse the annealed nanowires in 0.1 M nitric acid and stir for a specified duration (e.g., 1 hour) to remove excess nickel.[4]

    • Final Washing and Drying: Wash the acid-leached nanowires thoroughly with deionized water until the pH is neutral, and then dry them in a vacuum oven.

Protocol for Characterization of Pt-Ni Nanowires

1. Physical Characterization:

  • Transmission Electron Microscopy (TEM): To analyze the morphology, size, and structure of the nanowires.

  • X-ray Diffraction (XRD): To determine the crystal structure and degree of alloying.[2]

  • X-ray Photoelectron Spectroscopy (XPS): To investigate the surface composition and chemical states of Pt and Ni.[5]

2. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): To determine the Electrochemically Active Surface Area (ECSA) by measuring the hydrogen adsorption/desorption charge.[15]

  • Rotating Disk Electrode (RDE) Linear Sweep Voltammetry (LSV): To evaluate the ORR activity of the catalyst. The experiment is typically performed in an oxygen-saturated acidic electrolyte (e.g., 0.1 M HClO₄).[15]

  • Accelerated Durability Testing (ADT): To assess the stability of the catalyst by subjecting it to repeated potential cycles (e.g., between 0.6 V and 1.1 V vs. RHE) for thousands of cycles.[15][16]

Visualizations

Experimental_Workflow Experimental Workflow for Pt-Ni Nanowire Synthesis and Characterization cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Treatment cluster_characterization Characterization s1 Disperse Ni Nanowire Template s2 Heat to 90°C s1->s2 s3 Add Pt Precursor (K₂PtCl₄) s2->s3 s4 Galvanic Displacement Reaction s3->s4 s5 Wash and Dry As-Synthesized Pt-Ni NWs s4->s5 p1 Hydrogen Annealing s5->p1 p2 Acid Leaching p1->p2 p3 Final Wash and Dry p2->p3 c1 Physical Characterization (TEM, XRD, XPS) p3->c1 c2 Electrochemical Characterization (CV, RDE, ADT) p3->c2 Fuel_Cell_Setup Schematic of a Proton Exchange Membrane Fuel Cell (PEMFC) anode Anode H₂ → 2H⁺ + 2e⁻ pem Proton Exchange Membrane (PEM) H⁺ transport anode->pem Load Load anode->Load e⁻ cathode Cathode O₂ + 4H⁺ + 4e⁻ → 2H₂O (Pt-Ni Nanowire Catalyst) gdl_c Gas Diffusion Layer cathode->gdl_c pem->cathode gdl_a Gas Diffusion Layer gdl_a->anode ff_c Flow Field Plate gdl_c->ff_c ff_a Flow Field Plate ff_a->gdl_a H2_out Unreacted H₂ Out ff_a->H2_out Air_in Air (O₂) In ff_c->Air_in H2O_out H₂O Out ff_c->H2O_out H2_in H₂ Fuel In H2_in->ff_a Load->cathode e⁻ Logical_Relationship Factors Influencing Pt-Ni Nanowire Catalyst Performance perf Overall Fuel Cell Performance activity Catalytic Activity (Mass & Specific) activity->perf durability Durability/Stability durability->perf morph Nanowire Morphology (Diameter, Length, Aspect Ratio) morph->activity morph->durability comp Composition (Pt:Ni Ratio) comp->activity struc Crystalline Structure (Alloying, Strain) struc->activity struc->durability surf Surface Properties (Pt-skin, Oxides) surf->activity surf->durability syn Synthesis Method (Galvanic, Solvothermal, etc.) syn->morph syn->comp post Post-Synthesis Treatment (Annealing, Leaching) post->struc post->surf

References

Growing Single-Crystal Ni-Pt Alloy Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of single-crystal Nickel-Platinum (Ni-Pt) alloy films. The synthesis of high-quality single-crystal alloy thin films is crucial for a variety of applications, including catalysis, spintronics, and as seed layers for the growth of other materials. This guide covers three primary physical vapor deposition (PVD) techniques: Molecular Beam Epitaxy (MBE), Sputtering, and Pulsed Laser Deposition (PLD).

Introduction

The controlled growth of single-crystal Ni-Pt alloy films allows for the precise tuning of their physical and chemical properties. The atomic arrangement in a single crystal minimizes defects and grain boundaries, leading to enhanced performance in various applications. The choice of deposition technique and growth parameters significantly influences the resulting film quality, composition, and surface morphology. These protocols are designed to provide a comprehensive guide for researchers to reproduce and adapt these methods for their specific needs.

General Experimental Workflow

The successful growth of single-crystal Ni-Pt alloy films generally follows a standardized workflow, irrespective of the chosen deposition technique. This process involves careful substrate preparation, film deposition with precise control over parameters, and in-situ or ex-situ characterization to verify the film quality.

G cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_characterization Characterization sub_selection Substrate Selection sub_cleaning Substrate Cleaning sub_selection->sub_cleaning Ex-situ chamber_prep Chamber Preparation (UHV) sub_cleaning->chamber_prep in_situ_cleaning In-situ Cleaning (Annealing/Sputtering) chamber_prep->in_situ_cleaning deposition Co-deposition of Ni and Pt in_situ_cleaning->deposition in_situ_monitoring In-situ Monitoring (RHEED) deposition->in_situ_monitoring ex_situ_analysis Ex-situ Analysis (XRD, AFM, etc.) in_situ_monitoring->ex_situ_analysis

Caption: General workflow for the growth of single-crystal Ni-Pt alloy films.

Substrate Selection and Preparation

The choice of substrate is critical for achieving epitaxial growth. The substrate's crystal structure and lattice parameter should be closely matched to that of the Ni-Pt alloy to minimize strain and defects. Common substrates for the growth of Ni-Pt films include Pt(111), MgO(100), and sapphire (α-Al₂O₃).

Protocol 1: Substrate Cleaning (Ex-situ)

  • Sequentially clean the substrate in an ultrasonic bath with acetone, isopropanol, and deionized water for 10-15 minutes each.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • Mount the substrate onto the sample holder for introduction into the vacuum chamber.

Deposition Techniques and Protocols

Molecular Beam Epitaxy (MBE)

MBE is a high-vacuum deposition technique that allows for the growth of high-purity, single-crystal films with atomic layer precision. In MBE, thermal evaporation from effusion cells is used to generate atomic or molecular beams of the constituent materials, which then impinge on a heated substrate.

Protocol 2: MBE Co-evaporation of Ni-Pt

  • System Preparation:

    • Achieve an ultra-high vacuum (UHV) base pressure of < 5 x 10⁻¹⁰ Torr in the growth chamber.

    • Degas the Ni and Pt effusion cells at temperatures slightly above their intended operating temperatures to remove impurities.

  • Substrate Preparation (In-situ):

    • Introduce the cleaned substrate into the UHV chamber.

    • Further clean the substrate surface by in-situ annealing at a high temperature (e.g., 800-1000°C for sapphire) or by gentle ion sputtering followed by annealing to restore surface crystallinity.

  • Growth Parameters:

    • Heat the substrate to the desired growth temperature (typically in the range of 300-600°C).

    • Set the temperatures of the Ni and Pt effusion cells to achieve the desired deposition rates and alloy composition. The flux of each element can be monitored using a quartz crystal microbalance or a beam flux monitor.

    • Simultaneously open the shutters of the Ni and Pt sources to initiate co-deposition.

  • In-situ Monitoring:

    • Use Reflection High-Energy Electron Diffraction (RHEED) to monitor the growth in real-time. A streaky RHEED pattern indicates a smooth, two-dimensional growth mode, which is desirable for single-crystal films.

Sputtering

Sputtering is a versatile PVD technique where a target material is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. For alloy deposition, co-sputtering from individual Ni and Pt targets or sputtering from a composite Ni-Pt alloy target can be employed.

Protocol 3: Co-sputtering of Ni-Pt Alloy Films

  • System Preparation:

    • Achieve a base pressure in the range of 10⁻⁷ to 10⁻⁸ Torr in the sputtering chamber.

    • Mount individual Ni and Pt targets on separate magnetron sources.

  • Substrate Preparation (In-situ):

    • Heat the substrate to the deposition temperature (e.g., 400°C)[1].

    • An in-situ cleaning step using a gentle plasma etch can be performed to remove any surface contaminants.

  • Deposition Process:

    • Introduce an inert sputtering gas, typically Argon (Ar), into the chamber and maintain a constant pressure (e.g., 5 mTorr).

    • Apply power (DC or RF) to both the Ni and Pt targets simultaneously to initiate co-sputtering. The relative power applied to each target will control the stoichiometry of the resulting film.

    • Rotate the substrate during deposition to ensure film uniformity.

  • Post-Deposition Annealing:

    • For some applications, a post-deposition annealing step is required to improve crystallinity and promote the formation of specific ordered phases (e.g., L1₀ NiPt).

    • Anneal the deposited film in a vacuum furnace at a temperature between 600°C and 700°C for several hours. For example, annealing at 630°C for 6 to 12 hours has been shown to induce the formation of the intermetallic NiPt phase[1].

Pulsed Laser Deposition (PLD)

PLD utilizes a high-power laser to ablate a target material, creating a plasma plume that deposits a thin film on a heated substrate. For alloy films, a composite Ni-Pt target or alternating ablation from individual Ni and Pt targets can be used.

Protocol 4: PLD of Ni-Pt Alloy Films

  • System Preparation:

    • Achieve a base pressure of < 10⁻⁶ Torr in the deposition chamber.

    • Mount a stoichiometric Ni-Pt alloy target or individual Ni and Pt targets.

  • Substrate Preparation (In-situ):

    • Heat the substrate to the desired deposition temperature (e.g., 400°C)[2].

  • Deposition Process:

    • Introduce a background gas (e.g., Ar) if required, or perform the deposition in high vacuum.

    • Focus a pulsed excimer laser (e.g., KrF, 248 nm) onto the rotating target.

    • The laser fluence, repetition rate, and target-to-substrate distance are critical parameters that need to be optimized to control the film's properties. For bimetallic films, alternatingly irradiating two different metal targets can be employed to create the alloy[3].

Quantitative Data Summary

The following table summarizes key experimental parameters and resulting film properties from various studies on Ni-Pt alloy film growth.

Deposition TechniqueSubstrateNi:Pt Ratio (Target/Flux)Deposition Temp. (°C)Deposition RateFilm ThicknessPost-Annealing Temp. (°C) & TimeResulting Phase/Crystal Quality
Sputtering (DCMS/HiPIMS)Sapphire1:1400-240 nm630°C for 6-12 hL1₀ intermetallic phase[1]
Supercritical Fluid Chemical DepositionTiN/SiO₂/SiVariable300 - 33011.25 nm/min (max)--Single-phase polycrystalline[4]
Pulsed Laser Deposition-1:1 (alternating targets)-0.04 - 0.8 Å/pulse--Ni/Pt atomic concentration of 30/70%[3]

Signaling Pathways and Logical Relationships

The interplay of various parameters in determining the final film quality can be visualized. The following diagram illustrates the logical relationship between key deposition parameters and the resulting film characteristics.

G cluster_params Deposition Parameters cluster_props Film Properties Deposition_Technique Deposition Technique (MBE, Sputter, PLD) Crystal_Quality Crystal Quality (Single-crystal, Polycrystalline) Deposition_Technique->Crystal_Quality Substrate_Type Substrate Type Substrate_Type->Crystal_Quality Deposition_Temp Deposition Temperature Deposition_Temp->Crystal_Quality Morphology Surface Morphology Deposition_Temp->Morphology Deposition_Rate Deposition Rate/ Flux Ratio Composition Alloy Composition Deposition_Rate->Composition Deposition_Rate->Morphology Annealing Post-Annealing Annealing->Crystal_Quality Phase Crystalline Phase Annealing->Phase

Caption: Key parameters influencing the properties of single-crystal Ni-Pt alloy films.

References

Application Notes and Protocols: Nickel-Platinum Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel-platinum (Ni-Pt) bimetallic catalysts in various organic synthesis applications. Detailed protocols for catalyst preparation and key reactions are provided, along with quantitative data to facilitate experimental design and replication.

Introduction to Nickel-Platinum Catalysis

Nickel-platinum bimetallic catalysts have emerged as a versatile and cost-effective alternative to traditional noble metal catalysts. The synergistic effect between nickel and platinum often leads to enhanced catalytic activity, selectivity, and stability.[1] Nickel, being more earth-abundant and less expensive than platinum, makes these bimetallic systems economically attractive.[2] The addition of platinum to nickel catalysts can significantly improve their performance in a variety of organic transformations, including hydrogenation, dehydrogenation, and cross-coupling reactions.[3]

Catalyst Preparation Protocols

The performance of a Ni-Pt catalyst is highly dependent on its preparation method, which influences particle size, dispersion, and the interaction between the two metals. Below are protocols for two common preparation methods.

Wet Impregnation Method for Supported Ni-Pt Catalysts

This method is widely used for preparing supported catalysts, such as Ni-Pt on alumina (Al₂O₃) or silica (SiO₂).[4][5]

Protocol:

  • Support Preparation: Dry the support material (e.g., Al₂O₃) at 120°C overnight to remove adsorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar ratio of nickel and platinum precursors. Common precursors are nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chloroplatinic acid (H₂PtCl₆).[4]

  • Impregnation: Add the precursor solution dropwise to the dried support with constant stirring to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C overnight.

  • Calcination: Calcine the dried material in air at a high temperature (e.g., 550°C) for several hours to decompose the precursors and form metal oxides on the support.[6]

  • Reduction: Reduce the calcined catalyst in a stream of hydrogen gas (H₂) at an elevated temperature (e.g., 500°C) to form the active bimetallic Ni-Pt nanoparticles.[4][5]

Co-reduction Method for Unsupported Ni-Pt Nanoparticles

This method is suitable for synthesizing unsupported bimetallic nanoparticles, which can be beneficial for certain applications.

Protocol:

  • Precursor Solution: Dissolve nickel and platinum salts (e.g., Ni(CH₃COO)₂·4H₂O and H₂PtCl₆·6H₂O) in a suitable solvent, such as deionized water or ethanol.[7][8]

  • Stabilizer Addition (Optional): Add a stabilizing agent, such as a polymer or a ligand, to control particle growth and prevent aggregation.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), dropwise to the precursor solution under vigorous stirring.[7][8]

  • Washing and Isolation: Centrifuge or filter the resulting nanoparticle suspension to isolate the solid catalyst. Wash the catalyst repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified catalyst under vacuum.

Applications in Organic Synthesis

Hydrogenation Reactions

Ni-Pt catalysts are highly effective for the hydrogenation of various functional groups, often exhibiting higher activity and selectivity compared to their monometallic counterparts.

The conversion of biomass-derived furfural to valuable chemicals like cyclopentanone is a key reaction in green chemistry. Ni-Pt/Al₂O₃ catalysts have shown excellent performance in this transformation.[4][5]

Experimental Protocol:

  • Catalyst Activation: Activate the prepared Ni-Pt/Al₂O₃ catalyst by reducing it under a hydrogen flow at 500°C for 3 hours.[4][5]

  • Reaction Setup: In a high-pressure autoclave, add the activated catalyst, furfural, and a solvent (e.g., water).

  • Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize to the desired H₂ pressure. Heat the reactor to the reaction temperature and stir for the specified duration.

  • Work-up and Analysis: After the reaction, cool the reactor to room temperature, and carefully vent the hydrogen pressure. Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and product yields.

Quantitative Data for Furfural Hydrogenation [4][5]

CatalystNi:Pt Molar RatioTemperature (°C)H₂ Pressure (bar)Time (h)Furfural Conversion (%)Cyclopentanone Yield (%)
Ni-Pt/Al₂O₃1:0.0071602029366

The hydrogenation of maleic anhydride is an important industrial process for the production of succinic anhydride, a precursor for various polymers and resins. While nickel-based catalysts are commonly used, the addition of platinum can enhance activity.[9][10]

Experimental Protocol:

  • Catalyst Reduction: Reduce the Ni-Pt catalyst in situ in the reactor under a flow of hydrogen at a suitable temperature (e.g., 350-450°C) for several hours.[6]

  • Reaction Setup: The reaction can be performed in a fixed-bed reactor for gas-phase reactions or a stirred autoclave for liquid-phase reactions.[6][10]

  • Reaction Conditions: Introduce a solution of maleic anhydride in a suitable solvent (e.g., 1,4-dioxane) or perform the reaction neat. Pressurize the reactor with hydrogen and heat to the desired temperature.

  • Product Analysis: Analyze the product mixture using GC or NMR spectroscopy.

Quantitative Data for Maleic Anhydride Hydrogenation [10]

CatalystTemperature (°C)H₂ Pressure (MPa)Time (min)Maleic Anhydride Conversion (%)Succinic Anhydride Selectivity (%)
Ni nanoparticles80215099.8100
Raney Ni1002.536099.6100

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. Ni-Pt catalysts can offer high activity and selectivity, which is crucial for substrates with other reducible functional groups.[1][11][12]

Experimental Protocol:

  • Catalyst Dispersion: Disperse the Ni-Pt catalyst in a suitable solvent (e.g., ethanol/water mixture) in a reaction flask.

  • Substrate Addition: Add the nitroarene substrate to the catalyst suspension.

  • Hydrogenation: Purge the flask with hydrogen and maintain a positive pressure of H₂ using a balloon or a pressurized system. Stir the reaction mixture at the desired temperature.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or GC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the product.

Quantitative Data for Nitroarene Hydrogenation [1]

CatalystSubstrateTemperature (°C)H₂ Pressure (MPa)Turnover Frequency (TOF) (s⁻¹)
Pt₁/Ni@CNitrobenzene--44.1
Dehydrogenation Reactions

Ni-Pt catalysts can also be employed in dehydrogenation reactions, which are essential for the synthesis of unsaturated compounds.

This reaction allows for the conversion of alcohols to aldehydes or ketones without the need for a sacrificial hydrogen acceptor, producing hydrogen gas as the only byproduct.[13][14][15]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine the alcohol, the Ni-Pt catalyst, and a suitable high-boiling solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The evolved hydrogen gas can be monitored.

  • Work-up: After completion, cool the reaction mixture, filter the catalyst, and purify the product by distillation or chromatography.

Quantitative Data for Acceptorless Dehydrogenation of Alcohols [14]

CatalystSubstrateProductYield (%)
Ni(OH)₂Benzyl alcoholBenzoic acid95
Ni(OH)₂1-OctanolOctanoic acid85
Ni(OH)₂Cinnamyl alcoholCinnamic acid92
C-C Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, nickel-based systems, including Ni-Pt, are gaining attention due to their lower cost and unique reactivity.[16][17]

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the organohalide, the boronic acid, a base (e.g., K₃PO₄ or K₂CO₃), and the Ni-Pt catalyst in a degassed solvent (e.g., toluene or THF).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and stir until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture, add water, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling [16]

CatalystAryl HalideBoronic AcidSolventYield (%)
NiCl₂(PCy₃)₂4-BromotoluenePhenylboronic acid2-Me-THF95
NiCl₂(PCy₃)₂2-BromopyridinePhenylboronic acidt-Amyl alcohol88

Visualizations

experimental_workflow General Experimental Workflow for Ni-Pt Catalyzed Reactions cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Purification p1 Precursor Selection (Ni & Pt salts) p2 Synthesis Method (Impregnation/Co-reduction) p1->p2 p3 Calcination & Reduction (Activation) p2->p3 r1 Reactant & Solvent Addition p3->r1 Add Activated Catalyst r2 Reaction Conditions (Temp, Pressure, Time) r1->r2 r3 Reaction Monitoring (TLC, GC) r2->r3 a1 Catalyst Separation (Filtration) r3->a1 Work-up a2 Product Isolation (Extraction/Concentration) a1->a2 a3 Purification (Chromatography) a2->a3 a4 Characterization (NMR, MS) a3->a4

Caption: General workflow for Ni-Pt catalyzed organic synthesis.

hydrogenation_mechanism Simplified Mechanism of Alkene Hydrogenation cluster_reactants Reactants catalyst Ni-Pt Catalyst Surface H_dissociation H-H Bond Cleavage catalyst->H_dissociation Forms M-H bonds H2 H₂ adsorption Adsorption of Reactants H2->adsorption alkene Alkene (R₂C=CR₂) alkene->adsorption adsorption->catalyst H_addition1 First H Addition H_dissociation->H_addition1 H_addition2 Second H Addition H_addition1->H_addition2 Forms half-hydrogenated intermediate desorption Product Desorption H_addition2->desorption alkane Alkane (R₂CH-CHR₂) desorption->alkane catalyst_regen Catalyst Regenerated alkane->catalyst_regen

Caption: Simplified mechanism for alkene hydrogenation on a Ni-Pt surface.

suzuki_coupling_cycle Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Ni0 Ni(0)L₂ NiII_halide R¹-Ni(II)(X)L₂ Ni0->NiII_halide Oxidative Addition NiII_aryl R¹-Ni(II)(R²)L₂ NiII_halide->NiII_aryl Transmetalation NiII_aryl->Ni0 Reductive Elimination Product R¹-R² (Coupled Product) NiII_aryl->Product R1X R¹-X (Organohalide) R2B R²-B(OR)₂ (Boronic Acid/Ester) Base Base Byproduct1 M-X Byproduct2 M-OB(OR)₂ L L = Ligand R R¹, R² = Organic Groups X X = Halide B B(OR)₂ = Boronic Acid/Ester

Caption: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Durability of Nickel-Platinum Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the durability of nickel-platinum (Ni-Pt) electrocatalysts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the degradation and performance loss of Ni-Pt electrocatalysts.

Issue 1: Rapid Loss of Electrocatalytic Activity

  • Question: My Ni-Pt electrocatalyst is showing a significant drop in activity during electrochemical cycling. What are the likely causes and how can I mitigate this?

    Answer: Rapid activity loss in Ni-Pt electrocatalysts is often attributed to two primary factors: the dissolution of nickel from the alloy and the agglomeration of nanoparticles. Nickel leaching is a common problem, particularly in acidic media, which leads to a decrease in the synergistic electronic effects that boost catalytic activity.[1][2] Concurrently, potential cycling can induce the growth of nanoparticles through Ostwald ripening or particle migration and coalescence, resulting in a reduced electrochemically active surface area (ECSA).

    Troubleshooting Steps:

    • Confirm Ni Leaching: Analyze the electrolyte solution for dissolved nickel ions using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

    • Characterize Nanoparticle Morphology: Use transmission electron microscopy (TEM) before and after durability testing to observe any changes in particle size and distribution.[2]

    • Implement Mitigation Strategies:

      • Alloy Composition: Optimizing the Pt-to-Ni ratio can enhance stability. For instance, some studies suggest that a Pt-rich surface can protect the underlying nickel.

      • Structural Control: Synthesizing core-shell structures with a Pt shell and a Ni-rich core can minimize nickel dissolution. Nanoframes and other three-dimensional structures have also shown improved durability.[3][4][5]

      • Support Interactions: Utilizing nitrogen-doped carbon supports can create strong metal-support interactions that anchor the nanoparticles and suppress nickel dissolution.[3][4]

Issue 2: Catalyst Detachment from the Support Material

  • Question: I am observing a loss of catalyst material from the electrode surface after prolonged operation. What causes this detachment and how can I improve adhesion?

    Answer: Catalyst detachment is often linked to the corrosion of the carbon support material, especially under high potentials and oxidative conditions.[6] Carbon corrosion leads to the loss of anchoring sites for the Ni-Pt nanoparticles, causing them to detach from the electrode and resulting in irreversible performance degradation.

    Troubleshooting Steps:

    • Evaluate Carbon Support Stability: Perform electrochemical characterization of the bare carbon support to assess its corrosion resistance under your experimental conditions.

    • Strengthen Metal-Support Interaction:

      • Nitrogen-Doped Carbon: As mentioned previously, nitrogen-doping of the carbon support can enhance the interaction with the metal nanoparticles, improving their adhesion.[3][4]

      • Alternative Supports: Consider more corrosion-resistant support materials like graphitized carbon or metal oxides.

    • Protective Coatings: Applying an ultrathin protective layer, such as silicon dioxide (SiO2) via atomic layer deposition (ALD), can shield the carbon support from corrosion and prevent nanoparticle detachment.[7]

Issue 3: Inconsistent Performance and Lack of Reproducibility

  • Question: My experimental results for Ni-Pt electrocatalyst durability are not consistent across different batches. What factors could be contributing to this irreproducibility?

    Answer: Inconsistent performance often stems from variations in the synthesis and pre-treatment of the electrocatalyst. The precise atomic arrangement, surface composition, and particle size distribution are critical for durability and are sensitive to synthesis parameters.

    Troubleshooting Steps:

    • Standardize Synthesis Protocol: Ensure all synthesis parameters (e.g., temperature, precursor concentrations, reaction time, and atmosphere) are meticulously controlled.

    • Post-Synthesis Treatment: The method used for cleaning and activating the catalyst can significantly impact its initial state and subsequent durability. For example, acid washing to remove excess nickel from the surface can be beneficial but must be carefully controlled to avoid excessive damage.[1]

    • Thorough Characterization: Each batch of catalyst should be thoroughly characterized for its composition (e.g., via energy-dispersive X-ray spectroscopy - EDX), structure (e.g., via X-ray diffraction - XRD), and morphology (e.g., via TEM) to ensure consistency.

Quantitative Data Summary

The following table summarizes key performance and durability metrics for different Ni-Pt electrocatalyst designs.

Electrocatalyst SystemKey Durability Enhancement StrategyPerformance MetricValue before Durability TestValue after Durability TestTest Conditions
Pt-Ni Rhombic Dodecahedral Nanoframes on Nitrogen-Doped Carbon (NF/NC) Strong metal/support interactions with nitrogen-doped carbon.[3]ORR ActivityNot specifiedAlmost no activity loss50,000 potential cycles
De-alloyed PtNi/C Acid washing of the membrane-electrode assembly (MEA).[1]Electrochemical Surface Area (ECSA) LossNot applicable<25%30,000 triangle cycles with 0.925 V upper potential limit
Hollow-Structure Pt-Ni Hollow nanostructure.[6]ECSASimilar to before ADTSimilar to before ADT5,000 cycles Accelerated Durability Test (ADT)
Hollow-Structure Pt-Ni Hollow nanostructure.[6]Mass Activity (MA)Not specified28.5% drop5,000 cycles ADT
Pt/CB with SiO2 coating Atomic layer deposition of a protective SiO2 layer.[7]Current Density at -0.2 V vs. RHENot specified2% reductionAccelerated Durability Test (ADT)

Experimental Protocols

1. Synthesis of Pt-Ni Rhombic Dodecahedral Nanoframes on Nitrogen-Doped Carbon (NF/NC)

This protocol is a generalized representation based on the principles described in the literature for enhancing durability through strong metal-support interactions.[3][4]

  • Synthesis of Nitrogen-Doped Carbon (NC):

    • Disperse a nitrogen-containing precursor (e.g., dicyandiamide) and a carbon source (e.g., carbon black) in a solvent.

    • Dry the mixture to obtain a solid precursor.

    • Pyrolyze the precursor under an inert atmosphere (e.g., Ar) at a high temperature (e.g., 800-1000 °C) to produce the NC support.

  • Synthesis of Pt-Ni Nanoframes (NFs):

    • Prepare a solution containing platinum (e.g., H2PtCl6) and nickel (e.g., Ni(acac)2) precursors in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • Add a reducing agent (e.g., W(CO)6) and heat the solution to induce the formation of Pt-Ni nanoparticles.

    • Introduce a selective etching agent to remove the nickel-rich interiors, leaving the Pt-rich frame.

  • Immobilization of NFs on NC:

    • Disperse the synthesized NFs and NC support in a solvent.

    • Sonciate the mixture to ensure uniform distribution.

    • Collect and dry the resulting NF/NC electrocatalyst.

2. Atomic Layer Deposition (ALD) of SiO2 on Pt/Carbon Black (Pt/CB)

This protocol outlines the general steps for applying a protective SiO2 coating to a Pt-based electrocatalyst to improve durability.[7]

  • Prepare the Pt/CB Catalyst: Disperse the Pt/CB powder on a suitable substrate for the ALD process.

  • ALD Cycle for SiO2:

    • Introduce the silicon precursor (e.g., bis(diethylamino)silane) into the ALD reactor to allow it to adsorb onto the catalyst surface.

    • Purge the reactor with an inert gas (e.g., N2) to remove any unreacted precursor.

    • Introduce the oxidant precursor (e.g., H2O vapor) to react with the adsorbed silicon precursor, forming a thin layer of SiO2.

    • Purge the reactor again to remove reaction byproducts.

  • Repeat Cycles: Repeat the ALD cycle to achieve the desired thickness of the SiO2 coating. The number of cycles is critical; too few may not provide adequate protection, while too many can inhibit catalytic activity.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Electrochemical Durability Testing s1 Precursor Mixing (Pt and Ni salts) s2 Nanoparticle Formation (Reduction) s1->s2 s3 Structural Control (e.g., Etching for Nanoframes) s2->s3 s4 Support Integration (e.g., with N-doped Carbon) s3->s4 c1 TEM/SEM (Morphology) s4->c1 Characterize 'as-synthesized' c2 XRD (Crystal Structure) s4->c2 Characterize 'as-synthesized' c3 XPS/EDX (Composition) s4->c3 Characterize 'as-synthesized' t1 Initial Performance (e.g., CV, LSV) c3->t1 t2 Accelerated Durability Test (Potential Cycling) t1->t2 t3 Post-Test Performance t2->t3 t3->c1 Characterize 'post-mortem' t3->c2 Characterize 'post-mortem' t3->c3 Characterize 'post-mortem'

Caption: Experimental workflow for synthesis and durability testing of Ni-Pt electrocatalysts.

degradation_pathways cluster_degradation Degradation Mechanisms Ni-Pt Nanoparticle Ni-Pt Nanoparticle d1 Ni Dissolution Ni-Pt Nanoparticle->d1 Acidic Environment d2 Particle Agglomeration (Ostwald Ripening) Ni-Pt Nanoparticle->d2 Potential Cycling d3 Detachment from Support (Carbon Corrosion) Ni-Pt Nanoparticle->d3 High Potentials Loss of Activity Loss of Activity d1->Loss of Activity Loss of ECSA Loss of ECSA d2->Loss of ECSA Irreversible Performance Loss Irreversible Performance Loss d3->Irreversible Performance Loss

Caption: Key degradation pathways for Ni-Pt electrocatalysts.

References

Technical Support Center: Large-Scale Synthesis of Ni-Pt Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Nickel-Platinum (Ni-Pt) nanoparticles. Our aim is to help you overcome common experimental challenges and achieve consistent, high-quality results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ni-Pt nanoparticles, offering potential causes and solutions in a question-and-answer format.

Q1: The synthesized Ni-Pt nanoparticles show a wide size distribution. How can this be controlled?

Possible Causes:

  • Non-uniform mixing: Inadequate mixing can lead to localized areas of high precursor concentration, resulting in uncontrolled nucleation and growth.[1]

  • Slow reaction rates: A slow reaction rate compared to the mixing rate can contribute to a broad size distribution.[1][2]

  • Inappropriate temperature control: Temperature fluctuations can affect the kinetics of nucleation and growth, leading to variations in particle size.[3]

  • Suboptimal precursor or ligand concentration: The ratio of metal precursors to stabilizing ligands is critical for controlling particle growth.[4]

Solutions:

  • Improve Mixing Efficiency:

    • Utilize high-performance mixing techniques, such as those offered by microreactors, to ensure rapid and homogeneous mixing of reactants.[1][2]

    • For batch syntheses, ensure vigorous and consistent stirring throughout the reaction.

  • Optimize Reaction Kinetics:

    • Adjust the reaction temperature. In some systems, higher temperatures can lead to more uniform nucleation.[3]

    • Select reducing agents with appropriate reaction kinetics for the chosen precursors.

  • Precise Control of Reagents:

    • Carefully control the concentration of Ni and Pt precursors, as well as the capping agents or surfactants.[4][5]

    • The use of microreactors can enable precise control over residence time and reagent concentrations.[2]

Q2: My Ni-Pt nanoparticles are heavily agglomerated. What are the primary causes and how can I prevent this?

Possible Causes:

  • Inadequate Stabilization: Insufficient or ineffective stabilizing agents (ligands or surfactants) fail to provide a strong repulsive barrier between nanoparticles.[6][7][8]

  • Suboptimal pH: The pH of the reaction medium influences the surface charge of the nanoparticles. If the pH is near the isoelectric point, the reduced surface charge can lead to aggregation.

  • High Nanoparticle Concentration: At high concentrations, the frequency of particle collisions increases, promoting agglomeration.[3]

  • Inefficient Post-Synthesis Purification: Improper washing and purification can leave residual reactants that destabilize the nanoparticles.[9]

Solutions:

  • Effective Stabilization:

    • Select appropriate stabilizing ligands that bind strongly to the nanoparticle surface.[6][7][8] Common examples include oleylamine and oleic acid.

    • Optimize the concentration of the stabilizing agent.

  • Control of pH:

    • Adjust the pH of the reaction medium to ensure a high surface charge on the nanoparticles, which enhances electrostatic repulsion.

  • Optimize Nanoparticle Concentration and Purification:

    • Control the precursor concentration to manage the final nanoparticle concentration.

    • Implement a thorough purification process, such as centrifugation and re-dispersion in a suitable solvent, to remove byproducts.[9]

Q3: The composition of the synthesized Ni-Pt alloy nanoparticles is inconsistent. How can I achieve better compositional control?

Possible Causes:

  • Different Reduction Rates of Precursors: Nickel and platinum precursors may have different reduction kinetics, leading to the formation of nanoparticles with varying compositions.[2]

  • Inhomogeneous Mixing: Similar to size control, poor mixing can result in localized variations in the Ni:Pt precursor ratio.[1]

  • Precursor Instability: One of the metal precursors might be unstable under the reaction conditions, leading to its premature decomposition or reaction.

Solutions:

  • Synchronize Reduction Rates:

    • Choose a combination of Ni and Pt precursors with similar reduction potentials.[2]

    • Select a reducing agent that can co-reduce both metal ions at a similar rate.

  • Ensure Homogeneous Reaction Environment:

    • Employ efficient mixing techniques like microreactors to maintain a uniform concentration of precursors throughout the reaction volume.[1][2]

  • Use a "One-Pot" Synthesis Approach:

    • In a one-pot synthesis, all reactants are mixed at the beginning, which can sometimes lead to better compositional control compared to methods involving sequential addition of precursors.[10]

Q4: Scaling up the synthesis from lab-scale to a larger batch results in different nanoparticle properties. Why does this happen and how can it be addressed?

Possible Causes:

  • Mass and Heat Transfer Limitations: In larger reactors, it is more challenging to maintain uniform temperature and concentration gradients.[11]

  • Changes in Mixing Dynamics: The efficiency of mixing often decreases as the reactor volume increases.[11]

  • Surface-to-Volume Ratio Effects: The ratio of the reactor surface area to the reaction volume changes with scale, which can affect nucleation and growth processes.

Solutions:

  • Process Intensification with Microreactors:

    • Microreactors offer excellent control over mass and heat transfer, making them a promising solution for scalable and reproducible nanoparticle synthesis.[1][2] Their high surface-to-volume ratio and efficient mixing capabilities help to overcome many of the challenges of scaling up.

  • Careful Process Parameter Translation:

    • When scaling up a batch process, it is crucial to carefully re-optimize parameters such as stirring rate, heating rate, and reagent addition rate to mimic the conditions of the lab-scale synthesis as closely as possible.

  • Continuous Flow Synthesis:

    • Consider transitioning from a batch process to a continuous flow synthesis, which can offer better control and consistency for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the large-scale synthesis of Ni-Pt nanoparticles?

The most critical parameters include:

  • Temperature: Influences reaction kinetics, nucleation, and growth.[3]

  • Precursor Concentration and Ratio: Determines the final composition and size of the nanoparticles.[5]

  • Type and Concentration of Stabilizing Agents: Prevents agglomeration and controls particle shape.[6][7][8]

  • Mixing Rate: Ensures a homogeneous reaction environment.[1][2]

  • pH of the reaction medium: Affects the surface charge and stability of the nanoparticles.

Q2: How can I effectively purify large quantities of Ni-Pt nanoparticles?

For large-scale purification, several methods can be employed:

  • Tangential Flow Filtration (TFF): A scalable and efficient method for separating nanoparticles from the reaction medium and removing impurities.[9]

  • Centrifugation: Effective for separating nanoparticles, but can sometimes lead to irreversible agglomeration if the pellet is not re-dispersed carefully.[9]

  • Dialysis: A slower method but can be effective for removing small molecule impurities.[9]

Q3: What is the role of ligands in Ni-Pt nanoparticle synthesis and how do I choose the right one?

Ligands (or capping agents/surfactants) play a crucial role in:

  • Controlling Growth: They bind to the nanoparticle surface and modulate the rate of addition of metal atoms, influencing the final size and shape.[6][7][8]

  • Preventing Agglomeration: They provide a protective layer that prevents nanoparticles from sticking together.[6][7][8]

  • Enhancing Dispersibility: They make the nanoparticles soluble in specific solvents.

The choice of ligand depends on the synthesis method, the desired nanoparticle properties, and the intended application. Common ligands for Ni-Pt nanoparticles include long-chain amines (e.g., oleylamine) and carboxylic acids (e.g., oleic acid).[12]

Data Presentation

Table 1: Influence of Synthesis Parameters on Ni-Pt Nanoparticle Characteristics
ParameterEffect on SizeEffect on CompositionEffect on Agglomeration
Temperature Increasing temperature can lead to smaller or larger particles depending on the kinetics of nucleation and growth.[3]Can influence the relative reduction rates of Ni and Pt precursors.Higher temperatures can increase particle mobility and lead to agglomeration if not properly stabilized.[3]
Precursor Concentration Higher concentrations can lead to larger particles due to faster growth rates.[3]The ratio of Ni to Pt precursors is the primary determinant of the final alloy composition.[5]High concentrations can increase the likelihood of agglomeration.[3]
Ligand Concentration Higher ligand concentrations generally lead to smaller, more uniform nanoparticles.[4]Can influence the growth of specific crystal facets, but has a lesser effect on the overall composition.A sufficient concentration of a suitable ligand is essential to prevent agglomeration.[6][7][8]
Mixing Rate High mixing rates promote rapid nucleation and can lead to smaller, more monodisperse nanoparticles.[1][2]Ensures a homogeneous distribution of precursors, leading to more uniform composition.[1]Good mixing helps to prevent localized high concentrations that can lead to agglomeration.

Experimental Protocols

Key Experiment: Colloidal Synthesis of Ni-Pt Nanoparticles

This protocol is a generalized example based on common literature procedures. Specific parameters will need to be optimized for your particular application.

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • Oleylamine

  • Oleic acid

  • 1-octadecene (or another high-boiling point solvent)

  • Reducing agent (e.g., borane tributylamine complex)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine the desired amounts of Ni(acac)₂, Pt(acac)₂, oleylamine, and oleic acid in 1-octadecene.

  • Degassing: Heat the mixture to a moderate temperature (e.g., 120 °C) under a gentle flow of inert gas for 30-60 minutes to remove water and oxygen.

  • Reaction:

    • Under a continuous flow of inert gas, rapidly inject the reducing agent into the hot solution.

    • Raise the temperature to the desired reaction temperature (e.g., 200-250 °C) and maintain for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth.

  • Cooling and Precipitation:

    • After the reaction is complete, cool the flask to room temperature.

    • Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.

  • Purification:

    • Centrifuge the mixture to collect the nanoparticle precipitate.

    • Discard the supernatant and re-disperse the nanoparticles in a suitable solvent (e.g., hexane or toluene).

    • Repeat the precipitation and re-dispersion steps several times to remove excess ligands and unreacted precursors.

  • Storage: Store the purified nanoparticles dispersed in a solvent under an inert atmosphere.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unsatisfactory Ni-Pt Nanoparticle Synthesis issue_size Issue: Wide Size Distribution start->issue_size issue_agglomeration Issue: Agglomeration start->issue_agglomeration issue_composition Issue: Inconsistent Composition start->issue_composition check_mixing Action: Improve Mixing (e.g., higher stir rate, microreactor) issue_size->check_mixing check_temp Action: Optimize Temperature issue_size->check_temp check_ligand Action: Adjust Ligand Type/ Concentration issue_size->check_ligand issue_agglomeration->check_temp issue_agglomeration->check_ligand check_purification Action: Enhance Purification Protocol issue_agglomeration->check_purification issue_composition->check_mixing check_precursors Action: Verify Precursor Ratio & Reduction Kinetics issue_composition->check_precursors end_success End: Successful Synthesis check_mixing->end_success check_temp->end_success check_ligand->end_success check_precursors->end_success check_purification->end_success

Caption: Troubleshooting workflow for Ni-Pt nanoparticle synthesis.

Synthesis_Workflow step1 Step 1: Mix Precursors, Ligands & Solvent step2 Step 2: Degas under Inert Atmosphere step1->step2 step3 Step 3: Inject Reductant & Heat to Reaction Temp step2->step3 step4 Step 4: Nanoparticle Growth step3->step4 step5 Step 5: Cool & Precipitate with Non-Solvent step4->step5 step6 Step 6: Purify by Centrifugation/Re-dispersion step5->step6 step7 End Product: Purified Ni-Pt Nanoparticles step6->step7

Caption: General workflow for colloidal synthesis of Ni-Pt nanoparticles.

References

Technical Support Center: Troubleshooting Common Issues in Nickel-Platinum Alloy Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during nickel-platinum (Ni-Pt) alloy electroplating experiments. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section details common defects observed in Ni-Pt electroplating, their probable causes, and systematic solutions to resolve them.

Issue 1: Poor Adhesion (Peeling, Flaking, Blistering)

Q1: My Ni-Pt alloy coating is peeling or flaking off the substrate. What are the likely causes and how can I fix this?

A1: Poor adhesion is a critical failure and most commonly stems from inadequate substrate preparation.[1][2][3] Other factors include bath chemistry and plating parameters.

Troubleshooting Steps:

  • Substrate Surface Preparation: This is the most critical step.[3]

    • Inadequate Cleaning: The substrate must be free of oils, greases, oxides, and other contaminants.[3] Implement a thorough multi-stage cleaning process.

    • Improper Activation: The substrate surface needs to be chemically active to ensure a strong metallurgical bond. This often involves an acid activation step to remove any passive oxide layer.[1]

  • Plating Bath Contamination:

    • Organic Contamination: Breakdown products from additives or dragged-in oils can interfere with adhesion.[4]

    • Metallic Impurities: Contaminants like copper, zinc, and lead can cause poor adhesion.[4]

  • Process Parameters:

    • Current Density: A current density that is too low may result in poor adhesion.[1]

    • Temperature: Low bath temperatures can slow down the deposition rate and lead to weak adhesion.[1]

    • pH: An incorrect pH level can affect the deposit's properties and its bond to the substrate.[1]

    • Current Interruption: Any interruption in the electrical current during plating can create a laminated deposit with poor adhesion.[5]

Solutions Summary Table:

Potential Cause Recommended Solution
Inadequate Substrate CleaningImplement a multi-stage cleaning process including degreasing and electrocleaning.
Improper Surface ActivationUse an appropriate acid dip to remove oxide layers just before plating.
Organic ContaminationPerform activated carbon treatment of the plating bath.
Metallic ContaminationUse dummy plating (low-current electrolysis) to remove metallic impurities.[6]
Incorrect Current DensityOptimize current density using a Hull cell test.
Low Bath TemperatureMaintain the bath temperature within the recommended range (typically 45-60°C for sulfamate baths).[1]
Incorrect pHAdjust pH to the optimal range (typically 3.5-4.5 for sulfamate baths) using appropriate acids or carbonates.[1]
Current InterruptionEnsure continuous and stable power supply during the entire plating process.
Issue 2: Pitting in the Deposit

Q2: I am observing small pits or pinholes in my Ni-Pt coating. What is causing this and what are the remedies?

A2: Pitting is the formation of small cavities on the surface of the deposit and is often caused by the adherence of hydrogen or air bubbles to the cathode surface during plating.[5] The catalytic nature of platinum can exacerbate hydrogen evolution, making this a common issue in Ni-Pt plating.[7]

Troubleshooting Steps:

  • Hydrogen Evolution:

    • Low pH: A pH that is too low will increase the rate of hydrogen evolution.[8]

    • High Current Density: Excessive current density can lead to rapid hydrogen gas generation.[9]

  • Bath Contamination:

    • Organic Contaminants: Oils and greases can trap hydrogen bubbles on the surface.[4]

    • Particulate Matter: Suspended solids in the bath can act as nucleation sites for bubbles.[8]

  • Inadequate Agitation: Poor solution movement allows hydrogen bubbles to remain on the substrate surface.[8]

  • Wetting Agents: Insufficient concentration of wetting agents (surfactants) results in high surface tension, preventing bubbles from detaching.[4]

Solutions Summary Table:

Potential Cause Recommended Solution
Excessive Hydrogen EvolutionIncrease pH, decrease current density.
Organic ContaminationPerform activated carbon treatment of the bath.
Particulate MatterImplement continuous filtration of the plating solution.
Inadequate AgitationEnsure uniform and sufficient agitation (mechanical or air).
Insufficient Wetting AgentAdd the recommended amount of a suitable wetting agent to reduce surface tension.
Issue 3: Rough or Dull Deposits

Q3: The surface of my Ni-Pt alloy is rough and lacks the expected brightness. What should I investigate?

A3: A rough or dull appearance can be caused by a number of factors, including impurities in the plating bath, incorrect operating parameters, or issues with the bath chemistry.

Troubleshooting Steps:

  • Bath Contamination:

    • Suspended Solids: Anode sludge or other particulates can be incorporated into the deposit, causing roughness.[4]

    • Metallic Impurities: Iron, for example, can precipitate at higher pH values, leading to rough deposits.[10]

    • Organic Contamination: Can cause dull or hazy deposits.[5]

  • Operating Parameters:

    • High Current Density: Can lead to "burning" in high current density areas, resulting in a rough, dark deposit.[9]

    • Incorrect Temperature: Both too high and too low temperatures can affect the brightness and smoothness of the deposit.[5]

    • Incorrect pH: A pH that is too high can cause the precipitation of metal hydroxides, leading to roughness.[1]

  • Bath Chemistry:

    • Low Brightener Concentration: Insufficient brightener will result in a dull deposit.

    • Imbalance of Additives: An incorrect ratio of carrier and brightening agents can affect the final appearance.

Solutions Summary Table:

Potential Cause Recommended Solution
Suspended SolidsEnsure continuous filtration and check anode bags for tears.
Metallic ImpuritiesPerform dummy plating and for iron, a high pH treatment followed by filtration can be effective.[6]
Organic ContaminationTreat the bath with activated carbon.
High Current DensityOptimize current density using a Hull cell test.
Incorrect Temperature or pHAdjust to the recommended operating range.
Imbalanced AdditivesAnalyze and adjust the concentration of brighteners and other additives based on Hull cell testing or chemical analysis.
Issue 4: High Internal Stress and Cracking

Q4: My Ni-Pt deposit is brittle and shows signs of cracking. How can I control the internal stress?

A4: Internal stress in electrodeposits can be either tensile (tending to contract and crack) or compressive (tending to expand). High tensile stress is a common cause of cracking.

Troubleshooting Steps:

  • Bath Chemistry:

    • Chloride Concentration: High chloride levels in sulfamate baths can increase tensile stress.

    • Additives: The type and concentration of stress-reducing additives, like saccharin, are crucial. An imbalance can lead to high stress.[11]

    • Impurities: Both organic and metallic impurities can increase stress.[10]

  • Operating Parameters:

    • Low Temperature: Plating at lower temperatures can increase tensile stress.[1]

    • High Current Density: Can lead to higher stress in the deposit.

    • Low pH: A lower pH can increase stress in the deposit.[1]

Solutions Summary Table:

Potential Cause Recommended Solution
High Chloride ConcentrationAnalyze and adjust chloride levels.
Incorrect Additive ConcentrationAdd or adjust the concentration of stress-reducing agents like saccharin. Saccharin addition can change the internal stress from tensile to compressive.[11]
Bath ContaminationPurify the bath using activated carbon for organics and dummy plating for metallics.
Incorrect Operating ParametersOptimize temperature, current density, and pH. Increasing temperature and decreasing current density can often lower stress.

Data Presentation: Operating Parameters for Nickel Sulfamate Based Baths

The following table provides typical operating parameters for a nickel sulfamate bath, which can be a starting point for developing a Ni-Pt alloy plating process. Note that the addition of platinum salts and other complexing agents may require adjustments to these ranges.

Parameter Typical Range Effects of Deviation
Nickel Sulfamate75 - 135 g/L[1]Low: Slow plating rate, burning at high current densities. High: Can lead to salt crystallization at lower temperatures.
Boric Acid30 - 45 g/L[10]Low: Pitting, pH instability. High: Can crystallize out of solution.
Nickel Chloride0 - 30 g/LLow: Poor anode corrosion. High: Increases tensile stress.
pH3.5 - 4.5[1]Low: Increased stress, lower cathode efficiency. High: Brittle deposits, precipitation of nickel hydroxide.
Temperature45 - 60 °C[1]Low: Slow plating rate, increased stress. High: Increased deposition rate, but can increase stress and decomposition of additives.
Current Density0.5 - 21 A/dm²[1]Low: Slow plating rate, poor adhesion. High: Burning, roughness, high stress.
AgitationMechanical or AirInadequate: Pitting, uneven thickness, burning.

Experimental Protocols

Substrate Pre-treatment Protocol

A pristine and active substrate surface is paramount for achieving good adhesion.

Methodology:

  • Degreasing: Remove heavy oils and greases using an alkaline soak cleaner.

  • Rinsing: Thoroughly rinse with deionized (DI) water.

  • Electrocleaning: Use an anodic electrocleaner to remove any remaining organic films.

  • Rinsing: Rinse with DI water.

  • Acid Activation: Immerse the substrate in a suitable acid (e.g., 10% sulfuric acid or a proprietary activator) to remove any oxide layer. The duration will depend on the substrate material.

  • Rinsing: Final rinse with DI water before immediately proceeding to the plating bath.

Hull Cell Test for Bath Optimization

The Hull Cell is an invaluable tool for evaluating the condition of a plating bath and the effects of operating parameters and additives.[1][12]

Methodology:

  • Sample Collection: Obtain a representative sample of the Ni-Pt plating bath.

  • Cell Setup: Place a clean, polished brass or steel Hull cell panel in the cell. The trapezoidal shape of the cell allows for a wide range of current densities to be tested on a single panel.[1]

  • Operating Conditions: Heat the bath sample to the desired operating temperature and provide agitation if it is used in the main tank.

  • Plating: Apply a specific total current (e.g., 2-3 Amps) for a set time (e.g., 5-10 minutes).

  • Analysis: Remove the panel, rinse, and dry. The deposit on the panel will show the plating characteristics across a range of current densities. The high current density end is closest to the anode, and the low current density end is furthest away.

  • Interpretation:

    • Bright Range: Observe the current density range that produces a bright, smooth deposit.

    • Dullness/Haziness: Indicates incorrect additive concentrations or contamination.

    • Burning: A dark, rough deposit at the high current density end indicates the maximum usable current density.

    • Poor Coverage: Lack of plating at the low current density end indicates poor throwing power.

    • Pitting: Can be observed across the panel and indicates issues with gas evolution or contamination.

Adhesion Testing Protocols

Several methods can be used to test the adhesion of the Ni-Pt coating.

  • Bend Test: Bend a plated sample 180 degrees over a mandrel. Examine the bent area under magnification. Any lifting or flaking of the deposit indicates poor adhesion.[13]

  • Scribe-Grid Test: Use a sharp tool to scribe a grid pattern through the coating to the substrate. Apply pressure-sensitive tape over the grid and then pull it off rapidly. If any of the coating in the grid is removed, the adhesion is poor.[13]

  • Thermal Shock Test: Heat the plated part in an oven and then quench it in room temperature water. Blistering or flaking of the coating indicates poor adhesion.

Mandatory Visualizations

Below are Graphviz diagrams illustrating logical relationships in troubleshooting Ni-Pt electroplating issues.

Troubleshooting_Poor_Adhesion start Poor Adhesion Observed (Peeling, Flaking, Blistering) check_pretreatment Step 1: Verify Substrate Pre-treatment start->check_pretreatment cleaning Is cleaning thorough? check_pretreatment->cleaning activation Is surface activation adequate? cleaning->activation Yes solution Problem Resolved cleaning->solution No, Improve Cleaning check_bath Step 2: Analyze Plating Bath activation->check_bath Yes activation->solution No, Improve Activation organics Organic Contamination? check_bath->organics metallics Metallic Contamination? organics->metallics No organics->solution Yes, Carbon Treat check_params Step 3: Review Operating Parameters metallics->check_params No metallics->solution Yes, Dummy Plate current_density Current Density Too Low? check_params->current_density temperature Temperature Too Low? current_density->temperature No current_density->solution Yes, Optimize ph pH Out of Range? temperature->ph No temperature->solution Yes, Optimize ph->start No, Re-evaluate ph->solution Yes, Optimize

Troubleshooting Workflow for Poor Adhesion

Troubleshooting_Pitting cluster_gas Gas Evolution cluster_bath Bath Chemistry start Pitting Observed check_gas Investigate Gas Evolution start->check_gas ph pH Too Low? check_gas->ph check_agitation Check Agitation check_bath Analyze Bath Chemistry check_agitation->check_bath Agitation OK solution Problem Resolved check_agitation->solution Improve Agitation wetting_agent Wetting Agent Level? check_bath->wetting_agent ph->solution Adjust pH current_density Current Density Too High? ph->current_density current_density->check_agitation current_density->solution Lower Current Density wetting_agent->solution Adjust Wetting Agent organics Organic Contamination? wetting_agent->organics organics->solution Carbon Treat particulates Particulate Matter? organics->particulates particulates->solution Filter Bath

Troubleshooting Workflow for Pitting

References

Technical Support Center: Strategies to Prevent Nickel Leaching from Pt-Ni Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nickel leaching from platinum-nickel (Pt-Ni) catalysts during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Pt-Ni catalysts, focusing on the prevention of nickel leaching, which can significantly impact catalytic activity and stability.

Issue Possible Causes Recommended Actions
Rapid decline in catalyst activity Nickel leaching from the catalyst surface, exposing a less active Pt-Ni alloy or leading to structural degradation.1. Confirm Ni Leaching: Analyze the electrolyte or reaction medium for dissolved nickel ions using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Implement Protective Strategies: Synthesize catalysts with a protective Pt shell (core-shell structure). 3. Apply Thermal Annealing: Post-synthesis annealing can promote the formation of a stable Pt-skin layer.
Inconsistent catalytic performance between batches Variations in the synthesis process leading to incomplete Pt shell formation or inconsistent alloying.1. Standardize Synthesis Protocol: Strictly adhere to a validated synthesis protocol for core-shell or alloyed nanoparticles. Key parameters to control include precursor concentrations, temperature ramps, and stirring rates. 2. Characterize Each Batch: Use techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to verify the core-shell structure and degree of alloying for each new batch of catalyst.
Catalyst degradation under harsh operating conditions (e.g., high potential, acidic media) Accelerated dissolution of nickel due to electrochemical oxidation.1. Doping with a Third Metal: Introduce a more stable third metal (e.g., cobalt, molybdenum) into the Pt-Ni alloy to enhance its corrosion resistance. 2. Optimize Operating Window: If possible, operate the catalyst within a potential window that minimizes nickel oxidation and dissolution.
Difficulty in synthesizing stable core-shell structures Non-uniform deposition of the Pt shell, leading to exposed Ni regions.1. Control Pt Deposition Rate: A slower, more controlled deposition of the platinum shell often leads to a more uniform and complete coating. This can be achieved by adjusting the reducing agent concentration or the reaction temperature. 2. Use of Surfactants/Capping Agents: Employing appropriate surfactants can help mediate the growth of the Pt shell, promoting a more uniform layer.

Frequently Asked Questions (FAQs)

Q1: What is nickel leaching in the context of Pt-Ni catalysts and why is it a problem?

A1: Nickel leaching is the process where nickel atoms from a Pt-Ni alloy catalyst dissolve into the surrounding electrolyte or reaction medium. This is a significant issue because the enhanced catalytic activity of Pt-Ni catalysts is often attributed to the interaction between Pt and Ni. Leaching of Ni can lead to a loss of this synergistic effect, resulting in decreased catalytic activity and long-term instability of the catalyst.[1][2] A strong correlation has been observed between the amount of dissolved nickel and the degradation of the catalyst's oxygen reduction reaction (ORR) activity.[2]

Q2: What are the primary strategies to prevent or minimize nickel leaching?

A2: The main strategies to mitigate nickel leaching include:

  • Formation of a Core-Shell Structure: Encapsulating a nickel-rich core with a complete platinum shell physically isolates the nickel from the harsh reactive environment, thereby preventing its dissolution.[1]

  • Thermal Annealing: Heat treatment of the Pt-Ni catalyst can induce the formation of a "Pt-skin" layer on the surface. This Pt-rich outer layer protects the underlying nickel from leaching.

  • Alloying with a Third Metal: Introducing a third, more corrosion-resistant metal can stabilize the nickel within the alloy structure, reducing its tendency to leach.

  • Acid Leaching Pre-treatment: A controlled acid wash can be used to remove unstable, loosely bound nickel atoms from the catalyst surface, leaving a more stable Pt-rich surface for catalytic reactions. It has been shown that acid washing a membrane-electrode assembly (MEA) can help mitigate cell degradation by removing Ni contaminants.[1]

Q3: How does a core-shell structure prevent nickel leaching compared to a simple alloy?

A3: In a simple Pt-Ni alloy, both platinum and nickel atoms are exposed on the surface. Under operating conditions, the less noble nickel is susceptible to dissolution. In a core-shell structure, a complete shell of platinum atoms covers the nickel-containing core. This Pt shell acts as a physical barrier, preventing the direct contact of nickel with the corrosive environment and significantly reducing leaching. The change in core-shell catalysts after electrochemical measurements often shows a reduced particle diameter and a thicker, Pt-rich shell, indicating some initial nickel leaching from the core before the structure stabilizes.[1]

Q4: What is an accelerated durability test (ADT) and how is it used to evaluate nickel leaching?

A4: An accelerated durability test (ADT) is a procedure designed to simulate the long-term degradation of a catalyst in a shorter timeframe. For Pt-Ni catalysts, this often involves subjecting the catalyst to repeated potential cycles, for instance, between a low and a high potential, to mimic the start-up and shut-down cycles of a fuel cell.[3] These tests can exacerbate the conditions that lead to nickel leaching.[1] The extent of degradation is often quantified by measuring the loss in the electrochemical surface area (ECSA). A smaller ECSA loss after an ADT suggests better stability and lower nickel leaching. For example, some studies have shown an ECSA loss of less than 25% after 30,000 cycles for de-alloyed Pt-Ni catalysts under specific conditions.[1]

Q5: Can thermal annealing completely prevent nickel leaching?

A5: While thermal annealing is an effective strategy to improve the stability of Pt-Ni catalysts by forming a Pt-skin, it may not completely prevent nickel leaching, especially under harsh operating conditions over extended periods. The quality of the Pt-skin, including its thickness and uniformity, which is influenced by the annealing temperature and duration, plays a crucial role in its effectiveness. The goal is to create a stable surface that minimizes Ni dissolution to a negligible rate during the catalyst's operational lifetime.

Quantitative Data on Catalyst Stability

The following table summarizes key performance metrics related to the stability of Pt-Ni catalysts under different anti-leaching strategies, as determined by accelerated durability tests (ADT). The loss of Electrochemical Surface Area (ECSA) is a key indicator of catalyst degradation, which is strongly correlated with nickel leaching.

StrategyCatalyst SystemADT ConditionsECSA Loss (%)Key FindingsReference
De-alloying / Acid Leaching De-alloyed Pt-Ni/C30,000 potential cycles (0.6 V to 0.925 V)< 25% (with acid wash)Acid washing of the MEA mitigates cell degradation by removing Ni contaminants.[1]
Alloying Pt3Ni1/C250 hours at 0.8 V vs. SHENot specified, but particle size increase was minimalThe alloy structure shows high resistance to sintering. A strong correlation exists between Ni dissolution and ORR activity.[2]
Alloying with Co Pt-Co/C (low Co content)Accelerated Stress TestsLower ECSA loss compared to high Co contentHigher Co retention in low-Co catalysts led to a smaller increase in kinetic overpotentials with aging.[3]

Experimental Protocols

Synthesis of Core-Shell Pt@Ni Nanoparticles

This protocol describes a general method for the synthesis of core-shell nanoparticles with a nickel core and a platinum shell.

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • Oleylamine

  • Oleic acid

  • Borane tributylamine complex

  • Toluene

  • Ethanol

Procedure:

  • In a three-neck flask, dissolve Ni(acac)₂ in oleylamine and oleic acid in a toluene solvent.

  • Heat the mixture to a specific temperature (e.g., 150°C) under a nitrogen atmosphere with constant stirring.

  • Inject a solution of borane tributylamine complex (as a reducing agent) into the flask to initiate the formation of Ni nanoparticles.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) to form the Ni cores.

  • In a separate flask, prepare a solution of Pt(acac)₂ in toluene.

  • Slowly inject the Pt precursor solution into the reaction flask containing the Ni nanoparticles.

  • Maintain the reaction temperature for an extended period (e.g., 2 hours) to allow for the reduction of the Pt precursor onto the surface of the Ni cores, forming the Pt shell.

  • Cool the reaction mixture to room temperature.

  • Precipitate the core-shell nanoparticles by adding ethanol and centrifuge to collect the product.

  • Wash the nanoparticles multiple times with a mixture of ethanol and toluene to remove any unreacted precursors and surfactants.

  • Dry the final Pt@Ni core-shell catalyst under vacuum.

Acid Leaching Test for Nickel Dissolution

This protocol outlines a procedure to quantify the extent of nickel leaching from a Pt-Ni catalyst in an acidic environment.

Materials:

  • Pt-Ni catalyst powder

  • Acidic solution (e.g., 0.5 M H₂SO₄)

  • Inert gas (e.g., Nitrogen or Argon)

  • Centrifuge

  • ICP-MS or Atomic Absorption Spectroscopy (AAS) equipment

Procedure:

  • Disperse a known amount of the Pt-Ni catalyst powder in a specific volume of the acidic solution in a sealed container.

  • Purge the solution with an inert gas for at least 30 minutes to remove any dissolved oxygen.

  • Maintain the mixture at a constant temperature (e.g., 60°C) and stir continuously for a predetermined duration (e.g., 24 hours).

  • After the leaching period, cool the mixture to room temperature.

  • Separate the catalyst powder from the solution by centrifugation.

  • Carefully collect the supernatant (the acidic solution).

  • Analyze the concentration of dissolved nickel ions in the supernatant using ICP-MS or AAS.

  • The percentage of leached nickel can be calculated by comparing the amount of dissolved nickel to the initial amount of nickel in the catalyst sample.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_leaching_test Nickel Leaching Test synthesis_start Precursor Mixing (Pt and Ni salts) reduction Chemical Reduction synthesis_start->reduction formation Nanoparticle Formation (Pt-Ni Alloy or Core) reduction->formation shelling Pt Shell Deposition (for Core-Shell) formation->shelling Optional washing Washing & Drying formation->washing shelling->washing catalyst_out Pt-Ni Catalyst washing->catalyst_out catalyst_in Pt-Ni Catalyst dispersion Disperse in Acid catalyst_in->dispersion leaching Controlled Leaching (Time, Temperature) dispersion->leaching separation Centrifugation leaching->separation analysis ICP-MS Analysis of Supernatant separation->analysis result Quantify % Ni Leached analysis->result

Caption: Experimental workflow for Pt-Ni catalyst synthesis and subsequent nickel leaching analysis.

leaching_mechanisms cluster_alloy Pt-Ni Alloy Catalyst cluster_core_shell Pt@Ni Core-Shell Catalyst pt_alloy Pt ni_alloy Ni pt_alloy->ni_alloy leached_ni_alloy ni_alloy->leached_ni_alloy Leaching pt_shell Pt Shell ni_core Ni Core

Caption: Comparison of Ni leaching from an alloy versus a core-shell Pt-Ni catalyst.

anti_leaching_strategies cluster_solutions Prevention Strategies cluster_outcomes Outcomes problem Nickel Leaching from Pt-Ni Catalysts core_shell Core-Shell Structure (Pt Shell, Ni Core) problem->core_shell annealing Thermal Annealing (Pt-Skin Formation) problem->annealing doping Third Metal Doping (e.g., Co, Mo) problem->doping acid_treatment Acid Pre-treatment (Remove unstable Ni) problem->acid_treatment stability Enhanced Stability core_shell->stability annealing->stability doping->stability acid_treatment->stability activity Sustained Catalytic Activity stability->activity

Caption: Overview of strategies to mitigate nickel leaching and improve catalyst performance.

References

Technical Support Center: Optimization of Annealing Conditions for Ni-Pt Thin Film Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the annealing of Nickel-Platinum (Ni-Pt) thin films.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the experimental process.

Problem Potential Cause Recommended Solution
High Sheet Resistance After Annealing - Incorrect Annealing Temperature: The temperature may be too low, preventing the formation of the low-resistivity NiSi phase, or too high, leading to the formation of the higher-resistivity NiSi₂ phase.[1] - Incomplete Reaction: The annealing time may be insufficient for the complete conversion of the Ni-Pt film to the desired silicide phase. - Oxygen Contamination: The presence of oxygen in the annealing chamber can lead to the formation of nickel oxide or platinum oxide, which increases sheet resistance.- Optimize Annealing Temperature: For Ni-Pt films, the formation of Ni₂Si typically begins at temperatures between 250-350°C, while the desired low-resistivity NiSi phase forms at around 400-550°C.[2] Avoid temperatures above 650°C to prevent the formation of NiSi₂.[2] - Increase Annealing Time: Experiment with longer annealing durations to ensure the reaction goes to completion. - Use an Inert Atmosphere: Perform the annealing in a nitrogen (N₂) or argon (Ar) atmosphere to prevent oxidation.
Poor Film Adhesion or Peeling - Substrate Contamination: The substrate surface may not have been properly cleaned before film deposition. - High Film Stress: Mismatch in the coefficient of thermal expansion (CTE) between the thin film and the substrate can induce stress upon cooling, leading to cracking and peeling.[3] - Incorrect Annealing Temperature: Annealing at excessively high temperatures can increase film stress.- Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure before depositing the Ni-Pt film. - Optimize Annealing Parameters: Lowering the annealing temperature and extending the annealing time can help reduce residual stress.[3] A study on NiCr films found that adhesion was strongest at 350°C for 30 minutes.[4] - Slow Cooling Rate: Allow the sample to cool down slowly after annealing to minimize thermal shock.
Film Agglomeration or Island Formation - High Annealing Temperature: At elevated temperatures, typically above 700°C for Pt-based films, solid-state dewetting can occur, leading to the formation of islands to minimize surface energy.[5][6] - Thin Film Thickness: Very thin films are more susceptible to agglomeration.[7]- Reduce Annealing Temperature: Keep the annealing temperature below the threshold for significant agglomeration. - Increase Film Thickness: If the application allows, increasing the thickness of the Ni-Pt film can improve its thermal stability.
Film Cracking - Thermal Expansion Mismatch: A significant difference in the CTE between the Ni-Pt silicide film and the substrate is a primary cause of cracking.[3] - Rapid Temperature Changes: Fast heating or cooling rates can induce thermal stresses that lead to cracking.[3]- Substrate Selection: Choose a substrate with a CTE that is closely matched to that of the Ni-Pt silicide. - Control Ramping and Cooling Rates: Use a slower temperature ramp-up rate and a controlled cooling process to minimize thermal stress.

Frequently Asked Questions (FAQs)

1. What is the optimal annealing temperature for forming low-resistivity Ni-Pt silicide?

The optimal temperature for forming the low-resistivity NiSi phase in Ni-Pt films is typically in the range of 400°C to 550°C.[2] Annealing below this range may result in the formation of the higher-resistivity Ni₂Si phase, while temperatures above 650°C can lead to the formation of NiSi₂, which also has a higher resistivity.[1][2]

2. What is the role of Platinum (Pt) in the Ni-Pt thin film during annealing?

Platinum is added to nickel silicide to improve the thermal stability of the low-resistivity NiSi phase.[8] Pt has low solubility in the initial Ni₂Si phase and tends to segregate at grain boundaries and interfaces, which can slow down the silicide growth kinetics.[9] This segregation helps to prevent the premature transformation of NiSi to the undesirable NiSi₂ phase at higher temperatures.

3. Why is a nitrogen (N₂) atmosphere recommended for annealing Ni-Pt thin films?

A nitrogen atmosphere is recommended to prevent the oxidation of the nickel and platinum during the high-temperature annealing process. Oxygen can react with the metals to form oxides, which would increase the sheet resistance and potentially affect the film's structural integrity.

4. How does the annealing time affect the properties of the Ni-Pt thin film?

The annealing time is a critical parameter that influences the completeness of the silicidation reaction. Insufficient annealing time can result in an incomplete transformation to the desired NiSi phase, leading to higher sheet resistance. Conversely, excessively long annealing times at high temperatures can promote grain growth and potentially lead to film agglomeration.

5. Can Rapid Thermal Annealing (RTA) be used for Ni-Pt thin films?

Yes, Rapid Thermal Annealing (RTA) is a commonly used technique for forming nickel silicides. RTA offers precise control over the annealing temperature and duration, which is crucial for achieving the desired silicide phase while minimizing unwanted diffusion and agglomeration. A typical RTA process involves a rapid ramp-up to the target temperature, a short hold time (often on the order of seconds to minutes), and a controlled cool-down.

Data Presentation

Table 1: Effect of Annealing Temperature on Ni-based Thin Film Properties

Material SystemAnnealing Temperature (°C)ObservationReference
Ni-Cr300Reduction in resistance value[4]
Ni-Cr350Strongest film adhesion to substrate[4]
Ni-Cr450Largest decrease in resistance value[4]
Ni-Cr500Resistance value does not change significantly compared to 450°C[4]
Ni-Co-P400Sheet resistance decreases up to this temperature[10]
Ni silicide< 600NiSi agglomeration can begin[1]
Ni silicide> 700Phase transformation from NiSi to NiSi₂ can occur[1]
Pt/Ti450Increase in resistivity begins[6]
Pt/Ti> 700Dramatic increase in resistivity and film agglomeration[6]

Experimental Protocols

General Protocol for Rapid Thermal Annealing (RTA) of Ni-Pt Thin Films

This protocol provides a general guideline for the annealing of Ni-Pt thin films using an RTA system. Specific parameters should be optimized for your particular film thickness, Pt concentration, and substrate.

  • Sample Preparation:

    • Deposit the Ni-Pt thin film onto a clean substrate using a suitable deposition technique (e.g., sputtering, e-beam evaporation).

  • RTA System Preparation:

    • Ensure the RTA chamber is clean and free of contaminants.

    • Purge the chamber with high-purity nitrogen (N₂) or argon (Ar) gas to create an inert atmosphere. Maintain a consistent gas flow throughout the process.

  • Recipe Programming:

    • Program the RTA with the desired annealing recipe. A typical recipe consists of:

      • Ramp-up: A controlled temperature increase to the target annealing temperature. A rate of 10-50°C/second is common.

      • Soak/Dwell: A hold at the target temperature for a specific duration (e.g., 30-60 seconds).

      • Cool-down: A controlled or natural cooling of the sample back to room temperature.

  • Sample Loading:

    • Carefully place the sample onto the quartz tray within the RTA chamber. Ensure it is positioned correctly for uniform heating.

  • Execution of Annealing Process:

    • Start the pre-programmed annealing recipe.

    • Monitor the temperature profile during the process to ensure it follows the desired recipe.

  • Sample Unloading:

    • Once the annealing process is complete and the sample has cooled down to a safe temperature (typically below 100°C), carefully unload the sample from the chamber.

  • Post-Annealing Characterization:

    • Characterize the annealed film for properties such as sheet resistance, phase formation (using XRD), and surface morphology (using SEM or AFM).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_anneal Annealing cluster_char Characterization sub_clean Substrate Cleaning film_dep Ni-Pt Film Deposition sub_clean->film_dep rta_setup RTA Chamber Purge (N2/Ar) film_dep->rta_setup load_sample Load Sample rta_setup->load_sample run_rta Run RTA Process load_sample->run_rta unload_sample Unload Sample run_rta->unload_sample sheet_res Sheet Resistance Measurement unload_sample->sheet_res xrd Phase Analysis (XRD) sheet_res->xrd sem_afm Morphology Analysis (SEM/AFM) xrd->sem_afm

Caption: Experimental workflow for Ni-Pt thin film annealing.

Caption: Troubleshooting flowchart for common annealing issues.

References

Technical Support Center: Deposition of Uniform Pt-Ni Alloy Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of uniform Platinum-Nickel (Pt-Ni) alloy films.

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrodeposition and sputtering of Pt-Ni alloy films.

Electrodeposition Troubleshooting

Question: Why is the composition of my electrodeposited Pt-Ni film not matching the expected ratio?

Answer:

Controlling the composition of electrodeposited Pt-Ni films can be challenging due to the significant difference in the standard reduction potentials of platinum and nickel. Several factors can influence the final alloy composition. Here's a systematic approach to troubleshoot this issue:

  • Deposition Potential/Current Density Control: The deposition potential or current density is a critical parameter. The concentration of Ni in the film generally increases with more negative deposition potentials.[1]

    • Troubleshooting Step: Systematically vary the deposition potential or current density and analyze the resulting film composition using techniques like Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS).

    • Tip: Create a calibration curve of deposition potential/current density versus Ni content for your specific plating bath and substrate.

  • Plating Bath Composition: The relative concentrations of Pt and Ni ions in the electrolyte bath directly impact the composition of the deposited film.

    • Troubleshooting Step: Ensure the concentrations of the Pt and Ni salts in your bath are accurate. Depletion of one metal ion during deposition can alter the alloy composition over time.

    • Tip: Use a larger volume of electrolyte or replenish the metal ions during long deposition runs to maintain a stable bath composition.

  • Complexing Agents: The use of complexing agents can bring the reduction potentials of Pt and Ni closer, facilitating co-deposition.[2]

    • Troubleshooting Step: If you are not using a complexing agent, consider adding one like glycine for the Pt ions.[2] If you are, ensure its concentration is optimal.

    • Tip: The effectiveness of a complexing agent can be pH-dependent. Verify and adjust the pH of your plating bath accordingly.

  • pH of the Plating Bath: The pH of the electrolyte solution can affect the deposition kinetics of both metals and the efficiency of any complexing agents.

    • Troubleshooting Step: Monitor and control the pH of the plating bath throughout the deposition process. The optimal pH for a Pt-Ni alloy bath has been reported to be around 4.[2]

Question: My electrodeposited Pt-Ni film has poor adhesion to the substrate. What can I do?

Answer:

Poor adhesion is often related to substrate preparation and the initial stages of deposition. Follow these steps to improve adhesion:

  • Substrate Cleaning: The substrate surface must be meticulously clean and free of contaminants like oils, greases, and oxides.

    • Troubleshooting Step: Implement a thorough cleaning procedure, which may include degreasing with solvents, acid or alkaline cleaning, and a final rinse with deionized water.

    • Tip: For some substrates, an activation step, such as a brief dip in a dilute acid, may be necessary to remove native oxides and improve adhesion.

  • Initial Deposition Rate: A high initial deposition rate can lead to stress in the film and poor adhesion.

    • Troubleshooting Step: Start with a lower current density or a less negative potential at the beginning of the deposition process to promote better nucleation and adhesion.

    • Tip: A "strike" layer, a very thin and adherent initial layer deposited at a low current density, can be used before depositing the bulk of the film at a higher rate.

Question: The surface of my Pt-Ni film is rough and non-uniform. How can I improve the morphology?

Answer:

Achieving a smooth and uniform film morphology depends on several factors related to the electrodeposition conditions:

  • Current Density and Agitation: High current densities can lead to dendritic growth and a rough surface. Inadequate agitation can result in localized depletion of metal ions at the electrode surface, causing non-uniform deposition.

    • Troubleshooting Step: Lower the current density and ensure uniform and consistent agitation of the electrolyte.

    • Tip: The type of agitation (e.g., magnetic stirring, rotating disk electrode) can also influence the film morphology.

  • Additives and Brighteners: Certain organic additives can act as leveling agents or brighteners to produce smoother and more uniform deposits.

    • Troubleshooting Step: If not already in use, consider adding a suitable brightener or leveling agent to the plating bath.

    • Tip: The concentration of these additives is critical; too little may be ineffective, while too much can lead to brittle deposits.

  • Pulse Plating: Pulse or pulse-reverse plating can often produce finer-grained and smoother deposits compared to direct current (DC) plating.

    • Troubleshooting Step: If your equipment allows, experiment with pulse plating parameters such as peak current density, duty cycle, and frequency.

Sputtering Troubleshooting

Question: The stoichiometry of my sputtered Pt-Ni film is incorrect. How can I control the composition?

Answer:

Controlling the stoichiometry of sputtered alloy films requires careful management of the sputtering process parameters:

  • Target Composition: The simplest approach is to use a single alloy target with the desired Pt:Ni ratio.

    • Troubleshooting Step: If using an alloy target, verify its composition. If the film composition still deviates, it could be due to preferential sputtering.

    • Tip: Preferential sputtering of one element over the other can sometimes be mitigated by adjusting the sputtering power or pressure.

  • Co-sputtering from Separate Targets: Using separate Pt and Ni targets provides more flexibility in controlling the film composition.

    • Troubleshooting Step: The relative deposition rates of Pt and Ni can be controlled by adjusting the power applied to each target independently.

    • Tip: Calibrate the deposition rate of each material as a function of sputtering power to accurately control the film's stoichiometry.

  • Sputtering Pressure: The argon pressure in the sputtering chamber can influence the transport of sputtered atoms to the substrate and can affect the film composition.

    • Troubleshooting Step: Vary the sputtering pressure and analyze the resulting film composition.

Question: My sputtered Pt-Ni film is not uniform in thickness across the substrate. What is the cause?

Answer:

Thickness non-uniformity in sputtered films is a common issue that can be addressed by considering the following:

  • Substrate Rotation: Rotating the substrate during deposition is crucial for achieving uniform thickness, especially for larger substrates.

    • Troubleshooting Step: Ensure that the substrate rotation is functioning correctly and at a consistent speed.

  • Target-to-Substrate Distance and Angle: The distance and angle between the sputtering target and the substrate significantly impact the uniformity of the deposited film.

    • Troubleshooting Step: Optimize the target-to-substrate distance. A larger distance can improve uniformity but will also decrease the deposition rate.

    • Tip: Ensure the substrate is positioned directly in front of the target for the most uniform deposition.

  • Target Erosion: Over time, the sputtering target will erode, which can lead to a non-uniform flux of sputtered material.

    • Troubleshooting Step: Inspect the target for signs of uneven erosion. A "racetrack" erosion pattern is normal, but excessive or irregular erosion can affect uniformity.

    • Tip: Periodically changing the target or using a target with a more uniform erosion profile can help.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in depositing uniform Pt-Ni alloy films?

A1: The primary challenges include:

  • Composition Control: Due to the different electrochemical properties and sputtering yields of Pt and Ni, achieving a specific and uniform alloy composition can be difficult.

  • Uniform Thickness: Ensuring a consistent film thickness across the entire substrate surface requires careful control of deposition parameters.

  • Surface Morphology: Obtaining a smooth, dense, and defect-free film is often challenging, with issues like roughness, porosity, and cracking being common.[3]

  • Adhesion: Ensuring strong adhesion of the Pt-Ni film to the substrate is critical for the stability and performance of the device.

Q2: Which deposition technique is better for Pt-Ni alloy films, electrodeposition or sputtering?

A2: Both techniques have their advantages and disadvantages, and the choice depends on the specific application requirements:

  • Electrodeposition: This is a cost-effective and scalable method that is well-suited for coating complex shapes. However, controlling the composition and achieving high purity can be more challenging.

  • Sputtering: This physical vapor deposition (PVD) technique offers excellent control over film composition, thickness, and purity. It is generally a slower and more expensive process and is typically limited to line-of-sight deposition.

Q3: How can I accurately measure the composition of my Pt-Ni alloy film?

A3: Several surface-sensitive analytical techniques can be used to determine the composition of thin films:

  • Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a scanning electron microscope (SEM), EDS provides elemental composition information.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition and chemical states of the elements on the surface of the film.

  • Rutherford Backscattering Spectrometry (RBS): RBS is a quantitative technique that can determine the composition and thickness of thin films.

Q4: Can the crystal structure of the Pt-Ni alloy film be controlled during deposition?

A4: Yes, the crystal structure can be influenced by the deposition parameters. For example, in sputtering, the substrate temperature and deposition rate can affect the crystallinity and preferred orientation of the film. In electrodeposition, additives and plating conditions can influence the grain size and crystal structure.

Quantitative Data Tables

Table 1: Influence of Electrodeposition Potential on Pt-Ni Film Composition

Deposition Potential (V vs. SCE)Ni Content (atomic %)O Content (atomic %)Reference
> -0.6Increases with more negative potentialLow[1]
< -0.6Increases with more negative potentialCan increase, especially with boric acid[1]

Table 2: Typical Sputtering Parameters for Pt-Ni Alloy Films

ParameterTypical RangeEffect on Film PropertiesReference
Sputtering Power (W) 100 - 500Affects deposition rate and can influence stoichiometry.[4]
Argon Pressure (Pa) 0.1 - 1.0Influences film density, stress, and surface morphology.[4][5]
Substrate Temperature (°C) Room Temperature - 500Affects crystallinity, grain size, and film stress.[4]
Target Composition VariedDirectly influences the film's stoichiometry.[6]

Experimental Protocols

Protocol 1: Electrodeposition of Pt-Ni Alloy Film

This protocol provides a general procedure for the electrodeposition of a Pt-Ni alloy film.

1. Materials and Equipment:

  • Electrochemical cell with a three-electrode setup (working electrode, counter electrode, reference electrode).

  • Potentiostat/Galvanostat.

  • Plating bath containing:

    • Nickel chloride (NiCl₂·6H₂O) (e.g., 0.009 mol/dm³)[2]

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (e.g., 0.001 mol/dm³)[2]

    • Supporting electrolyte (e.g., boric acid).

    • Complexing agent (e.g., glycine).[2]

  • Substrate to be coated.

  • Deionized water.

2. Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by degreasing in an organic solvent, followed by rinsing with deionized water. If necessary, perform an acid activation step.

  • Plating Bath Preparation: Dissolve the Ni and Pt salts, supporting electrolyte, and complexing agent in deionized water to the desired concentrations. Adjust the pH to the optimal value (e.g., pH 4).[2]

  • Electrodeposition:

    • Assemble the electrochemical cell with the prepared substrate as the working electrode.

    • Immerse the electrodes in the plating bath.

    • Apply a constant potential or current density using the potentiostat/galvanostat. The specific value will depend on the desired film composition. For example, a current density between 0.15 A/dm² and 1.0 A/dm² can be used to obtain Ni content between 35 mol% and 67 mol%.[2]

    • Maintain the desired deposition time to achieve the target film thickness.

  • Post-Deposition Treatment:

    • After deposition, rinse the coated substrate thoroughly with deionized water.

    • Dry the sample, for example, with a stream of nitrogen.

Protocol 2: Sputtering of Pt-Ni Alloy Film

This protocol outlines a general procedure for depositing a Pt-Ni alloy film using magnetron sputtering.

1. Materials and Equipment:

  • Sputtering system with a vacuum chamber, magnetron sputtering source(s), and a substrate holder.

  • Pt and Ni sputtering targets (or a single Pt-Ni alloy target).

  • High-purity argon gas.

  • Substrate to be coated.

2. Procedure:

  • Substrate Preparation: Clean the substrate to remove any surface contaminants.

  • System Setup:

    • Mount the substrate onto the substrate holder.

    • Install the Pt and Ni targets in the sputtering sources.

    • Load the substrate into the vacuum chamber.

  • Deposition Process:

    • Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁴ Pa).

    • Introduce high-purity argon gas into the chamber to reach the desired sputtering pressure (e.g., 0.5 Pa).[5]

    • Apply power to the sputtering targets. If co-sputtering, the power to each target can be adjusted to control the film composition.

    • If desired, heat the substrate to the target temperature.

    • Open the shutter to begin deposition onto the substrate.

    • Rotate the substrate during deposition to ensure thickness uniformity.

    • Deposit for the required time to achieve the desired film thickness.

  • Post-Deposition:

    • Turn off the power to the targets and close the shutter.

    • Allow the substrate to cool down before venting the chamber.

    • Remove the coated substrate from the chamber.

Visualizations

experimental_workflow_electrodeposition cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_prep Substrate Cleaning (Degreasing, Rinsing) bath_prep Plating Bath Preparation (Dissolve Salts, Adjust pH) sub_prep->bath_prep cell_assembly Assemble Electrochemical Cell bath_prep->cell_assembly electrodeposition Apply Potential/Current (Constant or Pulsed) cell_assembly->electrodeposition rinsing Rinse with DI Water electrodeposition->rinsing drying Dry Sample rinsing->drying characterization Film Characterization (Composition, Morphology) drying->characterization

Caption: Experimental workflow for Pt-Ni alloy film electrodeposition.

troubleshooting_composition_sputtering start Incorrect Film Composition target_type Using Single Alloy or Co-sputtering? start->target_type single_target Check Target Stoichiometry target_type->single_target Single Alloy co_sputter Adjust Power to Individual Targets target_type->co_sputter Co-sputtering pressure Vary Sputtering Pressure single_target->pressure co_sputter->pressure analyze Analyze Film Composition (EDS/XPS) pressure->analyze analyze->target_type Iterate end Correct Composition Achieved analyze->end

References

effect of support materials on the stability of Ni-Pt catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel-Platinum (Ni-Pt) catalysts. The stability of these catalysts is critically influenced by the choice of support material, which can impact performance through mechanisms such as particle sintering, metal leaching, and coke formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways in which the support material affects the stability of Ni-Pt catalysts?

The support material plays a crucial role in the stability of Ni-Pt catalysts primarily through:

  • Metal-Support Interactions (MSI): Strong interactions between the metal nanoparticles and the support can anchor the particles, preventing their migration and subsequent agglomeration (sintering). For instance, supports like alumina (Al₂O₃) can form nickel-aluminate species upon calcination at high temperatures, which enhances the metal-support interaction and leads to smaller, more stable Ni nanoparticles.[1][2] Similarly, supports like ZrO₂ and CeO₂ can also promote strong MSI.[3]

  • Resistance to Sintering: Sintering, the agglomeration of metal nanoparticles at high temperatures, is a major cause of catalyst deactivation. The choice of support can influence the catalyst's resistance to this process. For example, some studies have shown that supports like γ-Mo₂N can induce a "reverse sintering" effect on Ni particles under thermal treatment due to strong metal-support interactions.[4]

  • Preventing Metal Leaching: In liquid-phase reactions, the support can help prevent the dissolution (leaching) of active metals into the reaction medium. A stable support with strong metal anchoring properties is essential to minimize this deactivation pathway.

  • Influencing Coke Formation: The acidity and surface properties of the support can affect the formation of carbon deposits (coke) on the catalyst surface, which can block active sites. For instance, supports with moderate acidity have been shown to yield better results in some reactions by balancing catalytic activity and resistance to coking.[3]

  • Enhancing Dispersion: A high surface area support with uniform porosity facilitates good dispersion of the metal nanoparticles, which is crucial for maximizing the number of active sites and improving stability.[5]

Q2: My Ni-Pt catalyst is deactivating quickly. What are the likely causes and how can I troubleshoot this?

Rapid deactivation of a Ni-Pt catalyst can stem from several factors related to the support material and reaction conditions. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Sintering of Metal Nanoparticles 1. Characterize the spent catalyst: Use techniques like Transmission Electron Microscopy (TEM) to check for an increase in nanoparticle size compared to the fresh catalyst.[6] 2. Evaluate the support material: Consider using a support known for strong metal-support interactions, such as ZrO₂, CeO₂, or appropriately treated Al₂O₃, to improve sintering resistance.[1][3] 3. Optimize reaction temperature: High temperatures accelerate sintering. Investigate if the reaction can be carried out at a lower temperature without significant loss of activity.
Coke Formation 1. Analyze the spent catalyst: Use Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of carbon deposition. 2. Modify the support acidity: If the support is highly acidic, it might promote side reactions leading to coke. Consider using a more neutral or basic support.[7] 3. Adjust reaction conditions: Modifying parameters like the H₂/reactant ratio can sometimes mitigate coke formation.
Metal Leaching 1. Analyze the reaction mixture: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect dissolved Ni or Pt in the liquid phase after the reaction.[8] 2. Enhance metal-support interaction: A stronger bond between the metals and the support can reduce leaching. This can be achieved by optimizing the catalyst preparation method or the choice of support material.
Support Degradation 1. Characterize the support structure: Use techniques like X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis to check for changes in the crystallinity and surface area of the support after the reaction. 2. Choose a more stable support: For harsh reaction conditions (e.g., high temperatures, corrosive environments), select a support with high thermal and chemical stability, such as certain metal oxides or carbon nanotubes.[9]

Troubleshooting Guides

Issue 1: Catalyst shows high initial activity but deactivates rapidly during a high-temperature reaction.
  • Primary Suspect: Sintering of Ni-Pt nanoparticles.

  • Diagnostic Approach:

    • Compare the TEM images of the fresh and spent catalyst to observe any increase in particle size.

    • Perform XRD analysis on both fresh and spent catalysts. A sharpening of the diffraction peaks corresponding to Ni and Pt can indicate an increase in crystallite size.

  • Solutions:

    • Switch to a support with stronger metal-support interactions. Materials like ZrO₂ or CeO₂ often exhibit better performance in preventing sintering at high temperatures compared to supports like SiO₂.[3][10]

    • Modify the existing support. For example, increasing the calcination temperature of a Ni/Al₂O₃ catalyst can lead to the formation of a nickel-aluminate spinel, which enhances metal-support interaction and improves stability.[1][2]

Issue 2: Gradual loss of activity and selectivity in a liquid-phase reaction.
  • Primary Suspect: Metal leaching or coke formation.

  • Diagnostic Approach:

    • Analyze the liquid product stream for dissolved metals using ICP-MS.

    • Characterize the spent catalyst for carbon deposition using TGA or TPO.

  • Solutions:

    • For Leaching:

      • Ensure a strong anchoring of the metal particles to the support. This can be influenced by the synthesis method (e.g., impregnation vs. deposition-precipitation) and the surface chemistry of the support.

    • For Coking:

      • Optimize the support's acidic/basic properties. A support with an appropriate level of acidity can minimize side reactions that lead to coke.[3]

      • Consider adding a promoter to the catalyst formulation that can inhibit coke formation.

Experimental Protocols

Protocol 1: Catalyst Stability Testing via Accelerated Durability Test (ADT)

This protocol is designed to simulate long-term catalyst degradation in a shorter timeframe.

  • Catalyst Ink Preparation:

    • Disperse a known amount of the Ni-Pt catalyst in a solution of isopropanol and Nafion® solution.

    • Sonnicate the mixture to form a homogeneous ink.

  • Electrode Preparation:

    • Deposit a specific volume of the catalyst ink onto a glassy carbon electrode and let it dry.

  • Electrochemical Cell Setup:

    • Use a three-electrode cell with the catalyst-coated electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE).

    • The electrolyte is typically an acidic or alkaline solution, depending on the target application.

  • Accelerated Durability Test:

    • Perform cyclic voltammetry (CV) for a large number of cycles (e.g., 1000-5000 cycles) within a defined potential window.[11]

    • Alternatively, hold the catalyst at a constant potential for an extended period (e.g., 12-24 hours) and monitor the current decay (chronoamperometry).[12]

  • Post-ADT Characterization:

    • Measure the electrochemical surface area (ECSA) before and after the ADT to quantify the loss of active sites.

    • Use TEM and XRD to analyze changes in particle size and structure.

Protocol 2: Temperature Programmed Reduction (TPR) to Assess Metal-Support Interaction

TPR helps in understanding the reducibility of the metal oxides and the strength of their interaction with the support.

  • Sample Preparation:

    • Place a known weight of the calcined catalyst in a quartz reactor.

  • Experimental Setup:

    • Use a chemisorption analyzer equipped with a thermal conductivity detector (TCD).

  • Procedure:

    • Pre-treat the sample by heating it in an inert gas flow (e.g., Ar or He) to remove adsorbed impurities.

    • Cool the sample to room temperature.

    • Introduce a reducing gas mixture (e.g., 5-10% H₂ in Ar) over the sample.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min).

    • The TCD will detect the consumption of H₂ as the metal oxides are reduced.

  • Data Analysis:

    • The temperature at which reduction peaks occur provides information about the nature of the metal species and their interaction with the support. Higher reduction temperatures generally indicate stronger metal-support interactions.[13]

Quantitative Data Summary

Support MaterialCatalyst SystemStability Test ConditionsKey Stability FindingsReference
Al₂O₃ Ni/Al₂O₃200 h at 700 °C (Dry Reforming of Methane)Catalyst calcined at 750 °C showed excellent stability and anti-coking ability due to strong metal-support interaction.[1][2][1][2]
ZrO₂ Ni/ZrO₂>30 h on stream (Propane Steam Reforming)Exhibited excellent long-term stability with high activity.[10][10]
CeO₂ Ni/CeO₂Propane Steam ReformingShowed intermediate performance and stability compared to ZrO₂ and TiO₂ supports.[10]
Carbon Nanotubes (CNTs) PtNi/CNTElectrochemical ORRDisplayed higher specific activity compared to a commercial Pt/C catalyst. CNTs offer better corrosion resistance than carbon black.[9][9]
MgAlOₓ Ni-Pt/MgAlOₓMethane Steam ReformingThe addition of Pt hindered the oxidation and reincorporation of Ni into the support lattice, improving stability.[13][13]

Visualizations

Experimental_Workflow_Catalyst_Synthesis cluster_synthesis Catalyst Synthesis (Impregnation Method) Support Support Material (e.g., Al2O3, ZrO2) Impregnation Impregnation Support->Impregnation Precursors Ni and Pt Precursor Salts (e.g., Ni(NO3)2, H2PtCl6) Precursors->Impregnation Drying Drying (e.g., 110°C for 12h) Impregnation->Drying Calcination Calcination (e.g., 500-750°C) Drying->Calcination Reduction Reduction (H2 flow, e.g., 400°C) Calcination->Reduction Final_Catalyst Final Ni-Pt/Support Catalyst Reduction->Final_Catalyst

Caption: Workflow for Ni-Pt catalyst synthesis via the impregnation method.

Factors_Influencing_Stability cluster_main Factors Affecting Ni-Pt Catalyst Stability Support Support Material Properties (Composition, Surface Area, Acidity) MSI Metal-Support Interaction (MSI) Support->MSI Dispersion Metal Dispersion & Particle Size Support->Dispersion Coking Coke Formation Support->Coking influences Sintering Sintering MSI->Sintering inhibits Leaching Metal Leaching MSI->Leaching prevents Dispersion->Sintering influences Stability Catalyst Stability Sintering->Stability Leaching->Stability Coking->Stability

Caption: Key factors influencing the stability of supported Ni-Pt catalysts.

References

Technical Support Center: Morphology Control of Electrodeposited Nickel-Platinum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrodeposition of nickel-platinum (Ni-Pt) alloys. The focus is on controlling the morphology and addressing common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the electrodeposition of Ni-Pt, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Adhesion of the Ni-Pt Film

  • Question: My electrodeposited Ni-Pt film is peeling or flaking off the substrate. What could be the cause, and how can I fix it?

  • Answer: Poor adhesion is a frequent issue that can often be traced back to inadequate substrate preparation.[1] Any contaminants or oxide layers on the substrate surface can interfere with the bonding of the deposited film.

    • Potential Causes:

      • Improper cleaning of the substrate.[1][2]

      • Presence of an oxide layer on the substrate.

      • Contamination in the electroplating bath.[3]

      • Incorrect current density, which can lead to high internal stress in the deposited film.[4]

    • Solutions:

      • Improve Substrate Cleaning: Implement a thorough cleaning process, including degreasing, and acid etching to remove any organic residues and oxide layers.[1][5]

      • Substrate Activation: For inert substrates like stainless steel, an activation step such as a pre-nickel strike may be necessary.

      • Bath Purification: Treat the plating bath with activated carbon to remove organic impurities or perform dummy plating at low current density to remove metallic contaminants.[2][5]

      • Optimize Current Density: Start with a lower current density and gradually increase it to the desired level to minimize stress in the coating.[4]

Issue 2: Rough or Nodular Deposit Morphology

  • Question: The surface of my Ni-Pt deposit is rough and has nodules instead of being smooth and uniform. How can I improve the surface morphology?

  • Answer: A rough or nodular deposit is often a sign of issues with the plating bath or operating parameters.

    • Potential Causes:

      • Suspended particles in the plating bath, such as dust, anode sludge, or precipitated salts.[2]

      • High current density, leading to uncontrolled, dendritic growth.[4]

      • Incorrect pH of the plating solution. A high pH can cause the precipitation of metal hydroxides.[2][6]

      • Insufficient agitation, resulting in localized depletion of metal ions at the cathode surface.

    • Solutions:

      • Improve Filtration: Continuously filter the plating bath to remove any suspended particles. Ensure anode bags are intact.[2]

      • Optimize Current Density: Lower the current density to promote more uniform and compact growth.[4]

      • Control pH: Regularly monitor and adjust the pH of the bath using appropriate acids or bases.[2][6]

      • Increase Agitation: Employ mechanical stirring or ultrasonic agitation to ensure a uniform concentration of ions at the electrode surface.

Issue 3: Pitting in the Electrodeposited Film

  • Question: I am observing small pits or pinholes on the surface of my Ni-Pt film. What causes this and how can I prevent it?

  • Answer: Pitting is typically caused by the adherence of hydrogen bubbles to the cathode surface during deposition.[4] The main challenge in Ni-Pt co-deposition is the catalytic property of platinum, which lowers the overpotential for the hydrogen evolution reaction.[7]

    • Potential Causes:

      • High rate of hydrogen evolution at the cathode.

      • Organic contamination in the plating bath.[2][8]

      • Insufficient wetting agent or anti-pitting agent in the electrolyte.[6]

      • Low concentration of boric acid, which acts as a buffer and helps to suppress pitting.[2]

    • Solutions:

      • Add a Wetting Agent: Introduce a suitable wetting agent to the bath to reduce the surface tension and prevent hydrogen bubbles from clinging to the surface.[6]

      • Optimize pH and Current Density: Adjusting the pH and lowering the current density can help to reduce the rate of hydrogen evolution.

      • Carbon Treatment: Purify the bath with activated carbon to remove organic contaminants.[2]

      • Maintain Boric Acid Concentration: Ensure the boric acid concentration is within the optimal range.[2]

Issue 4: Inconsistent or Incorrect Alloy Composition

  • Question: The composition of my electrodeposited Ni-Pt alloy is not what I expected, or it varies across the sample. How can I control the alloy composition?

  • Answer: The composition of an electrodeposited alloy is highly dependent on the plating bath chemistry and operating parameters.

    • Potential Causes:

      • Incorrect ratio of Ni²⁺ to Pt⁴⁺ ions in the plating bath.

      • Fluctuations in the plating temperature.

      • Incorrect or fluctuating current density or deposition potential.[9]

      • Depletion of one of the metal ions in the bath during prolonged deposition.

      • Complexing agents affecting the deposition potential of the individual metals differently.

    • Solutions:

      • Control Bath Composition: Precisely control the concentration of nickel and platinum salts in the electrolyte. The composition of the alloy can be tuned by varying the deposition potential.[9]

      • Maintain Constant Temperature: Use a thermostatically controlled water bath to maintain a constant plating temperature.

      • Use a Stable Power Supply: Employ a high-quality potentiostat or galvanostat to ensure a stable current or potential.

      • Replenish Metal Ions: For thick deposits or long deposition times, replenish the metal salts to maintain a constant concentration.

      • Select Appropriate Complexing Agents: Choose complexing agents that bring the deposition potentials of nickel and platinum closer together for more uniform co-deposition.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that control the morphology of electrodeposited Ni-Pt films?

A1: The morphology of electrodeposited Ni-Pt films is influenced by a combination of factors, including:

  • Current Density: Higher current densities generally lead to rougher surfaces and can promote dendritic growth, while lower current densities favor smoother, more compact films.[4]

  • Temperature: Temperature affects the kinetics of the deposition process, including diffusion rates and reaction kinetics. It can influence the grain size and internal stress of the deposit.

  • pH: The pH of the plating bath can affect the hydrogen evolution reaction, the formation of metal hydroxides, and the effectiveness of additives.[2][6]

  • Bath Composition: The concentration of metal ions, supporting electrolytes, and additives plays a crucial role. Additives can significantly alter the morphology of the deposit.[7]

  • Agitation: Proper agitation ensures a uniform supply of ions to the electrode surface, leading to a more uniform deposit.

Q2: What is the role of additives in the Ni-Pt electrodeposition bath?

A2: Additives are used to modify the properties and morphology of the electrodeposited film. Common types of additives and their functions include:

  • Brighteners: Organic molecules that adsorb onto the cathode surface and promote the formation of fine-grained, bright deposits.

  • Leveling Agents: Additives that help to produce a smoother deposit by preferentially adsorbing on peaks and promoting deposition in valleys.

  • Wetting Agents (Surfactants): Reduce the surface tension of the electrolyte to prevent the adhesion of hydrogen bubbles and minimize pitting.[6]

  • Stress Reducers: Chemicals that help to relieve the internal stress in the deposited film, reducing the risk of cracking and improving adhesion.

Q3: How can I characterize the morphology and composition of my Ni-Pt films?

A3: Several techniques can be used to characterize your electrodeposited films:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and cross-sectional thickness of the deposit.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To determine the elemental composition of the alloy.

  • X-ray Diffraction (XRD): To identify the crystal structure and phase composition of the Ni-Pt alloy.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemistry and oxidation states of the elements.[7]

Experimental Protocols & Data

Table 1: Typical Bath Composition and Operating Parameters for Ni-Pt Electrodeposition
ParameterTypical RangePurpose
Nickel Salt (e.g., NiSO₄·6H₂O)50 - 150 g/LSource of nickel ions
Platinum Salt (e.g., H₂PtCl₆)1 - 10 g/LSource of platinum ions
Boric Acid (H₃BO₃)30 - 45 g/LpH buffer and pitting suppressor[2]
Supporting Electrolyte (e.g., NaCl)10 - 30 g/LIncreases conductivity of the bath
pH3.5 - 5.0Affects deposit properties and hydrogen evolution[2][6]
Temperature40 - 60 °CInfluences deposition rate and deposit properties
Current Density1 - 5 A/dm²Controls the rate of deposition and morphology
AgitationMild to moderateEnsures uniform ion concentration
Protocol 1: Substrate Preparation for Electrodeposition
  • Degreasing: Ultrasonically clean the substrate in acetone for 10-15 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

  • Acid Etching: Immerse the substrate in a 10% sulfuric acid solution for 1-2 minutes to remove any oxide layers.

  • Rinsing: Rinse the substrate again with DI water.

  • Drying: Dry the substrate with a stream of nitrogen or argon gas before immediately placing it in the electrodeposition cell.

Protocol 2: Electrodeposition of Ni-Pt Alloy
  • Bath Preparation: Dissolve the required amounts of nickel salt, platinum salt, boric acid, and supporting electrolyte in DI water to prepare the plating solution.

  • pH Adjustment: Adjust the pH of the bath to the desired value using dilute sulfuric acid or sodium hydroxide.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Temperature Control: Place the cell in a water bath to maintain the desired operating temperature.

  • Electrodeposition: Apply the desired constant current (galvanostatic) or potential (potentiostatic) using a potentiostat/galvanostat for the specified duration.

  • Post-Deposition Cleaning: After deposition, immediately rinse the coated substrate with DI water to remove any residual electrolyte.

  • Drying: Dry the sample with a stream of nitrogen or argon gas.

Visualizations

Troubleshooting_Workflow cluster_adhesion Poor Adhesion cluster_roughness Rough Deposit cluster_pitting Pitting cluster_composition Incorrect Composition start Deposition Problem Identified p1 Is substrate cleaning thorough? start->p1 Peeling/Flaking p2 Is current density too high? start->p2 Roughness/Nodules p4 Is hydrogen evolution excessive? start->p4 Pinholes p5 Are bath parameters stable? (Temp, Conc., Potential) start->p5 Compositional Issues s1 Improve cleaning protocol (degreasing, etching) p1->s1 No end Problem Resolved s1->end s2 Lower current density p2->s2 Yes p3 Is bath filtration adequate? p2->p3 No s2->end s3 Improve filtration p3->s3 No p3->end Yes s3->end s4 Add wetting agent Optimize pH and current density p4->s4 Yes s4->end s5 Stabilize operating parameters Replenish ions p5->s5 No s5->end

Caption: Troubleshooting workflow for common Ni-Pt electrodeposition issues.

Electrodeposition_Workflow cluster_prep Substrate Preparation cluster_deposition Electrodeposition Process cluster_post Post-Deposition prep1 Degreasing (e.g., Acetone) prep2 DI Water Rinse prep1->prep2 prep3 Acid Etching (e.g., H₂SO₄) prep2->prep3 prep4 Final DI Water Rinse prep3->prep4 prep5 Drying (e.g., N₂ stream) prep4->prep5 dep1 Prepare Plating Bath prep5->dep1 dep2 Assemble Electrochemical Cell dep1->dep2 dep3 Set Temperature dep2->dep3 dep4 Apply Current/Potential dep3->dep4 post1 DI Water Rinse dep4->post1 post2 Drying post1->post2 post3 Characterization (SEM, EDS, XRD) post2->post3

References

Technical Support Center: Mitigating Poisoning of Ni-Pt Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poisoning of Nickel-Platinum (Ni-Pt) catalysts in chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Ni-Pt catalysts, providing potential causes and recommended actions.

Problem Potential Cause Recommended Action
Low or no conversion of reactants Catalyst Poisoning: Impurities in solvents or reactants are blocking active sites.[1]- Purify all reactants and solvents to remove potential poisons like sulfur or nitrogen compounds.[1][2] - Consider using a scavenger resin to capture impurities.[1]
Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.- Incrementally increase the catalyst loading. - Ensure proper dispersion of the catalyst in the reaction medium.[1]
Reaction starts but stops before completion Progressive Catalyst Deactivation: The reaction product may be a stronger poison than the starting material.[3]- Consider staged addition of the catalyst to maintain a sufficient number of active sites.[3] - Explore in-situ product removal or protection of functional groups that may cause poisoning.[3]
Catalyst Fouling by Oligomerization/Coking: Reactants or products are forming polymers or carbon deposits on the catalyst surface.[1][4]- Lower the reaction temperature.[1] - Decrease the concentration of the reactant prone to oligomerization.[1] - Consider a different solvent system.[1]
Inconsistent reaction yields between batches Impurities in Starting Material: Residual reagents from the synthesis of starting materials can act as potent catalyst poisons.[3]- Repurify the starting materials through methods like distillation or chromatography.[3]
Low selectivity (e.g., over-reduction) Catalyst is too active: The catalyst is promoting undesired side reactions.- Utilize a selectively deactivated ("poisoned") catalyst, such as a Lindlar-type catalyst for partial hydrogenations.[1][5] - Introduce a controlled amount of a catalyst inhibitor like quinoline.[1][5]
High Hydrogen Pressure: Excessive hydrogen pressure can lead to over-reduction.- Reduce the hydrogen pressure to the minimum required for the desired transformation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for Ni-Pt catalysts?

A1: Common poisons for Ni-Pt catalysts can be broadly categorized as:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and other sulfur-containing molecules are particularly potent poisons for noble metal catalysts.[2][4]

  • Nitrogen-Containing Compounds: Pyridine, quinoline, and various amines can strongly adsorb to the catalyst surface and inhibit its activity.[5][6]

  • Carbon Monoxide (CO): CO can bind strongly to the active metal sites, blocking them from reactants.[7]

  • Heavy Metals: Elements like lead (Pb), mercury (Hg), and arsenic (As) can irreversibly deactivate the catalyst.[7][8]

  • Organic Compounds: Certain organic molecules can decompose on the catalyst surface, leading to the formation of coke or carbonaceous deposits that block active sites.[7]

Q2: How can I determine if my Ni-Pt catalyst is poisoned?

A2: A diagnostic test can help determine if catalyst poisoning is the cause of reaction failure.

  • Methodology:

    • Set up the reaction under standard conditions.

    • Monitor the reaction progress at regular intervals using techniques like TLC, GC-MS, or NMR.[3]

    • If the reaction stalls, carefully add a second, fresh portion of the catalyst to the reaction mixture.

  • Interpretation:

    • If the reaction resumes and proceeds to completion, it strongly suggests that the initial catalyst was deactivated, likely due to poisoning.

    • If the reaction does not restart, other factors such as substrate stability or reaction equilibrium may be the issue.

Q3: What is the difference between reversible and irreversible poisoning?

A3: The distinction lies in the strength of the interaction between the poison and the catalyst.

  • Reversible Poisoning: The poison is not strongly bonded to the active sites and can be removed, restoring catalyst activity. This can often be achieved by removing the poison from the feed stream.[9]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the catalyst's active sites, leading to permanent deactivation.[9]

Q4: Can a poisoned Ni-Pt catalyst be regenerated?

A4: The feasibility of regeneration depends on the nature of the poison and the deactivation mechanism.

  • Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated through controlled oxidation to burn off the coke, followed by a reduction step.[1]

  • Reversible Poisoning: Washing the catalyst with a suitable solvent or a mild acidic solution, or thermal treatment, may remove the poison.[1][4]

  • Sulfur Poisoning: Regeneration can be challenging but may be achieved by treating the catalyst with a hydrogen stream at high temperatures.[4] Oxidative treatments can also be used but may alter the catalyst's properties.[4]

  • Sintering: Thermal degradation leading to the agglomeration of metal particles is generally irreversible.[1]

Quantitative Data on Catalyst Deactivation and Regeneration

The following table summarizes the impact of a common poison, hydrogen sulfide (H₂S), on a Ni-based catalyst and the subsequent recovery of activity after regeneration.

Catalyst State Reaction Temperature (°C) H₂S Concentration (ppm) CO₂ Conversion (%)
Fresh Catalyst220076
Poisoned Catalyst22025-100~10
Regenerated Catalyst220076

Data adapted from a study on a Ni-Ce-Zr catalyst in CO₂ methanation.[10]

Experimental Protocols

Protocol 1: Regeneration of a Coke-Fouled Ni-Pt Catalyst

  • Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove adsorbed hydrocarbons.[4]

  • Controlled Oxidation: While maintaining the inert gas flow, slowly heat the catalyst to 300-500 °C. Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂). Caution: This process is exothermic; monitor the temperature carefully to prevent catalyst sintering.[4]

  • Hold: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until the coke is completely combusted (monitored by off-gas analysis for CO₂).[4]

  • Cooling and Inert Purge: Switch back to an inert gas flow and cool the catalyst to room temperature.

  • Reduction (Reactivation): To reactivate the metallic sites, heat the catalyst under a flow of hydrogen (e.g., 5% H₂ in N₂) to a temperature appropriate for the specific catalyst (e.g., 200-400 °C) for 2-4 hours.[1]

  • Storage: After cooling to room temperature under an inert atmosphere, store the regenerated catalyst under nitrogen or argon.[1]

Protocol 2: Regeneration of a Sulfur-Poisoned Ni-Pt Catalyst

  • Purging: Place the poisoned catalyst in a reactor and purge with an inert gas to remove residual reactants and products.[4]

  • Hydrogen Treatment: Heat the catalyst under a flow of hydrogen gas to a high temperature (e.g., 350-500 °C). The optimal temperature will depend on the catalyst's stability and the nature of the sulfur species.[4][10]

  • Treatment Duration: Maintain the hydrogen flow at the elevated temperature for a sufficient period (can range from hours to days) until catalyst activity is restored.[4]

  • Cooling: Cool the catalyst to room temperature under an inert gas flow before use.

Visualizations

CatalystPoisoningMechanisms cluster_poisoning Catalyst Poisoning Pathways cluster_deactivation Deactivation Mechanisms Reactants Reactants + Impurities Catalyst Active Ni-Pt Catalyst Reactants->Catalyst Reaction Poisoning Chemical Poisoning (e.g., Sulfur, CO) Reactants->Poisoning Impurities Fouling Fouling/Coking Reactants->Fouling Side Reactions Product Desired Product Catalyst->Product Sintering Thermal Sintering Catalyst->Sintering High Temp. Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Overview of common deactivation pathways for Ni-Pt catalysts.

TroubleshootingWorkflow Start Low Catalyst Activity Observed Check_Purity Check Purity of Reactants/Solvents? Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impurities Found Diagnostic_Test Perform Diagnostic Test (Add Fresh Catalyst)? Check_Purity->Diagnostic_Test No Impurities Purify->Diagnostic_Test Poisoning_Suspected Poisoning is Likely Diagnostic_Test->Poisoning_Suspected Activity Restored Other_Issue Investigate Other Issues (Kinetics, Temp, Pressure) Diagnostic_Test->Other_Issue No Change Regenerate Attempt Catalyst Regeneration Poisoning_Suspected->Regenerate Success Activity Restored Regenerate->Success Optimize Optimize Reaction Conditions Other_Issue->Optimize Optimize->Success

Caption: A logical workflow for troubleshooting low Ni-Pt catalyst activity.

RegenerationProcess Deactivated Deactivated Catalyst (Coke or Poison) Purge Purge with Inert Gas (e.g., N2, Ar) Deactivated->Purge Treatment Thermal/Chemical Treatment Purge->Treatment Oxidation Controlled Oxidation (for Coke Removal) Treatment->Oxidation Fouled H2_Treatment High-Temp H2 Treatment (for Sulfur Removal) Treatment->H2_Treatment Poisoned Reduction Reduction Step (Reactivate Metal) Oxidation->Reduction H2_Treatment->Reduction Regenerated Regenerated Active Catalyst Reduction->Regenerated

Caption: General experimental workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Analysis of Ni-Pt vs. Pt/C Catalysts for Methanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient and cost-effective direct methanol fuel cells (DMFCs), the development of high-performance anode catalysts is paramount. Platinum (Pt) has long been the benchmark catalyst for the methanol oxidation reaction (MOR). However, its high cost and susceptibility to poisoning by carbon monoxide (CO), a common reaction intermediate, have driven research towards more robust and active materials. Alloying platinum with other transition metals, such as nickel (Ni), has emerged as a promising strategy to overcome these limitations. This guide provides a detailed comparative study of Nickel-Platinum (Ni-Pt) alloy catalysts versus the conventional Platinum on carbon support (Pt/C) catalysts for methanol oxidation, supported by experimental data and detailed protocols.

Performance Comparison: Ni-Pt vs. Pt/C

The electrocatalytic performance of Ni-Pt and Pt/C catalysts is evaluated based on several key metrics, including catalytic activity, stability, and resistance to CO poisoning. Ni-Pt alloys consistently demonstrate superior performance over their Pt/C counterparts.

The enhanced performance of Ni-Pt catalysts can be attributed to a combination of factors. The bifunctional mechanism suggests that Ni provides oxygenated species (e.g., NiOOH) at lower potentials than Pt, which facilitates the oxidative removal of CO adsorbed on adjacent Pt sites. Additionally, the electronic effect , or ligand effect, involves the modification of the electronic structure of Pt by the presence of Ni, which weakens the adsorption of CO on the Pt surface and thereby enhances its tolerance to poisoning.[1] Studies have shown that the onset potential for methanol oxidation on Pt(Ni)/C can be about 0.15 V lower than that of Pt/C, indicating a higher catalytic activity.[1] Furthermore, the mass and specific activities of Pt(Ni)/C catalysts have been reported to be significantly higher than those of commercial Pt/C.[1]

Performance MetricNi-Pt CatalystsPt/C CatalystsKey Advantages of Ni-Pt
Catalytic Activity
Mass Activity (mA/mgPt)Higher (e.g., ~420 - 1562.0)[1][2]Lower (e.g., ~158.2)[3]Higher Pt utilization efficiency.
Specific Activity (mA/cm²)Higher (e.g., ~5.38)[2]LowerIndicates superior intrinsic catalytic activity.
Onset Potential for MORLower (shifted to less anodic potentials by ~160 mV)HigherLower energy barrier for methanol oxidation.
Stability
Chronoamperometric StabilityEnhanced long-term stability with slower current decay.Prone to deactivation due to CO poisoning.Longer operational lifetime.
CO Tolerance
If/Ib RatioGenerally higher, indicating better oxidation of intermediates.Lower, suggesting accumulation of poisoning species.Greater resistance to poisoning by intermediates.
CO Stripping VoltammetryLower CO oxidation potential.[1]Higher CO oxidation potential.Easier removal of adsorbed CO.

Experimental Protocols

To ensure a fair and accurate comparison between Ni-Pt and Pt/C catalysts, standardized experimental protocols are crucial. The following sections detail the typical methodologies for catalyst synthesis and electrochemical evaluation.

Catalyst Synthesis

1. Ni-Pt Alloy Catalyst Synthesis (Colloid Chemistry Method):

A common method for synthesizing Ni-Pt alloy nanocrystals involves the co-reduction of platinum and nickel precursors in the presence of a capping agent and a reducing agent in a high-boiling point solvent.[4]

  • Precursors: Platinum(II) acetylacetonate (Pt(acac)₂) and Nickel(II) acetylacetonate (Ni(acac)₂).

  • Solvent: Oleylamine (acts as both solvent and capping agent).

  • Reducing Agent: Borane tributylamine complex or similar reducing agents.

  • Procedure:

    • The precursors, capping agent, and solvent are mixed in a reaction flask.

    • The mixture is heated to a specific temperature (e.g., 120-150 °C) under a protective atmosphere (e.g., Argon) to facilitate the reduction of the metal salts and the formation of alloy nanoparticles.

    • The resulting nanoparticles are then precipitated, washed multiple times with a solvent like ethanol to remove excess capping agent and unreacted precursors, and finally dried.

    • For carbon-supported catalysts, the synthesized nanoparticles are dispersed in a solvent with a carbon support material (e.g., Vulcan XC-72R) and sonicated to ensure uniform distribution.

2. Pt/C Catalyst Synthesis (Solid-State Process):

A solid-state synthesis method can be employed to prepare highly dispersed Pt nanoparticles on a carbon support.[5]

  • Precursor: Platinum(II) acetylacetonate (Pt(acac)₂).

  • Support: Vulcan XC-72R carbon black.

  • Procedure:

    • The Pt precursor and carbon support are intimately mixed in the solid state.

    • The mixture is subjected to thermal decomposition at a controlled temperature (e.g., 500 °C) in an inert atmosphere (e.g., Nitrogen).[5]

    • This process leads to the decomposition of the precursor and the formation of Pt nanoparticles directly on the carbon support.

Electrochemical Evaluation

Electrochemical measurements are typically performed in a standard three-electrode cell using a potentiostat.

  • Working Electrode: A thin film of the catalyst ink (a mixture of the catalyst powder, a binder like Nafion, and a solvent like isopropanol) is drop-casted onto a glassy carbon electrode.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or a reversible hydrogen electrode (RHE).

  • Electrolyte: An acidic solution, typically 0.5 M H₂SO₄, containing a specific concentration of methanol (e.g., 1.0 M).

Key Electrochemical Tests:

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the electrochemically active surface area (ECSA) and to evaluate the catalytic activity for methanol oxidation.

    • Procedure: The potential is swept between a lower and an upper limit (e.g., 0.05 V to 1.2 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).[6] The forward scan shows the oxidation of methanol, while the backward scan reveals the oxidation of intermediates.

  • Chronoamperometry (CA):

    • Purpose: To assess the long-term stability and CO tolerance of the catalyst.

    • Procedure: A constant potential (e.g., 0.6 V vs. RHE) is applied to the working electrode for an extended period (e.g., 3600 s), and the resulting current is measured over time. A slower current decay indicates better stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the kinetics of the methanol oxidation reaction.

    • Procedure: A small AC voltage perturbation is applied over a range of frequencies at a specific DC potential, and the impedance response is measured.[6]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying reaction mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Performance Analysis S1 Ni-Pt Catalyst Synthesis (e.g., Colloid Method) C1 XRD S1->C1 C2 TEM S1->C2 C3 XPS S1->C3 S2 Pt/C Catalyst Synthesis (e.g., Solid-State Method) S2->C1 S2->C2 S2->C3 E1 Electrode Preparation C1->E1 C2->E1 C3->E1 E2 Cyclic Voltammetry (CV) E1->E2 E3 Chronoamperometry (CA) E1->E3 E4 EIS E1->E4 A1 Activity Comparison E2->A1 A3 CO Tolerance Evaluation E2->A3 A2 Stability Assessment E3->A2 E4->A1 Methanol_Oxidation_Mechanism cluster_PtC Pt/C Catalyst cluster_NiPt Ni-Pt Catalyst Pt_CH3OH CH3OH(ads) on Pt Pt_CO CO(ads) on Pt Pt_CH3OH->Pt_CO -4H+, -4e- Pt_CO->Pt_CO Poisoning Pt_CO2 CO2 Pt_CO->Pt_CO2 +OH(ads) Pt_H2O H2O(ads) on Pt Pt_OH OH(ads) on Pt Pt_H2O->Pt_OH -H+, -e- Pt_OH->Pt_CO2 NiPt_CH3OH CH3OH(ads) on Pt NiPt_CO CO(ads) on Pt NiPt_CH3OH->NiPt_CO -4H+, -4e- NiPt_CO2 CO2 NiPt_CO->NiPt_CO2 +OH(ads) from Ni Ni_H2O H2O(ads) on Ni Ni_OH OH(ads) on Ni Ni_H2O->Ni_OH -H+, -e- Ni_OH->NiPt_CO2

References

A Researcher's Guide to Validating DFT Calculations of Ni-Pt Surface Energies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately predicting the surface properties of bimetallic alloys like Nickel-Platinum (Ni-Pt) is crucial for applications ranging from catalysis to biocompatible coatings. Density Functional Theory (DFT) has emerged as a powerful computational tool for these predictions. However, the validation of these theoretical calculations against experimental data is a critical step to ensure their reliability.

Unveiling Surface Energies: A Tale of Two Methods

The determination of surface energy, a measure of the excess energy at the surface of a material compared to the bulk, can be approached from two distinct avenues: theoretical calculations and experimental measurements. The convergence of results from both approaches provides the strongest validation.

The Computational Approach: Density Functional Theory

DFT calculations are a first-principles method used to determine the electronic structure of materials, from which properties like surface energy can be derived. The general workflow for calculating the surface energy of a Ni-Pt alloy involves creating a slab model of the material. This is computationally intensive but provides detailed insights into surface phenomena.

A key aspect of these calculations is the choice of exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Different functionals can yield varying results, making comparison with experimental data essential for selecting the most appropriate one for a given system. For metallic systems, the Generalized Gradient Approximation (GGA) is commonly employed.[1]

The Experimental Approach: Measuring the Immeasurable

Experimentally determining the surface energy of solid metals is a challenging endeavor.[2] Unlike liquids, solids cannot be easily deformed to measure changes in surface area. Therefore, indirect methods are typically employed.

One of the most common techniques is the contact angle measurement .[3][4] This method involves placing a droplet of a liquid with a known surface tension on the solid surface and measuring the angle at which the liquid interface meets the solid.[5][6] By using a series of liquids with different known surface tensions, the surface energy of the solid can be extrapolated using various theoretical models.[7][8]

Another technique is the zero-creep method , which is particularly suited for high-temperature measurements of solid metals. This method involves applying a small stress to a thin wire or foil at elevated temperatures and determining the stress at which the material neither elongates nor contracts. This equilibrium point is related to the surface tension of the solid.

A Comparative Look: DFT Predictions for Ni-Based Alloys

While specific experimental data for Ni-Pt surface energies are lacking, DFT studies on Ni-based alloys provide valuable theoretical predictions that await experimental validation. These studies often explore the influence of factors like alloy composition and surface facet on the calculated surface energy. For instance, in Ni-Cr alloys, DFT calculations have shown that the surface energy of the (111), (110), and (100) surfaces increases with the amount of Cr doping.[9] Similarly, for Pt-modified NiAl, first-principles calculations have been used to investigate the effect of Pt on the surface energy.[1][10][11]

Below is a summary of representative DFT-calculated surface energies for pure Ni and Pt, which would serve as baseline values in a validation study of Ni-Pt alloys.

MetalSurface FacetDFT Calculated Surface Energy (J/m²)Reference
Ni(111)1.94 - 2.01[9]
Ni(100)2.21 - 2.43[9]
Ni(110)2.34 - 2.37[9]
Pt(111)~1.7 (Varies with functional)[12]
Pt(100)~2.0 (Varies with functional)[12]
Pt(110)~2.1 (Varies with functional)[12]

Experimental Protocols: A Step-by-Step Guide

To facilitate future validation studies, detailed experimental protocols are essential.

Protocol for Contact Angle Measurement
  • Sample Preparation: A flat, smooth, and clean surface of the Ni-Pt alloy is prepared. This may involve mechanical polishing, followed by chemical etching or plasma cleaning to remove any surface contaminants or oxide layers.

  • Liquid Selection: A set of well-characterized liquids with a range of known surface tensions (both polar and dispersive components) are chosen. Common choices include deionized water, diiodomethane, and formamide.[13]

  • Measurement: A goniometer is used to deposit a precise volume of each liquid onto the alloy surface. The contact angle is measured at the three-phase (solid-liquid-gas) contact line.[5]

  • Data Analysis: The measured contact angles are used in conjunction with theoretical models (e.g., Owens-Wendt-Rabel-Kaelble or Fowkes) to calculate the surface free energy of the solid.[7][8]

Protocol for DFT Surface Energy Calculation
  • Bulk Calculation: The equilibrium lattice constant of the bulk Ni-Pt alloy is first calculated.

  • Slab Creation: A slab model of the desired surface facet (e.g., (111), (100), (110)) is constructed from the optimized bulk structure. A vacuum layer is added to separate the periodic images of the slab.[14]

  • Relaxation: The atomic positions in the top layers of the slab are allowed to relax until the forces on the atoms are minimized. The bottom layers are typically fixed to simulate the bulk material.[15]

  • Energy Calculation: The total energies of the relaxed slab and the equivalent number of atoms in the bulk are calculated.

  • Surface Energy Determination: The surface energy (γ) is calculated using the formula: γ = (E_slab - n * E_bulk) / (2 * A) where E_slab is the total energy of the slab, n is the number of atoms in the slab, E_bulk is the energy per atom in the bulk, and A is the surface area of one side of the slab.[16]

Visualizing the Validation Workflow

The logical flow of validating DFT calculations with experimental data can be visualized as follows:

ValidationWorkflow cluster_dft DFT Calculation cluster_exp Experimental Measurement dft_bulk Bulk Calculation dft_slab Slab Creation dft_bulk->dft_slab dft_relax Structural Relaxation dft_slab->dft_relax dft_energy Total Energy Calculation dft_relax->dft_energy dft_surface_energy Calculate Surface Energy dft_energy->dft_surface_energy compare Compare and Validate dft_surface_energy->compare exp_prep Sample Preparation exp_measure Contact Angle Measurement exp_prep->exp_measure exp_analysis Data Analysis exp_measure->exp_analysis exp_surface_energy Determine Surface Energy exp_analysis->exp_surface_energy exp_surface_energy->compare refine Refine DFT Model (e.g., functional, slab thickness) compare->refine If discrepancy exists refine->dft_bulk

Caption: Workflow for validating DFT surface energy calculations.

References

A Comparative Guide to the Catalytic Performance of Nickel-Platinum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of various Nickel-Platinum (Ni-Pt) alloy compositions across several key chemical reactions. The data presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in selecting optimal catalyst formulations for their specific applications.

Electrocatalysis: Oxygen Reduction Reaction (ORR)

The Oxygen Reduction Reaction is a critical process in fuel cells and other electrochemical energy conversion devices. The addition of nickel to platinum has been shown to significantly enhance the catalytic activity for ORR, primarily by modifying the electronic structure of platinum and weakening the binding of oxygen-containing intermediates.

Performance Comparison

The following table summarizes the mass activity (MA) and specific activity (SA) of various carbon-supported Pt-Ni alloy catalysts for the ORR at 0.9 V vs. the Reversible Hydrogen Electrode (RHE). Higher values indicate better catalytic performance.

Catalyst Composition (Atomic Ratio)Mass Activity (mA/mg_Pt)Specific Activity (mA/cm²)Reference
Pt/C (Commercial)0.07-[1]
PtNi/C (Hollow Structure)0.491.88[1]
Pt:Ni (4:1)8.420.09[2]
Pt:Ni (1:1)-0.09[2]
PtNi/C (Pt atomic ratio ~1, Ni ~0.35)0.574-[3]
Pt/C JM (Commercial)~0.21-[3]
Experimental Protocol: ORR Activity Measurement using Rotating Disk Electrode (RDE)

Catalyst Ink Preparation:

  • A specific amount of the Pt-Ni/C catalyst is dispersed in a mixture of isopropanol and deionized water.[4]

  • A small volume of Nafion® solution (typically 5 wt%) is added to the suspension to act as a binder.

  • The mixture is sonicated in an ice bath to form a homogeneous catalyst ink.

Working Electrode Preparation:

  • A micropipette is used to drop a small, precise volume of the catalyst ink onto the glassy carbon surface of the RDE.

  • The electrode is then dried under a controlled atmosphere to form a uniform catalyst thin film.

Electrochemical Measurements:

  • The RDE, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE) are placed in a glass electrochemical cell containing an acidic electrolyte (typically 0.1 M HClO₄).[4][5]

  • The electrolyte is purged with high-purity argon to remove dissolved oxygen for the initial cyclic voltammetry (CV) measurements.

  • CV is performed to clean the catalyst surface and determine the electrochemical active surface area (ECSA).[4]

  • The electrolyte is then saturated with high-purity oxygen.

  • Linear sweep voltammetry (LSV) is performed at a specific rotation speed (e.g., 1600 rpm) and a slow scan rate (e.g., 10 mV/s) to obtain the ORR polarization curve.[4]

  • The mass activity and specific activity are calculated from the kinetic current, which is derived from the Koutecký–Levich equation, and normalized to the platinum mass and ECSA, respectively.[5]

ORR_Experimental_Workflow cluster_synthesis Catalyst Ink Preparation cluster_electrode Working Electrode Preparation cluster_measurement Electrochemical Measurement s1 Disperse Pt-Ni/C in Isopropanol/Water s2 Add Nafion® Solution s1->s2 s3 Sonicate to form Ink s2->s3 e1 Drop Ink onto Glassy Carbon RDE s3->e1 e2 Dry to form Thin Film e1->e2 m1 Assemble 3-Electrode Cell with Electrolyte e2->m1 m2 Ar Purge & CV (ECSA Determination) m1->m2 m3 O₂ Purge & LSV (ORR Polarization) m2->m3 m4 Data Analysis (MA & SA Calculation) m3->m4

Caption: Experimental workflow for measuring ORR activity.

Methane Steam Reforming

Methane steam reforming is a crucial industrial process for producing hydrogen and synthesis gas (syngas). Nickel-based catalysts are widely used due to their high activity and low cost. The addition of platinum to nickel catalysts can enhance their activity and stability, particularly by improving their resistance to deactivation from carbon deposition and oxidation.[6][7]

Performance Comparison

The following table compares the methane conversion of a bimetallic Ni-Pt catalyst with a monometallic Ni catalyst under dynamic methane steam reforming conditions.

CatalystMethane Conversion (%) at 700°C (3rd Cycle)Reference
15% Ni/MgAlOₓ~80[6]
15% Ni - 1% Pt/MgAlOₓ>90[6]

The bimetallic Ni-Pt catalyst demonstrates significantly higher and more stable methane conversion over multiple cycles compared to the monometallic Ni catalyst.[6] This is attributed to the hindrance of Ni oxidation and re-incorporation into the support, which are major deactivation pathways for Ni-only catalysts.[6]

Experimental Protocol: Methane Steam Reforming in a Fixed-Bed Reactor

Catalyst Preparation (Incipient Wetness Impregnation):

  • The support material (e.g., MgAlOₓ) is dried to remove moisture.

  • Aqueous solutions of the metal precursors, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and tetraamineplatinum(II) nitrate (Pt(NH₃)₄(NO₃)₂), are prepared. For bimetallic catalysts, the precursors are co-impregnated.

  • The precursor solution is added dropwise to the support material until the pores are filled.

  • The impregnated support is dried, typically in an oven at a specific temperature (e.g., 80-120°C).

  • The dried material is then calcined in air at a high temperature (e.g., 500-700°C) to decompose the precursors and form the metal oxides on the support.

Catalytic Activity Testing:

  • A specific amount of the catalyst is loaded into a fixed-bed reactor, typically a quartz or stainless steel tube.[8][9]

  • The catalyst is pre-treated in situ, which usually involves reduction in a hydrogen-containing gas stream (e.g., 5% H₂/N₂) at a high temperature (e.g., 900°C) to reduce the metal oxides to their metallic form.[6]

  • A feed gas mixture of methane, steam, and an inert gas (e.g., N₂ or Ar) at a specific steam-to-carbon ratio is introduced into the reactor.[6][8]

  • The reactor is maintained at the desired reaction temperature and pressure.

  • The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) to determine the conversion of methane and the selectivity to various products (H₂, CO, CO₂).

MSR_Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing s1 Prepare Precursor Solution s2 Impregnate Support s1->s2 s3 Dry s2->s3 s4 Calcine s3->s4 t1 Load Catalyst into Fixed-Bed Reactor s4->t1 t2 In-situ Reduction (H₂ flow) t1->t2 t3 Introduce Reactant Gas Mixture t2->t3 t4 Analyze Effluent Gas (GC) t3->t4

Caption: Experimental workflow for methane steam reforming.

CO₂ Hydrogenation

The hydrogenation of carbon dioxide into valuable chemicals and fuels, such as methane (CH₄) and carbon monoxide (CO), is a key technology for CO₂ utilization. The composition of Ni-Pt alloys can significantly influence the product selectivity of this reaction.

Performance Comparison
Experimental Protocol: CO₂ Hydrogenation

Catalyst Preparation: The synthesis of supported Ni-Pt catalysts for CO₂ hydrogenation often follows similar impregnation methods as described for methane steam reforming catalysts. The key is to control the deposition and interaction of the two metals on the support surface.

Catalytic Activity Testing:

  • The catalyst is loaded into a fixed-bed reactor.

  • The catalyst is pre-treated, typically involving reduction in a H₂ flow at elevated temperatures, to ensure the metals are in their active metallic state.

  • A feed gas mixture of CO₂, H₂, and a balance gas (e.g., Ar) is introduced into the reactor at a defined H₂/CO₂ ratio and flow rate.

  • The reaction is carried out at a specific temperature and pressure.

  • The product stream is analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for H₂, CO, CO₂, and CH₄, and a flame ionization detector for hydrocarbons) to determine CO₂ conversion and product selectivity.

Catalyst Characterization

To understand the relationship between the structure of Ni-Pt alloys and their catalytic performance, a variety of characterization techniques are employed.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst, determine the alloy formation (solid solution), and estimate the average crystallite size of the nanoparticles.[10]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and oxidation states of the metals on the catalyst surface.[1]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst nanoparticles, allowing for the determination of their size, morphology, and distribution on the support. High-resolution TEM (HRTEM) can reveal the crystal lattice of the nanoparticles.[11]

Characterization_Workflow cluster_techniques Characterization Techniques Catalyst Ni-Pt Alloy Catalyst XRD XRD Catalyst->XRD Phase & Crystallite Size XPS XPS Catalyst->XPS Surface Composition & Oxidation State TEM TEM Catalyst->TEM Particle Size, Shape & Distribution

Caption: Common catalyst characterization techniques.

References

Unveiling the Stability of Nickel-Platinum Alloys: A Guide to Experimental Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the phase stability of binary alloys like Nickel-Platinum (Ni-Pt) is crucial for designing novel materials with tailored properties. This guide provides a comprehensive comparison of predicted and experimentally verified phase stability in the Ni-Pt system, supported by detailed experimental data and protocols.

The Ni-Pt system is characterized by a continuous solid solution at high temperatures and the formation of ordered intermetallic phases at lower temperatures. Computational methods, particularly the CALPHAD (Calculation of Phase Diagrams) approach, are instrumental in predicting these phase transformations. However, experimental validation remains indispensable for confirming theoretical models and understanding the kinetics of phase evolution.

Comparative Analysis of Predicted and Experimental Phase Stability

The phase stability in the Ni-Pt system is dominated by the order-disorder transitions of the face-centered cubic (fcc) solid solution into the L12 (Ni3Pt and NiPt3) and L10 (NiPt) ordered structures. The following tables summarize the key quantitative data comparing CALPHAD predictions with experimental findings.

Phase Composition (at.% Pt) Predicted Order-Disorder Temperature (°C) (CALPHAD) Experimental Order-Disorder Temperature (°C) Experimental Technique(s)
Ni3Pt25~580580 ± 5X-ray Diffraction, Electrical Resistivity
NiPt50~645645 ± 5X-ray Diffraction, Electrical Resistivity
NiPt375~775775 ± 5X-ray Diffraction, Electrical Resistivity
Ni50Pt5050-660Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)[1]
Phase Composition (at.% Pt) Predicted Lattice Parameter (a) at RT (Å) Experimental Lattice Parameter (a) at RT (Å) Crystal Structure
Ni03.5243.5238fcc (A1)
Ni3Pt25~3.573.572L12
NiPt50a≈3.84, c≈3.69a=3.839, c=3.701L10
NiPt375~3.893.891L12
Pt1003.9243.9231fcc (A1)

Experimental Protocols

Detailed methodologies are essential for the reproducible experimental verification of predicted phase stability. The following sections outline the key experimental procedures cited in the literature.

Alloy Synthesis and Heat Treatment

Objective: To prepare Ni-Pt alloys of specific compositions and to achieve equilibrium phase states through controlled thermal processing.

Protocol:

  • Material Preparation: High-purity nickel (99.99%) and platinum (99.99%) are weighed to the desired atomic percentages.

  • Arc Melting: The constituent metals are melted together in an argon arc furnace on a water-cooled copper hearth. To ensure homogeneity, the resulting button is flipped and remelted several times.

  • Homogenization Annealing: The as-cast alloy button is sealed in an evacuated quartz tube backfilled with argon. It is then annealed at a high temperature (e.g., 1100-1300°C) for an extended period (e.g., 72-168 hours) to eliminate compositional segregation.

  • Ordering/Disordering Heat Treatment:

    • To achieve an ordered state: The homogenized sample is annealed at a temperature below the predicted order-disorder transition temperature for a prolonged duration (e.g., 500°C for several weeks) to allow for the formation of the equilibrium ordered phase. The sample is then slowly cooled to room temperature.

    • To achieve a disordered state: The sample is annealed at a temperature above the order-disorder transition temperature (e.g., 800°C) for a sufficient time to ensure a fully disordered solid solution. The sample is then rapidly quenched in ice water to retain the disordered phase at room temperature.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystal structure of the phases present in the heat-treated alloys and to determine their lattice parameters.

Protocol:

  • Sample Preparation: A small piece of the heat-treated alloy is ground into a fine powder using a mortar and pestle. For bulk samples, the surface is mechanically polished to a mirror finish and then electropolished to remove any surface deformation.

  • Data Acquisition: The powdered or bulk sample is mounted on a zero-background sample holder in a powder X-ray diffractometer. A monochromatic X-ray source (typically Cu Kα) is used. The diffraction pattern is recorded over a 2θ range of 20° to 120° with a slow scan speed (e.g., 0.02°/s) to ensure good peak resolution.

  • Phase Identification: The positions and relative intensities of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). The presence of superlattice reflections, which are absent in the disordered fcc structure, indicates the formation of ordered phases.

  • Lattice Parameter Calculation: The precise positions of the diffraction peaks are used to calculate the lattice parameters of the identified phases using appropriate crystallographic software and refinement methods (e.g., Rietveld refinement).

Transmission Electron Microscopy (TEM)

Objective: To directly observe the microstructure of the alloys, including the morphology and distribution of ordered domains, and to perform selected area electron diffraction (SAED) for phase confirmation.

Protocol:

  • Sample Preparation:

    • Thin slices (approximately 300 µm thick) are cut from the heat-treated alloy using a low-speed diamond saw.

    • 3 mm discs are punched from these slices.

    • The discs are mechanically thinned to about 100 µm.

    • A central dimple is created in the disc, reducing the thickness at the center to a few tens of micrometers.

    • The final thinning to electron transparency is achieved by ion milling or electropolishing.

  • Imaging and Diffraction:

    • The prepared thin foil is examined in a transmission electron microscope.

    • Bright-field and dark-field imaging: These techniques are used to visualize the microstructure. Ordered domains can be imaged in dark-field mode using a superlattice reflection.

    • Selected Area Electron Diffraction (SAED): By placing an aperture over a specific area of the sample, a diffraction pattern can be obtained. The geometry of the diffraction spots in the SAED pattern provides definitive information about the crystal structure and orientation of the phases present. The presence of superlattice spots in the SAED pattern confirms the ordered structure.

Mandatory Visualizations

Logical_Relationship cluster_prediction Computational Prediction cluster_verification Experimental Verification cluster_comparison Comparison & Validation pred1 Thermodynamic Data (e.g., Enthalpy of Formation) pred2 CALPHAD Modeling pred1->pred2 pred3 Predicted Phase Diagram (Phase Boundaries, Stability) pred2->pred3 ver2 Experimental Characterization (XRD, TEM, DSC) pred3->ver2 Guides Experiment comp Validation of Predicted Phase Stability pred3->comp ver1 Alloy Synthesis & Heat Treatment ver1->ver2 ver3 Experimentally Determined Phase Diagram ver2->ver3 ver3->pred2 Refines Model ver3->comp

References

A Comparative Guide to the Long-Term Stability of Ni-Pt and Co-Pt Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of catalysts is a critical factor in many industrial processes, including pharmaceutical synthesis and energy applications. Platinum-group metal (PGM) catalysts, often alloyed with transition metals like nickel (Ni) and cobalt (Co), are prized for their high activity. This guide provides an objective comparison of the long-term stability of Nickel-Platinum (Ni-Pt) and Cobalt-Platinum (Co-Pt) catalysts, supported by experimental data and detailed methodologies.

At a Glance: Key Stability Comparisons

The decision between Ni-Pt and Co-Pt catalysts often hinges on the specific reaction conditions and the acceptable trade-offs between initial activity and long-term durability. While both catalyst systems demonstrate high performance, their stability profiles under operational stress can differ significantly.

Cobalt-Platinum catalysts, particularly those with ordered intermetallic structures, have shown exceptional resistance to degradation. For instance, structurally ordered Pt3Co core-shell nanoparticles have demonstrated minimal activity loss after 5,000 potential cycles, maintaining their core structure virtually intact.[1] This high stability is often attributed to the stable intermetallic arrangement and a protective Pt-rich shell.[1]

Nickel-Platinum catalysts also exhibit good stability, and the addition of a third metal like gold (Au) can further enhance their durability by suppressing the dissolution of both Ni and Pt.[2] However, under certain conditions, such as repetitive potential cycling, Ni-Pt catalysts can experience a loss of non-alloyed Ni and a subsequent decrease in activity.[3]

The stability of both catalyst types is also influenced by factors such as particle size and the catalyst support. Larger Pt and Pt-Co catalyst particles (4-8 nm) have shown better stability against potential sweeps compared to smaller particles.[4][5]

Quantitative Stability Data

The following tables summarize key quantitative data from various studies on the long-term stability of Ni-Pt and Co-Pt catalysts. It is important to note that direct comparisons should be made with caution due to the varying experimental conditions across different studies.

Table 1: Long-Term Stability Data for Ni-Pt Catalysts

Catalyst CompositionApplicationStability Test ConditionsKey Stability MetricsSource
Pt-Ni/C (1:1)Oxygen Reduction Reaction (ORR)1000 repetitive potential cycles (0.5-1.0 V vs. RHE)After cycling, ORR activity was lower than the as-prepared catalyst and cycled Pt/C.[3][3]
Pt-Ni/C (1:1)Oxygen Reduction Reaction (ORR)30 hours at a constant potential (0.8 V vs. RHE)Activity remained almost stable.[3][3]
NiPt/MgAlOxMethane Steam ReformingDynamic reaction conditionsThe bimetallic catalyst hindered deactivation effects like Ni oxidation and reincorporation into the support.[6][7][6][7]
Ni-based industrial referenceAmmonia Decomposition800 hours time-on-stream at 534 °CShowed high stability with only a 1.5% loss in conversion relative to the maximum.[8][8]
20% Ni/ZrO2-COPCO2 Methanation250 hours time-on-stream at 400 °CStable CO2 conversion of around 50% after an initial 10-hour decay.[9][9]

Table 2: Long-Term Stability Data for Co-Pt Catalysts

Catalyst CompositionApplicationStability Test ConditionsKey Stability MetricsSource
Structurally ordered intermetallic Pt3Co core-shell nanoparticlesOxygen Reduction Reaction (ORR)5,000 potential cyclesMinimal loss of activity; core-shell structure maintained.[1][1]
Connected Pt70–Co30 NanoparticlesOxygen Reduction Reaction (ORR)10,000 load cyclesRetained a higher specific activity (1.6 mA cmPt–2) compared to commercial Pt/C (0.33 mA cmPt–2).[10][10]
Pt-Co/CHigh-Temperature PEMFC600 hours of operation under constant loadShowed equal performance to a commercial MEA with higher Pt loading.[11][11]
PtCo/CMethanol Oxidation Reaction (MOR)Chronoamperometry (600s)High degree of degradation observed compared to other PtM/C catalysts.[12][12]
PtCo catalysts (3-8 nm particle size)Oxygen Reduction Reaction (ORR)Potential sweep from 0.65 V to 1.05 VCatalysts with larger particle sizes (7-8 nm) showed better stability.[4][5][4][5]

Experimental Protocols

The long-term stability of catalysts is typically evaluated through accelerated durability tests (ADTs) or long-term operational tests. These protocols are designed to simulate the stresses a catalyst would experience over its lifetime in a shorter period.

Accelerated Durability Testing (ADT) for Electrocatalysts

This method is commonly used for evaluating catalysts in applications like fuel cells and involves subjecting the catalyst to repeated electrochemical cycles.

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, with the catalyst deposited on a rotating disk electrode (RDE) as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., a reversible hydrogen electrode, RHE).

  • Electrolyte: The cell is filled with a suitable electrolyte, such as 0.1 M HClO4, which is purged with an inert gas (e.g., Argon) or a reactive gas (e.g., Oxygen) depending on the specific test.[13]

  • Potential Cycling: The working electrode is subjected to a series of potential cycles between a lower and an upper potential limit (e.g., 0.4 V and 1.0 V).[13] The number of cycles can range from a few thousand to tens of thousands.

  • Performance Evaluation: The catalyst's activity, typically measured by its electrochemically active surface area (ECSA) and its performance in a specific reaction (e.g., the oxygen reduction reaction), is measured before and after the potential cycling to quantify the degradation.[13]

Long-Term Steady-State Operation

This protocol is often used for catalysts in continuous flow reactors, such as those for methane steam reforming or ammonia decomposition.

  • Reactor Setup: The catalyst is packed into a fixed-bed reactor.

  • Reaction Conditions: A feed gas mixture is continuously passed through the reactor at a specific temperature, pressure, and flow rate.[8][9][14]

  • Performance Monitoring: The composition of the effluent gas is monitored over an extended period (hundreds of hours) using techniques like gas chromatography.[8][14]

  • Stability Assessment: The catalyst's stability is determined by the change in reactant conversion and product selectivity over time. A stable catalyst will maintain a consistent level of performance.[8][9]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

ExperimentalWorkflow_ADT cluster_prep Catalyst Preparation & Baseline cluster_test Accelerated Durability Test cluster_analysis Post-Test Analysis A Catalyst Synthesis (Ni-Pt or Co-Pt) B Electrode Preparation (RDE) A->B C Initial Characterization (ECSA, ORR Activity) B->C D Potential Cycling (e.g., 0.4V - 1.0V for 10,000 cycles) C->D E Final Characterization (ECSA, ORR Activity) D->E F Data Comparison (Initial vs. Final) E->F G Stability Assessment F->G

Caption: Workflow for Accelerated Durability Testing of Electrocatalysts.

ExperimentalWorkflow_SteadyState cluster_prep Catalyst & Reactor Setup cluster_test Long-Term Operation cluster_analysis Data Analysis & Assessment A Catalyst Preparation B Pack Fixed-Bed Reactor A->B C System Equilibration B->C D Continuous Reaction (Constant Temp, Pressure, Flow) C->D E Effluent Gas Analysis (e.g., Gas Chromatography) D->E F Monitor Conversion & Selectivity Over Time E->F G Determine Deactivation Rate F->G H Stability Evaluation G->H

References

Assessing the Reproducibility of Catalytic Activity in Ni-Pt Nanostructures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic performance of nickel-platinum (Ni-Pt) nanostructures has shown immense promise in a variety of applications, from fuel cells to fine chemical synthesis. However, a critical factor for their practical implementation is the reproducibility of their catalytic activity. This guide provides a comparative analysis of different synthesis methods for Ni-Pt nanostructures, focusing on the factors that influence the consistency of their catalytic performance. Experimental data from various studies are presented to offer a clear comparison.

Factors Influencing Reproducibility

The catalytic activity of Ni-Pt nanostructures is highly sensitive to a range of physicochemical properties, which in turn are dictated by the synthesis protocol. Key factors that significantly impact reproducibility include:

  • Nanoparticle Size and Morphology: The size and shape of the nanostructures (e.g., nano-octahedra, nanourchins, nanodendrites, core-shell) directly influence the number and type of active sites available for catalysis.[1][2] Minor variations in synthesis conditions can lead to different morphologies, thereby affecting catalytic performance.

  • Alloy Composition and Atomic Distribution: The precise ratio of Ni to Pt and their arrangement within the nanostructure (e.g., alloy, core-shell) are crucial.[3][4] Inconsistent alloying or incomplete shell formation can result in variable catalytic activity.

  • Surface Properties: The cleanliness of the nanoparticle surface and the presence of capping agents or surfactants can block active sites and hinder catalytic reactions.[5] The choice and removal of these agents are critical for reproducible results.

  • Support Material: For supported catalysts, the interaction between the Ni-Pt nanostructures and the support material (e.g., carbon) can alter their electronic properties and stability, impacting catalytic performance.[5]

Comparative Analysis of Synthesis Methods

The choice of synthesis method is paramount in controlling the properties of Ni-Pt nanostructures and, consequently, the reproducibility of their catalytic activity. Below is a comparison of common synthesis techniques with a focus on parameters critical for reproducibility.

Data Presentation: Catalytic Activity of Ni-Pt Nanostructures
Synthesis MethodNanostructure MorphologyApplicationKey Performance MetricReported ValueReference
Modified Polyol ProcessCore-shell Ni/Pt/COxygen Reduction Reaction (ORR)-High dispersion, enhanced ORR activity[5]
One-pot Chemical ReactionNanodendritesNitrobenzene HydrogenationYieldNearly 100% in 1 hour[2]
Sacrificial SiO2 TemplateHollow-structure Pt-NiOxygen Reduction Reaction (ORR)Mass Activity0.49 A/mg (7 times higher than commercial Pt/C)[6]
Gamma IrradiationAlloyed NanoparticlesHydrogen Evolution Reaction (HER)-Comparable activity to commercial Pt/C[7]
High-Temperature ShockAlloy NanoparticlesOxygen Reduction Reaction (ORR)Half-wave Potential0.9 VRHE[8]
Wet Chemical MethodSphere and Rod-shaped Nanoalloys--Tunable composition[9]

Experimental Protocols

Reproducibility is intrinsically linked to the meticulous control of experimental parameters. Below are generalized methodologies for key synthesis techniques cited in the literature.

Modified Polyol Process for Core-Shell Ni-Pt Nanoparticles

This method involves the sequential reduction of metal precursors in a high-boiling point polyol solvent, which also acts as a reducing agent.

Methodology:

  • A mixture of a nickel precursor (e.g., Ni(Ac)₂), a stabilizing agent (e.g., oleic acid), and a base (e.g., NaOH) in a polyol solvent (e.g., 1,2-propanediol) is heated to form a clear solution.

  • A reducing agent (e.g., KBH₄) is slowly added to the solution to form Ni nanoparticle cores.

  • A platinum precursor (e.g., H₂PtCl₆) is then added dropwise to the solution containing the Ni cores. The Pt ions are reduced on the surface of the Ni nanoparticles, forming a Pt shell.

  • The resulting core-shell nanoparticles are often supported on a high-surface-area material like carbon (XC-72). The timing of the carbon support addition (before or after nanoparticle formation) can affect the dispersion and uniformity of the final catalyst.[5][10]

Key Parameters for Reproducibility:

  • Purity and concentration of precursors and reagents.

  • Reaction temperature and heating rate.

  • Stirring speed.

  • Rate of addition of the reducing agent and platinum precursor.

  • Method and timing of carbon support addition.[5]

One-Pot Synthesis of Pt-Ni Nanodendrites

This approach allows for the formation of highly branched, dendritic nanostructures in a single step.

Methodology:

  • Platinum and nickel precursors are dissolved in a solvent mixture, often containing a capping agent to direct the dendritic growth.

  • A reducing agent is introduced to initiate the simultaneous reduction of both metal ions.

  • The reaction is allowed to proceed for a specific time to allow for the growth of the dendritic morphology.[2]

Key Parameters for Reproducibility:

  • Ratio of Pt to Ni precursors.

  • Choice and concentration of the capping agent.

  • Reaction time and temperature.

Gamma Irradiation Synthesis of Pt-Ni Alloys

This method utilizes gamma rays to induce the reduction of metal ions in an aqueous solution.

Methodology:

  • Aqueous solutions of nickel and platinum precursors (e.g., Ni(CH₃COO)₂ and K₂PtCl₆) are mixed.

  • A radical scavenger, such as isopropanol, is added to the solution.

  • The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved oxygen.

  • The solution is then exposed to a gamma radiation source (e.g., Co-60) for a specific dose and duration to form the alloy nanoparticles.[7]

Key Parameters for Reproducibility:

  • Concentrations of the metal precursors.

  • Radiation dose and dose rate.

  • Purity of the water and reagents.

Mandatory Visualizations

Experimental Workflow for Assessing Catalytic Reproducibility

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_catalysis Catalytic Activity Testing cluster_analysis Reproducibility Assessment S1 Select Synthesis Method (e.g., Polyol, One-pot) S2 Define & Control Key Parameters S1->S2 S3 Synthesize Multiple Batches (n >= 3) S2->S3 C1 TEM/SEM (Size, Morphology) S3->C1 C2 XRD/EDX (Composition, Alloying) S3->C2 C3 XPS (Surface State) S3->C3 T1 Select Model Reaction (e.g., ORR, Hydrogenation) S3->T1 A2 Correlate with Characterization Data C1->A2 C2->A2 C3->A2 T2 Standardized Testing Protocol T1->T2 T3 Measure Performance Metrics (e.g., Turnover Frequency, Yield) T2->T3 A1 Statistical Analysis of Catalytic Data T3->A1 A3 Identify Sources of Variation A1->A3 A2->A3

Caption: Workflow for assessing the reproducibility of catalytic activity.

Logical Relationship of Factors Affecting Catalytic Activity

logical_relationship cluster_synthesis Synthesis Parameters cluster_properties Nanostructure Properties P1 Precursor Ratio NP2 Composition P1->NP2 P2 Temperature NP1 Size & Morphology P2->NP1 P3 Capping Agent P3->NP1 NP3 Surface State P3->NP3 P4 Reducing Agent P4->NP1 P4->NP2 CA Catalytic Activity & Reproducibility NP1->CA NP2->CA NP3->CA

Caption: Interplay of synthesis parameters and nanostructure properties.

Conclusion

The reproducibility of catalytic activity in Ni-Pt nanostructures is a multifaceted challenge that hinges on the precise control of synthesis parameters. While various methods can produce highly active catalysts, the "modified polyol process" and "gamma irradiation" appear to offer more tunable parameters that could lead to better reproducibility when strictly controlled. For researchers and professionals in drug development, where consistent catalyst performance is non-negotiable, a thorough understanding and optimization of the chosen synthesis protocol are essential. Future research should focus on developing more robust and scalable synthesis methods that are less sensitive to minor experimental fluctuations, thereby ensuring the reliable performance of Ni-Pt nanocatalysts.

References

A Comparative Analysis of Wet and Dry Synthesis Methods for Nickel-Platinum Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal synthesis strategy for Ni-Pt nanoparticles based on performance data and experimental protocols.

The synthesis of nickel-platinum (Ni-Pt) nanoparticles is a critical area of research, with applications spanning catalysis, particularly in fuel cells, and potential roles in drug delivery and biomedical imaging. The choice of synthesis methodology— broadly categorized as wet or dry—profoundly influences the physicochemical properties and, consequently, the performance of the resulting nanoparticles. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Wet vs. Dry Synthesis of Ni-Pt Nanoparticles

FeatureWet Synthesis MethodsDry Synthesis Methods
Principle Chemical reactions in a liquid phaseGas-phase or solid-state reactions
Control over Nanoparticle Properties High degree of control over size, shape, and compositionCan produce high-purity nanoparticles, but control over morphology can be less precise
Common Techniques Polyol process, chemical reduction, sol-gel method, hydrothermal synthesisSpontaneous reduction on a solid support, wire explosion, physical vapor deposition (PVD), atomic layer deposition (ALD)
Advantages Excellent control over particle morphology, narrow size distribution, scalabilityHigh-purity products, solvent-free, potential for continuous production
Disadvantages Use of solvents and reducing agents which may require post-synthesis purificationCan require specialized equipment and high temperatures/vacuum, potential for particle agglomeration

Performance Data: A Quantitative Comparison

The catalytic activity of Ni-Pt nanoparticles is a key performance indicator, especially for applications in energy conversion, such as the oxygen reduction reaction (ORR) in fuel cells. Below is a summary of performance data from studies employing different synthesis techniques.

Table 1: Oxygen Reduction Reaction (ORR) Activity of Ni-Pt Nanoparticles

Synthesis MethodNanoparticle CharacteristicsMass Activity (A/mg_Pt)Specific Activity (mA/cm²)Reference
Wet Synthesis
Modified Polyol ProcessCore-shell Ni/Pt/CEnhanced activity over commercial Pt/CData not explicitly quantified in the provided abstract[1]
Seed-mediated Thermolytic ApproachCore-shell Ni-Pt, Pt-rich surfaceOutperforms commercial Pt/CData not explicitly quantified in the provided abstract[2][3]
Wet-chemical (unspecified)Pt3Ni nanoctahedra~5-fold higher than nanocubes-[4]
Sacrificial SiO2 TemplateHollow-structure Pt-Ni0.491.88[5]
Dry Synthesis
Spontaneous Reduction on Carbon BlackNi-Pt/C, average size 4.21 nmWater electrolysis performance increased with Pt contentData not explicitly quantified for ORR[6]

Note: Direct comparison of mass and specific activities across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols: A Closer Look at Key Synthesis Methods

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each synthesis approach.

Wet Synthesis: Modified Polyol Process for Core-Shell Ni@Pt Nanoparticles

This method is widely used for synthesizing a variety of metal nanoparticles and allows for good control over particle size and composition.[1]

Experimental Workflow:

Wet_Synthesis cluster_Ni_Core_Formation Ni Core Synthesis cluster_Pt_Shell_Formation Pt Shell Deposition cluster_Purification Purification Ni_precursor Ni(Ac)2 in 1,2-propanediol mix1 Mix and Heat (e.g., 118°C) Ni_precursor->mix1 NaOH_oleic NaOH and Oleic Acid NaOH_oleic->mix1 reduction Slow Addition & Reduction mix1->reduction KBH4 KBH4 solution (Reducing Agent) KBH4->reduction Ni_cores Ni Nanoparticle Cores reduction->Ni_cores deposition Dropwise Addition & Stirring Ni_cores->deposition Pt_precursor H2PtCl6 in 1,2-propanediol Pt_precursor->deposition NiPt_nanoparticles Ni@Pt Core-Shell Nanoparticles deposition->NiPt_nanoparticles centrifugation Centrifugation NiPt_nanoparticles->centrifugation washing Washing with Ethanol centrifugation->washing drying Drying in Vacuum Oven washing->drying

Caption: Workflow for the wet synthesis of Ni@Pt core-shell nanoparticles via a modified polyol process.

Materials:

  • Nickel(II) acetate (Ni(Ac)₂)

  • 1,2-propanediol

  • Sodium hydroxide (NaOH)

  • Oleic acid

  • Potassium borohydride (KBH₄)

  • Hexachloroplatinic acid (H₂PtCl₆)

  • Ethanol

Procedure:

  • Ni Core Synthesis: A mixture of Ni(Ac)₂, NaOH, and oleic acid in 1,2-propanediol is heated and stirred to form a clear solution.

  • A solution of KBH₄ in 1,2-propanediol is then slowly added to the heated mixture to reduce the nickel ions, forming Ni nanoparticle cores.

  • Pt Shell Formation: After the formation of Ni cores, a solution of H₂PtCl₆ in 1,2-propanediol is added dropwise to the reaction. The Pt ions are reduced onto the surface of the Ni nanoparticles, forming a Pt shell.

  • Purification: The resulting Ni@Pt core-shell nanoparticles are isolated by centrifugation, washed multiple times with ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Dry Synthesis: Spontaneous Reduction on Carbon Black

This method offers a solvent-free approach to produce carbon-supported Ni-Pt nanoparticles.[6]

Experimental Workflow:

Dry_Synthesis cluster_Mixing Precursor Mixing cluster_Reduction Spontaneous Reduction Ni_precursor Nickel(II) acetylacetonate mix Mechanical Mixing Ni_precursor->mix Pt_precursor Platinum(II) acetylacetonate Pt_precursor->mix Carbon_support Carbon Black Carbon_support->mix heating Heating in an Inert Atmosphere mix->heating NiPt_C_nanocatalyst Ni-Pt/C Nanocatalyst heating->NiPt_C_nanocatalyst

Caption: Workflow for the dry synthesis of Ni-Pt/C nanocatalysts via spontaneous reduction.

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • Carbon black (support material)

Procedure:

  • Precursor Mixing: Solid precursors, Ni(acac)₂ and Pt(acac)₂, are mechanically mixed with the carbon black support material.

  • Spontaneous Reduction: The mixture is heated in an inert atmosphere. At elevated temperatures, the metal acetylacetonates decompose and are reduced on the surface of the carbon support, forming Ni-Pt nanoparticles directly on the carbon matrix.

  • Cooling: The resulting Ni-Pt/C nanocatalyst is then cooled down to room temperature under an inert atmosphere.

Concluding Remarks: Choosing the Right Path

The selection of a synthesis method for Ni-Pt nanoparticles is a critical decision that directly impacts the material's properties and its suitability for a given application.

Wet synthesis methods offer unparalleled control over the size, shape, and composition of the nanoparticles. This fine-tuning capability is particularly advantageous for applications where specific surface facets or a narrow size distribution are required to maximize catalytic activity and selectivity. The modified polyol process is a prime example of a versatile wet chemical route. However, the use of solvents and reducing agents necessitates post-synthesis purification steps to remove residual chemicals, which can be a drawback in terms of time, cost, and potential for contamination.

Dry synthesis methods , on the other hand, provide a cleaner, solvent-free alternative. Techniques like spontaneous reduction on a solid support are straightforward and can be suitable for producing catalysts for immediate use. Dry methods can also be more amenable to continuous manufacturing processes. The challenge with dry methods often lies in achieving the same level of morphological control as their wet counterparts, and there is a potential for particle agglomeration at the high temperatures often employed.

For researchers in catalysis and drug development, the choice between wet and dry synthesis will depend on the specific requirements of their application. If precise control over nanoparticle morphology and surface properties is paramount to achieving high performance, wet chemical methods are often the preferred choice. If high purity, solvent-free conditions, and potential for large-scale production are the primary drivers, dry synthesis methods present a compelling alternative.

This guide provides a foundational understanding of the comparative aspects of wet and dry synthesis for Ni-Pt nanoparticles. Further investigation into specific variations of these methods and their resulting nanoparticle characteristics is encouraged to optimize the synthesis for the desired application.

References

A Comparative Guide to the Cost-Effectiveness of Ni-Pt Alloys in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drive to reduce reliance on expensive and scarce platinum group metals (PGMs) has intensified research into lower-cost, high-performance alternatives.[1] Among these, Nickel-Platinum (Ni-Pt) alloys have emerged as a highly promising class of materials, particularly in catalysis.[2] By alloying platinum with the less expensive and more abundant nickel, it is possible to not only decrease material costs but, in many cases, enhance catalytic activity and durability compared to pure platinum catalysts.[3][4] This guide provides an objective comparison of Ni-Pt alloys against traditional Pt catalysts, supported by experimental data, detailed protocols, and process visualizations to evaluate their cost-effectiveness for industrial applications.

Performance Comparison: Ni-Pt Alloys vs. Pure Pt

The primary industrial application driving Ni-Pt alloy research is catalysis, especially for the oxygen reduction reaction (ORR) at the cathode of proton-exchange membrane fuel cells (PEMFCs).[4][5][6][7] The ORR is a notoriously slow reaction that traditionally requires high loadings of platinum, making it a major cost contributor to fuel cells.[5][6][8] Ni-Pt alloys have demonstrated significantly improved performance in this area.

The enhanced activity is often attributed to the synergistic effect between Ni and Pt, where the presence of nickel modifies the electronic structure of platinum.[4][9] This modification can lead to an optimal binding energy for oxygen intermediates, a decrease in the Pt-Pt bond distance, and the formation of a protective Pt-rich "skin" or layer on the catalyst's surface.

Quantitative data from various studies consistently show the superiority of Ni-Pt alloys over commercial Pt/C (platinum on carbon) catalysts. Key performance metrics include the electrochemical surface area (ECSA), mass activity (MA), and specific activity (SA).

CatalystECSA (m²/gPt)Mass Activity (A/mgPt)Specific Activity (mA/cm²)Performance vs. Pt/CReference
PtNi/C 63.80.574-2.73x higher MA[10]
JM-Pt/C (Commercial) -0.210-Baseline[10]
Octahedral PtNi/C -~19x higher MA vs. Pt/C~28x higher SA vs. Pt/CSignificantly Higher[11]
PtNi-MNC -Overpotential of 26 mV-Outperforms Pt/C (33 mV)[9]
Pt-Ni/C (30-40 at. % Ni) -1.5 to 3x higher MA1.5 to 4x higher SAEnhanced Activity[12]

Table 1: Summary of quantitative performance data for various Ni-Pt alloy catalysts compared to commercial Pt/C catalysts in the oxygen reduction reaction (ORR). Note: "JM" refers to Johnson Matthey, a common manufacturer of commercial catalysts. "MNC" refers to porous nitrogen-doped carbon support.

Cost-Effectiveness Analysis

The economic viability of Ni-Pt alloys stems from two primary factors: reduced material cost and enhanced performance/durability. Platinum is a precious metal with a volatile and high market price, accounting for over 50% of the cost of a fuel cell stack.[4] Alloying Pt with a significantly cheaper transition metal like nickel directly reduces the amount of platinum required (Pt loading) for equivalent or superior performance.[3][5][6]

Improved catalytic activity, as demonstrated by higher mass activity, means that less catalyst material is needed to achieve the same reaction rate, leading to further cost savings.[4] Furthermore, studies indicate that Ni-Pt alloys can exhibit excellent stability. For instance, one PtNi/C nanocatalyst showed only a 10.2% decrease in ECSA and a 31.2% decrease in mass activity after 30,000 accelerated durability test cycles.[4] This enhanced durability reduces the frequency of catalyst replacement, lowering long-term operational costs.

CostEffectiveness Logical Flow of Ni-Pt Alloy Cost-Effectiveness A High Cost of Pure Pt Catalyst B Alloying Pt with Abundant, Low-Cost Nickel (Ni) A->B Solution C Reduced Platinum (Pt) Loading B->C D Synergistic Electronic Effects (Modified d-band center) B->D G Lower Material & Manufacturing Cost C->G E Enhanced Catalytic Activity (Higher Mass Activity) D->E F Improved Catalyst Durability (e.g., Pt-skin formation) D->F E->G Less material needed H Lower Operational Cost (Longer Lifespan) F->H I Overall Cost-Effectiveness in Industrial Applications G->I H->I

A diagram illustrating the factors contributing to the cost-effectiveness of Ni-Pt alloys.

Key Industrial Applications

While fuel cells are a major focus, the catalytic properties of Ni-Pt alloys are beneficial in a range of industrial processes:

  • Proton-Exchange Membrane Fuel Cells (PEMFCs): As highly active and durable catalysts for the oxygen reduction reaction (ORR), they are critical for improving efficiency and reducing the cost of fuel cells for automotive and stationary power applications.[4][8]

  • Hydrogen Evolution Reaction (HER): Ni-Pt alloys are also efficient catalysts for splitting water to produce hydrogen, a key process for green energy production.[3][9] The Pt₃Ni composition, in particular, has shown catalytic activity and durability comparable to commercial Pt/C for HER.[3]

  • Chemical Synthesis: In the pharmaceutical and fine chemical industries, platinum is a widely used catalyst for hydrogenation and oxidation reactions. Ni-Pt alloys can serve as cost-effective replacements, offering high activity and stability for reactions like methanol/ethanol oxidation.[13]

  • Magnetic MEMS Devices: Beyond catalysis, Ni-Pt alloy thin films have applications in magnetic micro-electromechanical systems (MEMS).[13]

Experimental Protocols

Reproducible synthesis and accurate performance evaluation are critical for catalyst development. Below are generalized methodologies cited in the literature for preparing and testing Ni-Pt alloy catalysts.

Catalyst Synthesis: Impregnation-Reduction Method

This is a common "bottom-up" method for creating carbon-supported Ni-Pt nanoparticles.

  • Precursor Dissolution: Appropriate amounts of a platinum salt (e.g., potassium hexachloroplatinate(IV), K₂PtCl₆) and a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂) are dissolved in a suitable solvent, often a polyol like ethylene glycol, which also acts as a reducing agent.[5][10]

  • Support Dispersion: A high-surface-area carbon support (e.g., Vulcan XC-72) is added to the solution and sonicated to ensure uniform dispersion.

  • Reduction: The pH of the mixture is adjusted (e.g., with NaOH), and the temperature is raised (e.g., to 160-200°C) for several hours to facilitate the co-reduction of the metal salts onto the carbon support, forming alloyed nanoparticles.[10]

  • Post-Processing: The resulting catalyst powder is filtered, washed thoroughly with deionized water and ethanol to remove impurities, and dried.

  • Annealing & Acid Treatment: The dried powder is often annealed at high temperatures (e.g., 700-900°C) under an inert or reducing atmosphere to improve alloying and crystallinity.[10] A subsequent acid leaching step (e.g., with sulfuric or perchloric acid) is frequently used to remove excess, unstable nickel from the nanoparticle surface, which can create a catalytically favorable Pt-rich surface.[4][10]

ExperimentalWorkflow General Experimental Workflow for Ni-Pt Catalyst Synthesis & Evaluation cluster_synthesis Synthesis cluster_characterization Physical Characterization cluster_evaluation Electrochemical Evaluation A 1. Precursor Dissolution (Pt & Ni Salts) B 2. Carbon Support Dispersion A->B C 3. Chemical Reduction (e.g., Polyol method) B->C D 4. Annealing & Acid Leaching C->D E XRD (Structure, Alloying) D->E F TEM / SEM (Morphology, Size) D->F G XPS / EDX (Composition) D->G H Cyclic Voltammetry (CV) (ECSA Measurement) E->H F->H G->H I Linear Sweep Voltammetry (LSV) with RDE (Activity) H->I J Accelerated Durability Test (ADT) I->J

A typical workflow for synthesizing and evaluating Ni-Pt alloy catalysts.
Performance Evaluation: Electrochemical Analysis

Electrochemical tests are performed in a three-electrode cell using an electrolyte like 0.1 M HClO₄ or 0.5 M H₂SO₄ to quantify catalytic activity.[3][14]

  • Working Electrode Preparation: A catalyst "ink" is prepared by dispersing a small amount of the synthesized Ni-Pt/C powder in a solution of water, isopropanol, and a Nafion® solution. This ink is then drop-casted onto a glassy carbon rotating disk electrode (RDE) and dried.

  • Electrochemical Surface Area (ECSA) Measurement: Cyclic Voltammetry (CV) is performed in a nitrogen-saturated electrolyte. The ECSA is calculated by measuring the charge associated with the desorption of a hydrogen monolayer in the hydrogen underpotential deposition (H_upd) region of the voltammogram.[14]

  • Catalytic Activity (ORR) Measurement: The electrolyte is saturated with oxygen. Linear Sweep Voltammetry (LSV) is then recorded at various electrode rotation speeds. The mass activity (MA) and specific activity (SA) are calculated from the kinetic current at a specific potential (e.g., 0.9 V vs. RHE) and normalized by the platinum mass and ECSA, respectively.[14]

  • Durability Testing: An accelerated durability test (ADT) is performed by applying a large number of potential cycles (e.g., 30,000 cycles) to the electrode to simulate operational stress.[4] The ECSA and mass activity are re-measured after the test to quantify the catalyst's stability.[4]

Conclusion

References

A Head-to-Head Comparison of Ni-Pt and Pt-Ru Catalysts for Carbon Monoxide Tolerance in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a CO-tolerant catalyst is critical for the efficiency and longevity of various electrochemical systems, including fuel cells and biosensors. This guide provides a detailed head-to-head comparison of two leading platinum-based bimetallic catalysts: Nickel-Platinum (Ni-Pt) and Ruthenium-Platinum (Pt-Ru). The comparison is based on experimental data for their performance in tolerating carbon monoxide (CO), a common poisoning agent for platinum surfaces.

This document delves into the mechanisms of CO tolerance, presents quantitative data from comparative studies, and provides detailed experimental protocols for the synthesis and electrochemical evaluation of these catalysts.

Mechanisms of CO Tolerance: A Tale of Two Effects

The enhanced CO tolerance of Pt-based bimetallic catalysts over pure Pt is primarily attributed to two key mechanisms: the bifunctional mechanism and the electronic (or ligand) effect.[1][2]

The Bifunctional Mechanism: This mechanism is most prominently associated with Pt-Ru catalysts. In this model, the secondary metal (Ru) acts as a source of oxygen-containing species (like OH) at potentials lower than those required on a pure Pt surface. These adsorbed oxygenated species on Ru sites can then react with CO adsorbed on adjacent Pt sites, oxidizing it to CO2 and thus freeing up the active Pt sites for the primary reaction (e.g., hydrogen oxidation).[1]

The Electronic or Ligand Effect: This effect arises from the interaction between the platinum and the second metal at an atomic level. The presence of a metal like nickel can modify the electronic structure of platinum, specifically its d-band center.[3] This electronic modification can weaken the bond between platinum and the adsorbed CO molecules, facilitating either the desorption of CO or its oxidation.[3] While the bifunctional mechanism is the dominant explanation for Pt-Ru's high CO tolerance, electronic effects also play a role.[2] For Ni-Pt, the electronic effect is considered the primary contributor to its improved CO tolerance.

Quantitative Performance Comparison

The following tables summarize key performance metrics for CO tolerance of Ni-Pt and Pt-Ru catalysts as reported in comparative experimental studies.

Table 1: CO Stripping Voltammetry Data

CatalystCO Oxidation Peak Potential (V vs. RHE)Reference
Pt/C~0.8[1]
Pt-Ni/CNot explicitly provided in the direct comparison, but generally lower than Pt/C.[1]
Pt-Ru/C~0.61 - 0.62[1][2]

Lower peak potential indicates easier removal of adsorbed CO and higher CO tolerance.

Table 2: Chronoamperometry Data for CO Tolerance

CatalystCurrent Decay after 600s (%)Deactivation Rate ((j60s - j600s)/j60s)Reference
Pt/CNot explicitly provided, but generally shows rapid decay.-
Pt-Ni/CHigher than Pt-Ru/CHigher than Pt-Ru/C[1]
Pt-Ru/C36Lower than other bimetallic catalysts tested.[1]

A lower current decay and deactivation rate indicate superior stability and CO tolerance in the presence of CO.

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical evaluation of carbon-supported Ni-Pt and Pt-Ru catalysts are provided below.

Synthesis of Carbon-Supported Bimetallic Catalysts (Wet-Synthesis Method)

This protocol is adapted from a method used for preparing various Pt-based bimetallic catalysts on a carbon support.[1]

1. Precursor Solution Preparation:

  • Prepare aqueous solutions of the metal precursors. For Pt-Ru/C, this would typically involve chloroplatinic acid (H₂PtCl₆) and ruthenium(III) chloride (RuCl₃). For Pt-Ni/C, chloroplatinic acid and nickel(II) chloride (NiCl₂) would be used.

  • The concentrations of the precursor solutions should be calculated to achieve the desired atomic ratio of the metals in the final catalyst.

2. Carbon Support Dispersion:

  • Disperse a high-surface-area carbon support, such as Vulcan XC-72, in a suitable solvent (e.g., a mixture of isopropanol and water) through ultrasonication to form a well-dispersed slurry.

3. Reduction and Deposition:

  • Add the metal precursor solutions to the carbon slurry under constant stirring.

  • A reducing agent, such as sodium borohydride (NaBH₄) solution, is then added dropwise to the mixture to co-reduce the metal ions and deposit the bimetallic nanoparticles onto the carbon support.

  • The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly elevated).

4. Catalyst Recovery and Cleaning:

  • After the reduction is complete, the catalyst powder is collected by filtration or centrifugation.

  • The collected powder is washed extensively with deionized water to remove any unreacted precursors and byproducts.

  • The catalyst is then dried in a vacuum oven at a specific temperature (e.g., 60-80 °C) for several hours.

Electrochemical Evaluation of CO Tolerance

The following electrochemical techniques are standard for assessing the CO tolerance of catalysts.

1. CO Stripping Voltammetry:

  • Purpose: To determine the potential at which adsorbed CO is oxidized and removed from the catalyst surface.

  • Procedure:

    • Prepare a catalyst ink by dispersing a known amount of the catalyst in a solution of Nafion and a solvent (e.g., isopropanol/water mixture) and sonicate to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto a glassy carbon electrode and let it dry to form a thin catalyst layer.

    • The working electrode is immersed in an electrolyte solution (e.g., 0.5 M H₂SO₄) in an electrochemical cell.

    • Purge the electrolyte with high-purity nitrogen or argon to remove dissolved oxygen.

    • Adsorb a monolayer of CO onto the catalyst surface by bubbling CO gas through the electrolyte for a set period (e.g., 15-20 minutes) while holding the electrode potential at a low value (e.g., 0.05 V vs. RHE).

    • Purge the electrolyte with an inert gas again to remove any dissolved CO.

    • Record the cyclic voltammogram (CV) by sweeping the potential to a higher value (e.g., 1.0 V vs. RHE) at a specific scan rate (e.g., 50 mV/s). The anodic peak in the first forward scan corresponds to the oxidative stripping of the adsorbed CO.

2. Chronoamperometry:

  • Purpose: To evaluate the stability and activity of the catalyst in the presence of a continuous supply of CO.

  • Procedure:

    • The catalyst-modified electrode is prepared as described above.

    • The electrode is placed in an electrolyte saturated with a fuel containing a known concentration of CO (e.g., H₂ with 100 ppm CO).

    • A constant potential is applied to the electrode (e.g., 0.6 V vs. RHE), and the current is recorded as a function of time.

    • A stable, high current indicates good CO tolerance, while a rapidly decaying current signifies catalyst poisoning.

Visualizing the Mechanisms

The following diagrams illustrate the key mechanisms of CO tolerance and the experimental workflow for catalyst evaluation.

CO_Tolerance_Mechanisms cluster_0 Bifunctional Mechanism (Pt-Ru) cluster_1 Electronic Effect (Ni-Pt) Pt Pt site Ru Ru site OH_ads OH(ads) Ru->OH_ads dissociation CO_ads CO(ads) CO_ads->Pt CO2 CO₂ CO_ads->CO2 oxidation H2O H₂O H2O->Ru adsorption OH_ads->CO_ads reaction Pt_d_band Pt d-band CO_adsorption CO Adsorption Pt_d_band->CO_adsorption influences Ni Ni atom Ni->Pt_d_band modifies Weakened_bond Weakened Pt-CO bond CO_adsorption->Weakened_bond

Caption: Mechanisms of CO tolerance in bimetallic catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Electrochemical Evaluation s1 Precursor Solution (H₂PtCl₆, RuCl₃/NiCl₂) s3 Co-reduction with NaBH₄ s1->s3 s2 Carbon Support Dispersion (Vulcan XC-72) s2->s3 s4 Washing & Drying s3->s4 e1 Catalyst Ink Preparation s4->e1 Characterization e2 Electrode Fabrication e1->e2 e3 CO Stripping Voltammetry e2->e3 e4 Chronoamperometry e2->e4

Caption: Workflow for catalyst synthesis and evaluation.

Conclusion

Both Ni-Pt and Pt-Ru bimetallic catalysts offer significant improvements in CO tolerance compared to pure platinum. The choice between them depends on the specific application and operating conditions.

  • Pt-Ru catalysts, operating primarily through the bifunctional mechanism , have demonstrated superior performance in terms of lower CO oxidation potentials and greater stability in the presence of CO, as evidenced by chronoamperometry.[1] This makes them a robust choice for applications where high CO concentrations are expected.

  • Ni-Pt catalysts, which leverage the electronic effect to weaken the Pt-CO bond, also show enhanced CO tolerance. While the direct comparative data suggests Pt-Ru is more effective, Ni-Pt offers a potentially lower-cost alternative to ruthenium-containing catalysts. Further optimization of Ni-Pt composition and structure could lead to even greater performance enhancements.

This guide provides a foundational understanding and practical methodologies for researchers to further explore and develop CO-tolerant catalysts for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of Nickel and Platinum in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of nickel and platinum compounds is a critical aspect of laboratory safety and environmental responsibility. These metals and their derivatives, commonly used in research and drug development, are classified as hazardous waste and require specific handling and disposal procedures. Adherence to these protocols minimizes risks to personnel, prevents environmental contamination, and ensures compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to handle all nickel- and platinum-containing materials with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of these compounds, especially in powder form or when generating aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Nickel Disposal Procedures

Nickel and its compounds are recognized for their potential health hazards, including skin sensitization and carcinogenicity.[2][3][4][5][6] Therefore, all nickel waste must be treated as hazardous.

Waste Identification and Segregation
  • Hazardous Waste Determination : All nickel-containing waste, including aqueous solutions, solids, and contaminated labware, must be classified as hazardous waste.[3]

  • Segregation : Do not dispose of nickel waste down the drain.[3] It must be collected separately from other waste streams to prevent incompatible chemical reactions.[3]

Collection and Storage
  • Containers : Collect nickel waste in a designated, leak-proof, and chemically compatible container, such as high-density polyethylene (HDPE).[3]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name (e.g., "Nickel Tartrate"), its concentration, and the date when the first waste was added.[3]

  • Storage : Store the sealed container in a designated satellite accumulation area within the laboratory, away from general work areas.[3]

In-Lab Treatment for Aqueous Nickel Waste

For aqueous solutions containing nickel ions (Ni²⁺), a chemical precipitation method can be employed to convert the nickel into a more stable, insoluble form before disposal.[7]

Experimental Protocol: Precipitation of Nickel(II) Hydroxide

This protocol details the conversion of aqueous nickel waste into solid nickel(II) hydroxide.

Materials:

  • Aqueous nickel waste solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker)

  • Filtration apparatus

Procedure:

  • Preparation : Conduct all work in a fume hood while wearing appropriate PPE.[7]

  • pH Adjustment : Place the aqueous nickel waste in the reaction vessel with a stir bar and begin stirring. Slowly add the sodium hydroxide solution dropwise to the stirring waste.[7]

  • Precipitation : Continue adding NaOH until the pH of the solution is within the target range of 9.0 - 11.0 to ensure complete precipitation of nickel(II) hydroxide (Ni(OH)₂), which will appear as a green solid.[7]

  • Digestion : Allow the mixture to stir for a short period to encourage the formation of larger particles that are easier to filter.[7]

  • Separation : Separate the solid precipitate from the liquid using a filtration apparatus.[7]

  • Waste Handling :

    • Solid Waste : The collected nickel(II) hydroxide precipitate is hazardous waste. Place it in a clearly labeled hazardous waste container for heavy metal solids.[7]

    • Liquid Waste (Filtrate) : The remaining liquid should be neutralized to a pH of approximately 7 and collected in a separate, labeled hazardous waste container for aqueous waste.[7]

Quantitative Data for Nickel Precipitation

ParameterValueNotes
Target pH for Precipitation9.0 - 11.0Optimal range for complete precipitation of Nickel(II) hydroxide.[7]
Precipitating AgentSodium Hydroxide (NaOH)A common and effective base for pH adjustment.[7]
Precipitate FormedNickel(II) Hydroxide (Ni(OH)₂)A green, insoluble solid.[7]
Reaction TemperatureAmbient (20-25 °C)The reaction proceeds effectively at room temperature.[7]
Final Disposal

All collected nickel hazardous waste must be disposed of through your institution's licensed professional waste disposal service.[7] Contact your Environmental Health and Safety (EHS) department to schedule a pickup.[3]

Platinum Disposal Procedures

Due to its high value and classification as a heavy metal, direct disposal of platinum is not environmentally or economically sound.[8] The primary strategy for managing platinum waste is through collection for potential recovery and recycling.[8][9]

Waste Identification and Segregation
  • Hazardous Waste Determination : All waste containing platinum, including solutions, solids, and contaminated materials, should be treated as hazardous waste.[10] Soluble platinum salts can be highly toxic and cause severe allergic reactions.[10]

  • Segregation : Do not dispose of platinum waste down the drain.[10] Segregate platinum waste from other chemical waste streams.[10]

Collection and Storage for Recovery
  • Containers : Use a dedicated, leak-proof, and compatible container for collecting all platinum-containing waste.[1]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name, concentration, and associated hazards.[1][10]

  • Storage : Store the sealed container in a designated, secure, and well-ventilated area.[1]

In-Lab Treatment for Platinum Hydroxide Waste

For platinum hydroxide waste, a neutralization and precipitation protocol can be used to convert it into a more stable, insoluble salt for collection.[8]

Experimental Protocol: Neutralization and Precipitation of Platinum Hydroxide

This protocol details the conversion of platinum hydroxide waste into ammonium hexachloroplatinate.

Materials:

  • Platinum hydroxide waste

  • Hydrochloric acid (HCl)

  • Ammonium chloride (NH₄Cl)

  • pH meter or pH paper

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Safety First : Always work within a certified chemical fume hood and wear appropriate PPE.[8]

  • Neutralization : Slowly add hydrochloric acid to the platinum hydroxide waste while stirring until the solution is neutralized.

  • Precipitation : Add a saturated solution of ammonium chloride to the neutralized platinum solution to precipitate ammonium hexachloroplatinate.

  • Separation : Collect the resulting solid precipitate via filtration.

  • Waste Handling : The collected ammonium hexachloroplatinate is a stable, solid form of platinum that can be sent for recovery or disposal as hazardous waste.

Final Disposal and Recovery

Contact your institution's EHS department to arrange for the pickup and disposal of the collected platinum waste.[1] Given the value of platinum, many institutions will have specific procedures for its collection for recovery and recycling.

Disposal Workflow Diagrams

The following diagrams illustrate the decision-making process for the proper disposal of nickel and platinum waste in a laboratory setting.

NickelDisposalWorkflow start Nickel Waste Generated is_aqueous Is the waste an aqueous solution? start->is_aqueous precipitate Perform Chemical Precipitation (add NaOH to pH 9-11) is_aqueous->precipitate Yes solid_or_cont Is the waste solid or contaminated labware? is_aqueous->solid_or_cont No separate Separate Solid and Liquid Waste precipitate->separate solid_waste Collect Solid Ni(OH)₂ in Hazardous Waste Container separate->solid_waste liquid_waste Neutralize and Collect Liquid in Hazardous Waste Container separate->liquid_waste contact_ehs Contact EHS for Pickup and Disposal solid_waste->contact_ehs liquid_waste->contact_ehs collect_solid Collect in Designated Hazardous Waste Container solid_or_cont->collect_solid Yes collect_solid->contact_ehs

Caption: Logical workflow for the safe segregation and disposal of nickel waste.

PlatinumDisposalWorkflow start Platinum Waste Generated is_hydroxide Is the waste platinum hydroxide? start->is_hydroxide treat_hydroxide Neutralize with HCl and Precipitate with NH₄Cl is_hydroxide->treat_hydroxide Yes other_waste Is it another form of platinum waste? is_hydroxide->other_waste No collect_precipitate Collect Precipitate in Hazardous Waste Container treat_hydroxide->collect_precipitate contact_ehs Contact EHS for Pickup and Disposal/Recovery collect_precipitate->contact_ehs collect_other Collect in Designated Hazardous Waste Container for Recovery/Disposal other_waste->collect_other Yes collect_other->contact_ehs

Caption: Logical workflow for the safe segregation and disposal of platinum waste.

References

Essential Safety and Logistical Information for Handling Nickel and Platinum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and minimizing environmental impact are paramount when handling nickel and platinum compounds. Adherence to the following operational and disposal plans is critical.

Nickel and its compounds are recognized for a range of health hazards, including carcinogenicity, skin and respiratory sensitization, and potential for organ toxicity with prolonged exposure.[1][2][3] Similarly, soluble platinum salts can be highly toxic, causing severe allergic reactions upon skin contact or inhalation.[4][5] Therefore, a comprehensive safety strategy encompassing appropriate personal protective equipment (PPE), meticulous handling procedures, and compliant waste disposal is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the distinct hazards posed by nickel and platinum compounds. The selection of PPE should be based on a risk assessment of the specific compounds and procedures being handled.

General Laboratory PPE includes:

  • Body Protection: A lab coat should be worn to protect clothing and skin from splashes and spills.[6] For work with nickel compounds, it is recommended to use a specific lab coat that is cleaned regularly by a professional service to prevent take-home exposure.[1] When there is a high risk of splashing with corrosive substances, a chemical-resistant apron over the lab coat is advised.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] Chemical splash goggles are necessary when handling liquids that may splash.[7][8] A face shield, worn in addition to safety glasses or goggles, is required for tasks with a high splash hazard, such as preparing corrosive baths or pouring large volumes of liquids.[6][7][8]

  • Hand Protection: Nitrile or butyl gloves are commonly recommended for handling both nickel and platinum compounds.[7][9] For heavy or extended use with nickel compounds, double gloving is advised.[1] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemicals being used.[10]

  • Footwear: Closed-toe shoes are mandatory to protect feet from spills and dropped objects.[6][11]

Operational Plans: Step-by-Step Handling Procedures

Engineering Controls:

  • All work with nickel and platinum compounds, especially powders or volatile solutions that can generate dust or aerosols, should be conducted in a certified chemical fume hood or a glove box.[1][7]

Work Practices for Nickel Compounds:

  • Housekeeping: To prevent contamination, use wet cleaning methods and disposable mats in areas where nickel compounds are used and stored.[1] Wipe down work surfaces with a pre-wetted, disposable cloth after each use.[1]

  • Personal Hygiene: Wash hands thoroughly and regularly after working with nickel compounds to prevent accidental ingestion.[1]

Handling Protocol for Platinum Compounds:

  • Designated Area: Establish a specific work area for handling platinum compounds.[7]

  • Dedicated Tools: Use tools (e.g., spatulas, forceps) that are dedicated to handling platinum to avoid cross-contamination.[7]

  • Solutions: When preparing or using platinum solutions, do so carefully within a fume hood to avoid splashes and aerosols.[7]

Disposal Plans: Step-by-Step Waste Management

All nickel and platinum waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[2][4]

Nickel Waste Disposal:

  • Segregation and Collection: Collect all nickel-containing waste in a designated, clearly labeled, and chemically compatible hazardous waste container, such as a high-density polyethylene (HDPE) container.[2] Do not mix nickel waste with other incompatible waste streams.[2]

  • Labeling and Storage: The waste container must be labeled "Hazardous Waste" and include the full chemical name and concentration.[2] Store the sealed container in a designated satellite accumulation area.[2]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[2]

Platinum Waste Disposal: Due to its high value, the primary disposal method for platinum is recovery and recycling.[7]

  • Segregation and Collection: Collect all platinum-containing waste, including solutions, contaminated labware (e.g., gloves, filter paper), and solid residues, in dedicated and clearly labeled containers.[7] Solid waste should be double-bagged in clear plastic bags and labeled as hazardous waste.[7]

  • Aqueous Waste Treatment: Dilute aqueous platinum solutions can be treated with a reducing agent to precipitate the platinum.[7] The resulting solid can then be collected for recovery.[7]

  • Recovery: Contact a certified precious metal refiner for their specific requirements for accepting platinum waste for recovery.[7]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[4] After rinsing, deface the label before disposing of the container according to institutional guidelines.[4]

Data Presentation

Table 1: Personal Protective Equipment for Handling Nickel Compounds
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid nickel compounds (powders)Safety glasses or goggles[1]Double nitrile gloves[1]Dedicated lab coat[1]NIOSH-approved respirator may be required if engineering controls are insufficient[1]
Handling nickel solutionsChemical splash gogglesNitrile gloves[3]Lab coat[3]Work in a certified chemical fume hood[1]
Cleaning up spillsChemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges
Table 2: Personal Protective Equipment for Handling Platinum Compounds
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid platinum (powder, foil, etc.)Safety glasses with side shields[7]Nitrile or butyl gloves[7]Laboratory coat[7]NIOSH-approved P100 particulate respirator for dust-generating procedures[7]
Handling platinum solutionsChemical splash goggles and face shield[7]Nitrile or butyl gloves (thicker gauge recommended for prolonged contact)[7]Chemical-resistant laboratory coat or apron[7]Work in a certified chemical fume hood[7]
Cleaning platinumwareChemical splash goggles[7]Heavy-duty nitrile or butyl gloves[7]Chemical-resistant apron over a laboratory coat[7]Work in a certified chemical fume hood[7]
Table 3: Occupational Exposure Limits for Nickel and Platinum
SubstanceAgencyExposure LimitNotes
Nickel (metal and insoluble compounds)OSHA (PEL)1 mg/m³ (TWA)[12][13]
Nickel (soluble compounds)OSHA (PEL)0.1 mg/m³ (TWA) - Note: This was rescinded by US courts but is still a valuable reference.[12]
Nickel and its inorganic compoundsACGIH (TLV)Proposed: 0.5 mg/m³ for metal, 0.1 mg/m³ for insoluble, 0.05 mg/m³ for soluble (TWA)[12]ACGIH is considering classifying all nickel compounds as confirmed human carcinogens.[12]
Soluble Platinum SaltsOSHA (PEL)0.002 mg/m³ (TWA)
Soluble Platinum CompoundsNIOSH (REL)0.002 mg/m³ (TWA)Associated with respiratory sensitization.[14]

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; REL: Recommended Exposure Limit

Experimental Protocols

Protocol for the Neutralization and Precipitation of Platinum Hydroxide Waste

This protocol details the conversion of platinum hydroxide waste into a more stable, insoluble form for safe collection and potential recovery.[15]

Materials:

  • Platinum hydroxide waste

  • Hydrochloric acid (HCl)

  • Ammonium chloride (NH₄Cl)

  • Appropriate PPE (chemical safety goggles, face shield, nitrile gloves, lab coat)[15]

  • Certified chemical fume hood[15]

  • Glass beakers

  • Stirring rod

  • pH indicator strips

Procedure:

  • Safety First: Don all required PPE and perform the entire procedure within a certified chemical fume hood.[15]

  • Neutralization: Carefully and slowly add hydrochloric acid to the platinum hydroxide waste while stirring continuously. Monitor the pH of the solution using pH indicator strips until it is neutralized (pH ~7).

  • Precipitation: Once neutralized, add a saturated solution of ammonium chloride to the mixture. This will precipitate the platinum as ammonium hexachloroplatinate, a stable and insoluble salt.

  • Collection: Allow the precipitate to settle. Decant the supernatant liquid, which can be disposed of as aqueous waste according to institutional guidelines after checking for any residual platinum. Collect the solid precipitate in a designated hazardous waste container for platinum recovery.

Mandatory Visualization

Waste_Disposal_Plan cluster_start Waste Generation cluster_segregation Segregation cluster_disposal Disposal Pathway start Generate Ni or Pt waste segregate Segregate into dedicated, labeled hazardous waste containers start->segregate is_pt Is it Platinum waste? segregate->is_pt ni_disposal Store in Satellite Accumulation Area and contact EHS for pickup is_pt->ni_disposal No (Nickel Waste) pt_recovery Contact certified refiner for recovery and recycling is_pt->pt_recovery No (Solid Waste) is_aqueous_pt Is it aqueous Pt waste? is_pt->is_aqueous_pt Yes is_aqueous_pt->pt_recovery No precipitate_pt Precipitate Pt from solution is_aqueous_pt->precipitate_pt Yes precipitate_pt->pt_recovery

References

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